Product packaging for 6-Fluoronorleucine(Cat. No.:)

6-Fluoronorleucine

Cat. No.: B13274253
M. Wt: 149.16 g/mol
InChI Key: YKOLKJMDEUXJDP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluoronorleucine is a synthetic fluorinated derivative of the non-proteinogenic amino acid, norleucine. Norleucine itself is an isomer of leucine and is nearly isosteric with methionine, though it lacks the sulfur atom . This structural similarity makes norleucine and its analogs valuable tools in biochemical research, particularly for probing the role of methionine residues in peptides and proteins. For instance, studies have shown that substituting methionine with norleucine in the Amyloid-β peptide can negate its neurotoxic effects, providing crucial insights into the pathogenesis of Alzheimer's disease . Fluorinated amino acids, such as this compound, are of significant interest in medicinal chemistry and drug design. The introduction of a fluorine atom can alter a molecule's electronic properties, metabolic stability, and bioavailability, making it a common strategy in the development of enzyme inhibitors and other bioactive compounds . Related compounds, like 5-Amino-6-fluoro-norleucine, are available from chemical suppliers for research applications . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the product's Safety Data Sheet (SDS) and handle all materials appropriately in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12FNO2 B13274253 6-Fluoronorleucine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

(2S)-2-amino-6-fluorohexanoic acid

InChI

InChI=1S/C6H12FNO2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,8H2,(H,9,10)/t5-/m0/s1

InChI Key

YKOLKJMDEUXJDP-YFKPBYRVSA-N

Isomeric SMILES

C(CCF)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCF)CC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoronorleucine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoronorleucine is a synthetic amino acid analog of the proteinogenic amino acid leucine. The incorporation of a fluorine atom at the terminal position of the side chain imparts unique physicochemical properties that can influence biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical Structure and Identification

This compound, systematically named 2-Amino-6-fluorohexanoic acid, is a derivative of norleucine where a hydrogen atom on the terminal methyl group is replaced by a fluorine atom.

Chemical Structure:

Molecular Formula: C6H12FNO2

Key Identifiers: While a specific CAS Number for this compound is not readily available in public databases, its identity is established through its synthesis and characterization as described in the scientific literature.

Physicochemical Properties

The introduction of fluorine, the most electronegative element, significantly alters the electronic properties of the norleucine side chain without a substantial increase in steric bulk. This can lead to modified binding interactions with enzymes and receptors.

PropertyValueReference
Molecular Weight 149.16 g/mol Calculated
Melting Point 225-227 °C[1]
Physical State SolidInferred
Solubility Data not readily available
pKa (α-amino) Data not readily available
pKa (α-carboxyl) Data not readily available

Further experimental determination of properties such as solubility in various solvents and pKa values is recommended for comprehensive characterization.

Synthesis of this compound

The primary method for the synthesis of this compound was reported by Gershon et al. in 1961. The synthesis involves a multi-step process starting from ethyl α-acetamido-α-carbethoxy-γ-cyanobutyrate.

Experimental Protocol for the Synthesis of this compound

Starting Material: Ethyl α-acetamido-α-carbethoxy-γ-cyanobutyrate

Step 1: Reduction of the Cyano Group

The initial step involves the reduction of the cyano group in the starting material. This is typically achieved using a suitable reducing agent, such as catalytic hydrogenation.

Step 2: Halogen Exchange Reaction

The resulting amino intermediate is then subjected to a halogen exchange reaction to introduce the fluorine atom. This is a critical step where a chlorine or bromine atom is replaced by fluorine.

Step 3: Hydrolysis

The final step is the hydrolysis of the ester and amide groups to yield the free amino acid, this compound.

Reaction Scheme:

Synthesis_Workflow A Ethyl α-acetamido-α-carbethoxy-γ-cyanobutyrate B Reduction (e.g., Catalytic Hydrogenation) A->B C Intermediate Amine B->C D Halogen Exchange (Introduction of Fluorine) C->D E Fluorinated Intermediate D->E F Hydrolysis E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Currently, there is limited publicly available information regarding the specific biological activity and mechanism of action of this compound. As an analog of leucine, it is plausible that it could act as an antagonist or a metabolic probe in pathways involving this essential amino acid.

Potential areas of investigation include:

  • Enzyme Inhibition: this compound could potentially inhibit enzymes that utilize leucine as a substrate due to the altered electronic nature of its side chain.

  • Protein Engineering: Incorporation of this compound into peptides and proteins could be used to study protein structure and function, leveraging the unique properties of the fluorine atom as a probe for NMR spectroscopy.

  • Antimetabolite Activity: It may interfere with metabolic pathways that are dependent on leucine, suggesting potential applications in antimicrobial or anticancer research.

Logical Relationship for Investigating Biological Activity

Biological_Investigation cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action Studies A This compound as Leucine Analog B Enzyme Assays (Leucine-dependent enzymes) A->B C Cell-based Assays (e.g., cytotoxicity, metabolic flux) A->C E Structural Biology (Co-crystallization with target enzymes) B->E D Animal Models (e.g., disease models where leucine metabolism is critical) C->D F Proteomics/Metabolomics C->F D->F

Caption: Logical workflow for investigating the biological activity of this compound.

Future Directions

The study of this compound presents several opportunities for further research. A more detailed characterization of its physicochemical properties is warranted. Elucidation of its biological activities and mechanism of action could open avenues for its use as a chemical probe or a lead compound in drug discovery. Furthermore, the development of more modern and efficient synthetic routes would facilitate its accessibility for broader scientific investigation.

Conclusion

This compound is a fluorinated amino acid with the potential for diverse applications in chemical biology and medicinal chemistry. This guide provides a foundational understanding of its structure, known properties, and synthesis. It is hoped that this compilation of information will stimulate further research into this intriguing molecule and unlock its full potential.

References

Synthesis of 6-Fluoronorleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 6-fluoronorleucine, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. The introduction of a fluorine atom at the terminal position of the norleucine side chain can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. This guide provides a comprehensive overview of a classic and reliable synthetic approach, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in its practical implementation.

Core Synthesis Strategy: Malonic Ester Synthesis

The most common and well-established method for the synthesis of this compound is a variation of the malonic ester synthesis, utilizing diethyl acetamidomalonate as a key starting material. This strategy involves three principal stages:

  • Deprotonation: Formation of a nucleophilic enolate from diethyl acetamidomalonate using a suitable base.

  • Alkylation: Nucleophilic substitution of a haloalkane (in this case, a 1-halo-4-fluorobutane) by the enolate.

  • Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the ester and amide functionalities, followed by decarboxylation to yield the final amino acid.

This approach is highly versatile and can be adapted for the synthesis of a wide range of α-amino acids by varying the alkylating agent.

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of α-amino acids via the alkylation of diethyl acetamidomalonate. While specific yields for this compound are not extensively reported, these values, derived from analogous syntheses, provide a reasonable expectation of efficiency for each transformation.[1][2]

StepReactionReagentsTypical Yield (%)
1 Alkylation of Diethyl AcetamidomalonateSodium ethoxide, Alkyl Halide65 - 90+
2 Hydrolysis and DecarboxylationAqueous HCl, Heat~65

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound based on the malonic ester pathway.

Step 1: Synthesis of Diethyl 2-acetamido-2-(4-fluorobutyl)malonate

This procedure details the alkylation of diethyl acetamidomalonate with 1-bromo-4-fluorobutane.

Materials:

  • Diethyl acetamidomalonate

  • Absolute ethanol

  • Sodium metal

  • 1-Bromo-4-fluorobutane

  • Toluene

  • Hydrochloric acid (concentrated)

  • Sodium chloride (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide. The reaction is exothermic and should be performed with caution.

  • Deprotonation: To the freshly prepared sodium ethoxide solution, add a solution of diethyl acetamidomalonate in absolute ethanol dropwise with stirring.

  • Alkylation: Following the complete addition of the diethyl acetamidomalonate solution, add 1-bromo-4-fluorobutane dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add toluene and water. Separate the organic layer, and wash it successively with water, dilute hydrochloric acid, and saturated sodium chloride solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-acetamido-2-(4-fluorobutyl)malonate. The product can be further purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 6-Fluoro-DL-norleucine

This procedure describes the hydrolysis and decarboxylation of the alkylated malonic ester to yield the final amino acid.

Materials:

  • Diethyl 2-acetamido-2-(4-fluorobutyl)malonate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Pyridine

Procedure:

  • Hydrolysis: In a round-bottom flask, add diethyl 2-acetamido-2-(4-fluorobutyl)malonate to concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux. The hydrolysis of both the ester and amide groups will occur, followed by decarboxylation. The progress of the reaction can be monitored by observing the cessation of carbon dioxide evolution.

  • Isolation of the Hydrochloride Salt: After the reaction is complete, cool the solution and concentrate it under reduced pressure to obtain the crude hydrochloride salt of this compound.

  • Neutralization and Purification: Dissolve the crude salt in a minimal amount of water and neutralize the solution by the dropwise addition of pyridine until precipitation is complete. Cool the mixture in an ice bath to maximize crystallization.

  • Final Product: Collect the precipitated 6-fluoro-DL-norleucine by filtration, wash with cold ethanol, and dry under vacuum.

Visualizing the Synthesis Pathway

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and workflows.

Synthesis_Pathway cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis & Decarboxylation A Diethyl Acetamidomalonate C Enolate Intermediate A->C Deprotonation B Sodium Ethoxide in Ethanol E Diethyl 2-acetamido-2-(4-fluorobutyl)malonate C->E SN2 Alkylation D 1-Bromo-4-fluorobutane F Diethyl 2-acetamido-2-(4-fluorobutyl)malonate H 6-Fluoro-DL-norleucine F->H Hydrolysis & Decarboxylation G Aqueous HCl, Heat

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow start Start prep_naoe Prepare Sodium Ethoxide Solution start->prep_naoe deprotonation Deprotonate Diethyl Acetamidomalonate prep_naoe->deprotonation alkylation Add 1-Bromo-4-fluorobutane and Reflux deprotonation->alkylation workup1 Workup and Purification of Alkylated Intermediate alkylation->workup1 hydrolysis Hydrolyze and Decarboxylate with Aqueous HCl workup1->hydrolysis neutralization Neutralize with Pyridine to Precipitate Product hydrolysis->neutralization purification Filter, Wash, and Dry This compound neutralization->purification end End purification->end

Caption: Experimental workflow for the synthesis of this compound.

References

6-Fluoronorleucine: A Tool for Probing Protein Structure and Enhancing Stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronorleucine is a synthetic, non-canonical amino acid that serves as a valuable tool in modern biochemistry and drug development. As an analog of the natural amino acid leucine, it can be incorporated into proteins, providing a unique probe for studying protein structure, dynamics, and stability. The introduction of the fluorine atom, with its unique physicochemical properties, offers researchers a subtle yet powerful modification to probe and engineer proteins. This guide provides a comprehensive overview of the applications of this compound, including its use in protein engineering, 19F Nuclear Magnetic Resonance (NMR) spectroscopy, and as a potential metabolic probe.

Core Applications in Biochemistry

The primary utility of this compound stems from its structural similarity to leucine, allowing it to be incorporated into proteins during synthesis. The fluorine atom introduces minimal steric hindrance while significantly altering the electronic properties of the side chain. This substitution is particularly useful for:

  • Protein Engineering and Stability: Fluorination of amino acid side chains has been shown to enhance protein stability. The thermodynamic basis for this stabilization is attributed to the hydrophobic nature of the carbon-fluorine bond, which can lead to more favorable packing within the protein core.[1] Studies on various proteins have demonstrated that the incorporation of fluorinated amino acids can increase their resistance to thermal and chemical denaturation.[1]

  • 19F NMR Spectroscopy: The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio.[2][3][4] Incorporating this compound into a protein introduces a ¹⁹F NMR-active nucleus, providing a sensitive reporter of the local environment. This allows for the study of protein structure, conformational changes, and interactions with other molecules without the background signals inherent in ¹H NMR of biological samples.[3][4]

  • Metabolic Probing: While less documented specifically for this compound, fluorinated amino acids can serve as metabolic probes to trace the fate of amino acids in cellular pathways.

Experimental Protocols

General Workflow for Incorporation of this compound into Proteins

The following diagram outlines a general workflow for the incorporation of this compound into a target protein expressed in E. coli.

experimental_workflow cluster_cloning Gene Cloning cluster_transformation Host Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis cloning Clone gene of interest into an expression vector transformation Transform vector into an E. coli expression strain (e.g., auxotroph for leucine) cloning->transformation Transformation culture Grow E. coli in minimal medium supplemented with 19 amino acids (lacking leucine) transformation->culture Inoculation induction Induce protein expression (e.g., with IPTG) and add This compound culture->induction Induction harvest Harvest cells by centrifugation induction->harvest Incubation lysis Cell lysis (e.g., sonication) harvest->lysis Processing purification Purify the fluorinated protein (e.g., affinity chromatography) lysis->purification Purification analysis Analyze the protein (SDS-PAGE, MS, 19F NMR) purification->analysis Characterization analysis_workflow cluster_verification Incorporation Verification cluster_structural Structural Analysis cluster_functional Functional & Stability Analysis start Purified Fluorinated Protein ms Mass Spectrometry (MS) - Confirm mass shift start->ms nmr 19F NMR Spectroscopy - Probe local environment - Monitor conformational changes start->nmr cd Circular Dichroism (CD) - Assess secondary structure start->cd activity_assay Activity Assay - Determine effect on function start->activity_assay dsc Differential Scanning Calorimetry (DSC) - Measure thermodynamic stability start->dsc

References

6-Fluoronorleucine: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronorleucine, a synthetic analog of the essential amino acid L-leucine, has emerged as a molecule of interest in the field of drug development, particularly in oncology. Its structural similarity to leucine allows it to interact with cellular machinery that utilizes this key amino acid, leading to a range of biological effects. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.

Mechanism of Action: Competitive Inhibition of Leucyl-tRNA Synthetase

The primary mechanism of action of this compound is its function as a competitive inhibitor of leucyl-tRNA synthetase (LeuRS). LeuRS is a crucial enzyme responsible for the first step of protein synthesis, where it attaches L-leucine to its corresponding transfer RNA (tRNA). By competing with the natural substrate, L-leucine, this compound binds to the active site of LeuRS, thereby preventing the formation of leucyl-tRNA. This inhibition disrupts the normal process of protein synthesis, which is essential for cell growth and proliferation.

This disruption of protein synthesis can have significant downstream effects, most notably on the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability, particularly leucine. By inhibiting LeuRS, this compound can mimic a state of leucine starvation, leading to the downregulation of mTORC1 activity. This can, in turn, induce cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that have a high demand for protein synthesis.

Quantitative Data

Currently, publicly available literature lacks specific IC50 values for the cytotoxicity of this compound against leukemia cell lines such as MOLM-13 and HL-60, as well as the inhibition constant (Ki) for its interaction with leucyl-tRNA synthetase. Further research is required to establish these quantitative parameters, which are critical for evaluating the potency and therapeutic potential of this compound. The tables below are structured to accommodate such data as it becomes available.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines

Cell LineCompoundIC50 (µM)Citation
MOLM-13This compoundData not available
HL-60This compoundData not available

Table 2: Enzyme Inhibition Data for this compound

EnzymeSubstrateInhibitorKi (µM)Citation
Leucyl-tRNA SynthetaseL-LeucineThis compoundData not available

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on leukemia cell lines.

  • Cell Culture:

    • Leukemia cell lines (e.g., MOLM-13, HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of LeuRS.

  • Reagents:

    • Purified recombinant human LeuRS.

    • L-[3H]-leucine.

    • Yeast tRNA.

    • ATP, MgCl2, Tris-HCl buffer.

    • This compound.

  • Assay Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, ATP, and yeast tRNA.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding purified LeuRS and L-[3H]-leucine.

    • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

    • Filter the reaction mixture through a glass fiber filter to capture the precipitated [3H]-leucyl-tRNA.

    • Wash the filters with 5% TCA and then ethanol.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the inhibition of LeuRS activity at each concentration of this compound and calculate the Ki value using kinetic analysis software.

Protein Synthesis Inhibition Assay

This protocol assesses the impact of this compound on overall protein synthesis in cells.

  • Cell Culture and Treatment:

    • Culture leukemia cells as described in the cell viability assay.

    • Treat cells with different concentrations of this compound for a specified time.

  • Assay Procedure:

    • During the last hour of treatment, add L-[3H]-leucine to the culture medium.

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer.

    • Precipitate the proteins from the cell lysate using 10% TCA.

    • Collect the protein precipitate by centrifugation.

    • Wash the pellet with 5% TCA and then ethanol.

    • Dissolve the protein pellet in a scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Normalize the radioactivity to the total protein content in each sample.

    • Determine the percentage of protein synthesis inhibition relative to the control.

Visualizations

Signaling Pathway

6-Fluoronorleucine_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Protein Synthesis Machinery cluster_2 Signaling Cascade This compound This compound LeuRS Leucyl-tRNA Synthetase (LeuRS) This compound->LeuRS Competitively Inhibits L-Leucine L-Leucine L-Leucine->LeuRS Binds to mTORC1 mTORC1 L-Leucine->mTORC1 Activates Leucyl-tRNA Leucyl-tRNA LeuRS->Leucyl-tRNA Produces LeuRS->mTORC1 Inhibition leads to mTORC1 inactivation Protein_Synthesis Protein Synthesis Leucyl-tRNA->Protein_Synthesis Required for Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation Drives mTORC1->Cell_Growth_Proliferation Promotes

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis Generation Cell_Culture Leukemia Cell Culture (e.g., MOLM-13, HL-60) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay LeuRS_Assay Leucyl-tRNA Synthetase Inhibition Assay Treatment->LeuRS_Assay Protein_Synthesis_Assay Protein Synthesis Inhibition Assay Treatment->Protein_Synthesis_Assay Data_Analysis Data Analysis (IC50, Ki calculation) Cytotoxicity_Assay->Data_Analysis LeuRS_Assay->Data_Analysis Protein_Synthesis_Assay->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound presents a promising avenue for anticancer drug development due to its targeted mechanism of action against leucyl-tRNA synthetase and the subsequent inhibition of protein synthesis and the mTORC1 pathway. While the foundational understanding of its biological activity is established, further research is imperative to quantify its potency and efficacy in relevant cancer models. The experimental protocols and conceptual frameworks provided in this guide offer a solid basis for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic agent.

The Fluorine Advantage: An In-depth Technical Guide to Fluorinated Amino Acids in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into proteins has emerged as a transformative tool in proteomics, offering unique advantages for studying protein structure, function, and dynamics. The distinctive physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the high sensitivity of the ¹⁹F nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy, provide researchers with an unparalleled probe to investigate complex biological systems. This guide provides a comprehensive overview of the applications of fluorinated amino acids in proteomics, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate their adoption in academic and industrial research settings.

Introduction to Fluorinated Amino Acids

Fluorinated amino acids are synthetic analogs of natural amino acids where one or more hydrogen atoms have been replaced by fluorine. This substitution can subtly or dramatically alter the properties of the amino acid and, consequently, the protein into which it is incorporated. The introduction of fluorine can enhance protein stability, modulate protein-protein interactions, and serve as a sensitive reporter for analytical techniques.[1]

The C-F bond is stronger than a C-H bond, contributing to increased thermal and chemical stability of proteins.[2] Furthermore, the high electronegativity of fluorine can alter the local electronic environment, influencing pKa values of neighboring residues and modifying catalytic activity or ligand binding.

Incorporation of Fluorinated Amino Acids into Proteins

There are two primary strategies for incorporating fluorinated amino acids into proteins: biosynthetic incorporation and chemical synthesis.

Biosynthetic Incorporation

This approach utilizes the cell's natural protein synthesis machinery to incorporate fluorinated amino acids.

  • Global Incorporation in Auxotrophs: In this method, an auxotrophic bacterial strain, incapable of synthesizing a specific amino acid, is grown in a minimal medium supplemented with the desired fluorinated analog. This leads to the global replacement of the natural amino acid with its fluorinated counterpart.[3]

  • Site-Specific Incorporation via Amber Suppression: For precise control over the location of the fluorinated amino acid, amber suppression technology is employed. This technique uses an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a UAG (amber) stop codon and inserts the non-canonical amino acid at that specific site.[4][5]

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) allows for the direct incorporation of fluorinated amino acids at any desired position in a peptide or small protein. This method offers complete control over the sequence but is generally limited to smaller proteins.

Quantitative Analysis of Fluorinated Proteins

The incorporation of fluorinated amino acids provides a powerful handle for the quantitative analysis of protein stability, structure, and interactions.

Protein Stability Assessment

Fluorination can significantly impact protein stability. This is often quantified by measuring the change in the melting temperature (ΔTm) or the Gibbs free energy of unfolding (ΔΔG).

ProteinFluorinated Amino AcidMethodΔTm (°C)ΔΔG (kcal/mol)Reference
G B1 domain(S)-pentafluorophenylalanine (Pff)Thermal Denaturation (CD)Not Reported+0.35[6]
G B1 domain(S)-5,5,5,5',5',5'-hexafluoroleucine (Hfl)Thermal Denaturation (CD)Not Reported> (Qfl, Leu)[6]
α4Hhexafluoroleucine (hFLeu)Not ReportedNot Reported-9.6 (for α4F3a vs α4H)[7]
Cold shock protein B (BsCspB)4-F-TrpThermal & Chemical Denaturation+5.2+2.7[8]
Cold shock protein B (BsCspB)5-F-TrpThermal & Chemical DenaturationNot Reported-1.0[8]
¹⁹F NMR Spectroscopy

¹⁹F NMR is a cornerstone technique for studying fluorinated proteins. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive. The chemical shift of ¹⁹F is extremely sensitive to the local environment, providing detailed information about protein conformation, dynamics, and ligand binding.[3]

Fluorinated Amino AcidProtein Context¹⁹F Chemical Shift (ppm)Reference
(2S,4S)-5-fluoroleucineDihydrofolate Reductase (DHFR)-215 to -230[9]
3-F-TyrosineBromodomain Brd4(1)-125 to -137[10]
5-F-TryptophanBromodomain Brd4(1)-118 to -122[10]
4-trifluoromethyl-L-phenylalanine (tfmF)FLN5 (unfolded)~ -61.8
4-trifluoromethyl-L-phenylalanine (tfmF)FLN5 (folded, solvent-exposed)~ -62.0
Mass Spectrometry

Mass spectrometry (MS) is used to confirm the successful incorporation of fluorinated amino acids and to quantify the extent of labeling. High-resolution MS can accurately determine the mass shift resulting from the fluorine substitution.[11] Tandem MS (MS/MS) can be used to pinpoint the exact location of the fluorinated residue within the protein sequence.

Experimental Protocols

Protocol for Global Incorporation of Fluorinated Tyrosine in E. coli

This protocol is adapted for the expression of proteins with a fluorinated aromatic amino acid using an auxotrophic E. coli strain.[3]

  • Prepare Minimal Media: Prepare M9 minimal media. After autoclaving, supplement with sterile glucose, MgSO₄, thiamine, and all natural amino acids except for tyrosine.

  • Inoculation: Inoculate a starter culture of the appropriate auxotrophic E. coli strain (e.g., a tyrosine auxotroph) harboring the expression plasmid for the protein of interest. Grow overnight at 37°C.

  • Main Culture: Inoculate the main culture of minimal media with the overnight starter culture.

  • Induction: Grow the main culture at 37°C to an OD₆₀₀ of 0.6-0.8. Add the desired fluorinated tyrosine analog (e.g., 3-fluorotyrosine) to a final concentration of 50 mg/L. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Harvesting and Purification: After overnight expression at a lower temperature (e.g., 18-25°C), harvest the cells by centrifugation. Purify the fluorinated protein using standard chromatography techniques.

Protocol for Thermal Shift Assay (TSA)

This protocol outlines a general procedure for assessing the thermal stability of a fluorinated protein.[12][13]

  • Protein and Dye Preparation: Prepare the purified fluorinated protein in a suitable buffer at a concentration of 2-5 µM. Prepare a working stock of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup: In a 96-well PCR plate, mix the protein solution with the fluorescent dye. Include control wells with buffer and dye only.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.

Protocol for Quantitative Mass Spectrometry

This protocol provides a general workflow for the analysis of fluorinated proteins by mass spectrometry.[1][14]

  • Sample Preparation: The protein sample can be analyzed either "in-solution" or "in-gel" after SDS-PAGE separation.

    • In-solution digest: Denature the protein with urea or guanidinium chloride, reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest with a protease such as trypsin.

    • In-gel digest: Excise the protein band from the gel, destain, and perform the reduction, alkylation, and digestion steps within the gel piece.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column to remove contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography (LC) coupled online to a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to analyze the mass spectra to identify peptides and confirm the presence and location of the mass shift corresponding to the fluorinated amino acid.

Visualizing Workflows and Pathways

Workflow for Site-Specific Incorporation using Amber Suppression

AmberSuppressionWorkflow cluster_preparation Plasmid Preparation cluster_expression Protein Expression cluster_analysis Analysis Mutagenesis Site-directed mutagenesis to introduce amber codon (TAG) in gene of interest Transformation Co-transform E. coli with both plasmids Mutagenesis->Transformation OrthogonalPair Plasmid encoding orthogonal tRNA/aaRS pair specific for FAA OrthogonalPair->Transformation Culture Grow cells in media supplemented with fluorinated amino acid (FAA) Transformation->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Purification Purify expressed protein Induction->Purification Verification Verify FAA incorporation (Mass Spectrometry, 19F NMR) Purification->Verification

Caption: Workflow for site-specific incorporation of a fluorinated amino acid.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR (Fluorinated AA incorporated for 19F NMR studies) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GDP-bound (inactive) GPCR->G_Protein Activation G_Protein_Active G-Protein GTP-bound (active) G_Protein->G_Protein_Active GDP -> GTP Effector Effector (e.g., Adenylyl Cyclase) G_Protein_Active->Effector α-subunit dissociates and activates effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation of downstream signaling

Caption: A simplified G-protein coupled receptor signaling pathway.

Conclusion

The incorporation of fluorinated amino acids represents a powerful and versatile strategy in proteomics. From enhancing protein stability to providing a sensitive probe for NMR spectroscopy, these non-canonical amino acids are invaluable tools for elucidating the intricate details of protein structure, function, and dynamics. The methodologies and data presented in this guide offer a solid foundation for researchers to harness the "fluorine advantage" in their own investigations, paving the way for new discoveries in basic research and the development of novel therapeutics.

References

Navigating the Research Landscape of 6-Fluoronorleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronorleucine is a synthetic amino acid that holds significant promise for research and development in areas such as peptide and protein engineering, drug discovery, and metabolic studies. The strategic placement of a fluorine atom at the terminal position of the norleucine side chain imparts unique physicochemical properties that can profoundly influence the biological activity and stability of molecules into which it is incorporated. This technical guide provides an in-depth overview of this compound, focusing on its procurement through commercial suppliers specializing in custom synthesis, its chemical characteristics, and general protocols for its application in research.

Procurement of this compound: A Focus on Custom Synthesis

Our comprehensive search of the chemical supplier landscape reveals that this compound is not a readily available, off-the-shelf compound. Instead, researchers seeking to utilize this unique amino acid will need to engage with companies that specialize in the custom synthesis of unnatural amino acids. This approach offers the flexibility to specify purity requirements, desired quantities, and the stereochemistry (L- or D-isomer) of the final product.

Several companies have established expertise in the synthesis of fluorinated amino acids and custom peptides. Researchers are encouraged to contact these suppliers directly to discuss their specific needs. When requesting a quote for custom synthesis, it is advisable to provide the desired quantity, purity level (typically >95% or >98% for research applications), and any specific analytical data required (e.g., NMR, HPLC, Mass Spectrometry).

Table 1: Key Considerations for Custom Synthesis of this compound

ParameterRecommendationRationale
Purity >95% for initial screening; >98% for sensitive applicationsEnsures that observed biological effects are attributable to this compound and not impurities.
Stereochemistry L-isomer for incorporation into proteins using ribosomal machineryThe protein synthesis machinery in most organisms is specific for L-amino acids.
Quantity Milligram to gram scale, depending on experimental needsCustom synthesis can be tailored to the scale of the research project.
Analytical Data 1H NMR, 19F NMR, HPLC, and Mass SpectrometryConfirms the identity, purity, and integrity of the synthesized compound.

Physicochemical Properties of this compound

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicSignificance in Research Applications
Molecular Formula C6H12FNO2Fundamental for mass spectrometry and elemental analysis.
Molecular Weight ~149.16 g/mol Essential for calculating molar concentrations and reaction stoichiometry.
Appearance White to off-white solidTypical for purified amino acids.
Solubility Expected to be soluble in water and polar organic solventsImportant for preparing stock solutions and reaction mixtures.
pKa (α-COOH) ~2-3Influences the charge state of the molecule at different pH values.
pKa (α-NH3+) ~9-10Influences the charge state of the molecule at different pH values.
19F NMR Chemical Shift Expected to be significantly different from other fluorinated compoundsAllows for non-invasive monitoring of the fluorinated molecule in biological systems.

General Synthesis Methodology

The synthesis of ω-fluoro amino acids like this compound typically involves a multi-step process. While specific protocols will be proprietary to the custom synthesis provider, a general retrosynthetic approach can be outlined. A common strategy involves the fluorination of a suitable precursor containing a leaving group at the 6-position of a protected norleucine derivative.

G cluster_synthesis Generalized Synthesis Workflow for this compound start Protected Norleucine Precursor (e.g., with a 6-hydroxy or 6-bromo group) step1 Fluorination Reaction (e.g., using a nucleophilic fluorinating agent like DAST or Deoxo-Fluor) start->step1 step2 Deprotection of Amino and Carboxyl Groups step1->step2 product This compound step2->product

A generalized workflow for the chemical synthesis of this compound.

Experimental Protocols: Incorporation into Peptides and Proteins

A primary application of this compound is its incorporation into peptides and proteins to study the effects of fluorination on structure, function, and stability.[1][2] This can be achieved through both chemical peptide synthesis and biological protein expression systems.

Solid-Phase Peptide Synthesis (SPPS)

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-6-Fluoronorleucine-OH using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin to form the peptide bond.

  • Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

In Vivo Protein Expression

Methodology:

  • Auxotrophic Strain: Utilize an E. coli strain that is auxotrophic for a natural amino acid structurally similar to norleucine, such as methionine or leucine.

  • Minimal Media: Grow the auxotrophic strain in a minimal medium depleted of the natural amino acid.

  • Supplementation: Supplement the growth medium with this compound.

  • Protein Expression: Induce the expression of the target protein. The cellular machinery will incorporate this compound into the protein at the positions normally occupied by the natural amino acid.[2]

  • Purification: Purify the fluorinated protein using standard protein purification techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • Analysis: Analyze the incorporation of this compound using techniques such as mass spectrometry and 19F NMR.

G cluster_workflow Experimental Workflow for Protein Incorporation cluster_in_vivo In Vivo Incorporation cluster_spps Solid-Phase Peptide Synthesis start Obtain Custom-Synthesized This compound strain Select Auxotrophic E. coli Strain start->strain resin Prepare Resin start->resin growth Grow in Minimal Media with This compound strain->growth expression Induce Target Protein Expression growth->expression purification Purify Peptide/Protein (e.g., HPLC, Chromatography) expression->purification synthesis Stepwise Coupling of Amino Acids resin->synthesis cleavage Cleave and Deprotect synthesis->cleavage cleavage->purification analysis Characterize Final Product (MS, NMR, HPLC) purification->analysis

General experimental workflows for utilizing this compound.

Potential Signaling Pathway Modulation

The incorporation of fluorinated amino acids can alter the properties of proteins, potentially modulating their interactions within signaling pathways.[1] For instance, the increased hydrophobicity of a fluorinated residue within a protein-protein interaction domain could enhance or disrupt binding, thereby affecting downstream signaling.

G cluster_pathway Hypothetical Modulation of a Signaling Pathway receptor Receptor protein_a Protein A receptor->protein_a activates protein_b Protein B (with this compound) protein_a->protein_b interacts with downstream Downstream Signaling Cascade protein_b->downstream modulates response Cellular Response downstream->response

Hypothetical modulation of a signaling pathway by a protein containing this compound.

Conclusion

This compound represents a valuable tool for researchers seeking to explore the impact of fluorination on the properties of peptides and proteins. While not commercially available as a stock chemical, its accessibility through custom synthesis opens up a wide range of research possibilities. This guide provides a foundational understanding of its procurement, properties, and potential applications, empowering researchers to incorporate this unique amino acid into their experimental designs. The strategic use of this compound is poised to contribute to advancements in drug discovery, protein engineering, and our fundamental understanding of biological systems.

References

6-Fluoronorleucine as a Probe for Protein Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of unnatural amino acids into proteins has emerged as a powerful tool for elucidating protein structure, function, and dynamics. Among these, fluorinated amino acids are particularly valuable due to the unique properties of the fluorine atom. The ¹⁹F nucleus is a sensitive NMR probe, with a chemical shift that is highly responsive to the local electrostatic environment, making it an exceptional reporter for changes in protein conformation, ligand binding, and post-translational modifications. 6-Fluoronorleucine, a fluorinated analog of the natural amino acid leucine, offers a minimally perturbing probe to investigate the hydrophobic cores of proteins and protein-protein interaction interfaces. This technical guide provides an in-depth overview of the principles, methodologies, and applications of this compound as a probe for protein environments.

Data Presentation: Properties of Fluorinated Aliphatic Amino Acid Probes

Quantitative data for this compound is not extensively available in the literature. However, data from analogous fluorinated aliphatic amino acids, such as 5-fluoroleucine, provide a strong basis for understanding its expected properties and behavior. The following table summarizes key quantitative data for 5-fluoroleucine incorporated into Dihydrofolate Reductase (DHFR), which can be used as a reference for studies involving this compound.

ParameterValueReference ProteinSignificance
¹⁹F Chemical Shift Range15 ppm[5-F]-Leu DHFRThe wide chemical shift range indicates high sensitivity to different local protein environments.
Denatured State ¹⁹F SignalBroad signal (width 0.6 ppm)[5-F]-Leu DHFRIn an unfolded state, the fluorinated residues experience a more uniform environment, resulting in a single, broad signal.[1]
Incorporation EfficiencyUp to 6 [5-F]-Leu residues per protein[5-F]-Leu DHFRDemonstrates the feasibility of biosynthetic incorporation of fluorinated aliphatic amino acids.[1]

Experimental Protocols

Synthesis of 6-Fluoro-L-norleucine

A detailed, publicly available protocol for the enantioselective synthesis of 6-fluoro-L-norleucine is not readily found in the literature. However, a general approach can be adapted from established methods for the synthesis of other fluorinated amino acids. A plausible synthetic route would involve the fluorination of a suitable precursor followed by enzymatic resolution to obtain the desired L-enantiomer.

General Strategy for Enantioselective Synthesis:

  • Precursor Synthesis: Synthesis of a racemic or prochiral norleucine precursor with a suitable leaving group at the 6-position (e.g., a hydroxyl or a halide).

  • Fluorination: Nucleophilic fluorination using a fluoride source such as diethylaminosulfur trifluoride (DAST) or potassium fluoride.

  • Protection: Protection of the amino and carboxyl groups (e.g., as Boc and methyl ester, respectively).

  • Enzymatic Resolution: Use of an appropriate enzyme, such as a lipase or an acylase, to selectively hydrolyze one enantiomer of the protected amino acid derivative.[2]

  • Deprotection: Removal of the protecting groups to yield 6-fluoro-L-norleucine.

Incorporation of this compound into Proteins

The incorporation of this compound into a target protein can be achieved using an E. coli auxotrophic expression system. This method relies on a bacterial strain that cannot synthesize a specific natural amino acid (in this case, leucine) and will therefore incorporate an analog supplied in the growth medium.

Protocol for Biosynthetic Incorporation in E. coli:

  • Host Strain: Utilize a leucine auxotrophic E. coli strain (e.g., a strain with a mutation in the leu operon).

  • Culture Medium: Prepare a minimal medium (e.g., M9 minimal medium) supplemented with all necessary nutrients except for leucine.

  • Pre-culture: Grow a pre-culture of the transformed E. coli strain overnight in a rich medium (e.g., LB broth).

  • Induction Culture: Inoculate the minimal medium with the pre-culture. Grow the cells to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Induction and Amino Acid Addition: Induce protein expression with an appropriate inducer (e.g., IPTG for a T7 promoter system). Simultaneously, add 6-fluoro-L-norleucine to the culture medium. To enhance incorporation efficiency, it is crucial to deplete the intracellular pool of natural leucine before adding the fluorinated analog.

  • Harvesting and Purification: After a suitable expression period (typically 4-16 hours at a reduced temperature to improve protein folding), harvest the cells by centrifugation. Purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

¹⁹F NMR Spectroscopy for Probing Protein Environments

¹⁹F NMR spectroscopy is the primary technique for utilizing this compound as a probe. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment.

General Workflow for ¹⁹F NMR Analysis:

  • Sample Preparation: Prepare the purified protein containing this compound in a suitable NMR buffer. Typical protein concentrations range from 50 to 500 µM.

  • NMR Data Acquisition: Acquire one-dimensional (1D) ¹⁹F NMR spectra. Due to the high sensitivity and natural abundance of the ¹⁹F nucleus, 1D spectra are often sufficient to observe well-resolved signals for each incorporated this compound residue.

  • Data Processing: Process the acquired data, including Fourier transformation, phasing, and baseline correction.

  • Spectral Analysis: Analyze the chemical shifts, linewidths, and intensities of the ¹⁹F signals. Changes in these parameters upon addition of a ligand, a binding partner, or a change in experimental conditions (e.g., temperature, pH) provide information about the local environment of the probe.

Mandatory Visualizations

Experimental Workflow for Protein Labeling and NMR Analysis

experimental_workflow cluster_synthesis Synthesis of this compound cluster_incorporation Incorporation into Protein cluster_nmr 19F NMR Analysis Precursor Norleucine Precursor Fluorination Fluorination Precursor->Fluorination Protection Protection Fluorination->Protection Enzymatic_Resolution Enzymatic Resolution Protection->Enzymatic_Resolution Deprotection Deprotection Enzymatic_Resolution->Deprotection Expression Auxotrophic E. coli Expression Deprotection->Expression Purification Protein Purification Expression->Purification Sample_Prep Sample Preparation Purification->Sample_Prep Data_Acquisition 1D 19F NMR Acquisition Sample_Prep->Data_Acquisition Data_Analysis Spectral Analysis Data_Acquisition->Data_Analysis

Caption: Workflow for this compound synthesis, protein incorporation, and NMR analysis.

Leucine-Mediated mTOR Signaling Pathway

While direct studies on the effect of this compound on signaling pathways are lacking, its structural similarity to leucine suggests a potential to interact with leucine-responsive pathways. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and metabolism that is activated by leucine.[3][4] Understanding this pathway can provide a framework for investigating the potential biological effects of this compound.

mTOR_pathway Leucine Leucine / this compound? mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified diagram of the leucine-activated mTOR signaling pathway.

Applications in Drug Development

The use of this compound as a probe in drug development is a promising area with several potential applications:

  • Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is a powerful technique for FBDD.[5] By incorporating this compound into a target protein, the binding of small molecule fragments can be detected and characterized by observing changes in the ¹⁹F NMR spectrum. This allows for the rapid screening of fragment libraries and the identification of initial hits for lead optimization.

  • Enzyme Mechanism Studies: Placing a this compound probe near the active site of an enzyme can provide valuable insights into the catalytic mechanism. Changes in the ¹⁹F chemical shift can report on substrate binding, conformational changes during catalysis, and the formation of enzyme-intermediate complexes.

  • Characterizing Protein-Protein Interactions (PPIs): Many PPIs are mediated by hydrophobic interactions. Incorporating this compound at the interface of a protein complex can be used to study the thermodynamics and kinetics of the interaction. This is particularly valuable for the development of small molecule inhibitors of PPIs, which are an important class of therapeutic targets.

Conclusion and Future Directions

This compound represents a valuable addition to the toolkit of unnatural amino acids for probing protein environments. Its aliphatic and fluorinated nature makes it particularly well-suited for studying hydrophobic interactions within proteins and at their interfaces. While specific, detailed protocols and quantitative data for this compound are still emerging, the principles and methods established for other fluorinated amino acids provide a solid foundation for its application. Future research should focus on the detailed characterization of its properties, the development of optimized synthesis and incorporation protocols, and its application to a wider range of biological systems. The insights gained from using this compound as a probe will undoubtedly contribute to a deeper understanding of protein function and accelerate the discovery of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Studies and Discovery of 6-Fluoronorleucine

This guide provides a comprehensive overview of the early research on this compound, a fluorinated analog of the amino acid norleucine. The document focuses on its initial synthesis and early biological investigations, presenting the available data in a structured format for researchers in drug development and related scientific fields.

Discovery and Initial Synthesis

The first documented synthesis of this compound was reported in 1958 by Maynard S. Raasch from the Central Research Department of E. I. du Pont de Nemours and Company. The synthesis was detailed in a publication in The Journal of Organic Chemistry. This early work laid the foundation for subsequent investigations into the biological properties of this and other fluorinated amino acids.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, as described by Raasch, involved a multi-step process starting from ethyl 2-acetamido-2-ethoxycarbonyl-7-fluoroheptanoate.

Detailed Methodology:

  • Saponification and Decarboxylation: The starting ester was saponified and decarboxylated by refluxing with concentrated hydrochloric acid.

  • Isolation: The resulting this compound hydrochloride was isolated from the reaction mixture.

  • Purification: The final product was purified by recrystallization.

Early Biological Studies

Following its synthesis, the biological activity of this compound was investigated to understand its potential as an amino acid antagonist, a common approach for developing new therapeutic agents during that era. As an analog of norleucine and leucine, it was hypothesized to interfere with metabolic pathways involving these amino acids.

Antimicrobial Activity

Early studies focused on the effect of this compound on the growth of microorganisms, a common screening method for identifying potential antimetabolites.

Experimental Protocol: Microbial Growth Inhibition Assay

A typical protocol to assess the antimicrobial activity would have involved the following steps:

  • Culture Preparation: A culture of a model organism, such as Escherichia coli, was grown in a minimal essential medium.

  • Treatment: The bacterial culture was then exposed to varying concentrations of this compound.

  • Growth Measurement: The growth of the bacteria was monitored over time, typically by measuring the optical density of the culture.

  • Data Analysis: The concentration of this compound that inhibited a certain percentage of growth (e.g., IC50) would be determined.

experimental_workflow cluster_prep Culture Preparation cluster_treatment Treatment cluster_measurement Growth Measurement cluster_analysis Data Analysis bacterial_strain E. coli Strain minimal_medium Minimal Medium bacterial_strain->minimal_medium incubation Incubation minimal_medium->incubation add_6FN Add this compound (Varying Concentrations) incubation->add_6FN optical_density Measure Optical Density add_6FN->optical_density ic50 Determine IC50 optical_density->ic50

Figure 1. A generalized experimental workflow for assessing the antimicrobial activity of this compound.

Mechanism of Action: Amino Acid Antagonism

The primary hypothesis for the biological activity of this compound was its role as an antagonist of leucine. As a structural analog, it was thought to compete with leucine for incorporation into proteins or for binding to enzymes involved in leucine metabolism. This antagonism would lead to the synthesis of non-functional proteins or the inhibition of essential metabolic pathways, ultimately resulting in growth inhibition.

signaling_pathway Leucine Leucine Aminoacyl_tRNA_Synthetase Leucyl-tRNA Synthetase Leucine->Aminoacyl_tRNA_Synthetase Fluoronorleucine This compound Fluoronorleucine->Aminoacyl_tRNA_Synthetase Competitive Inhibition Protein_Synthesis Protein Synthesis Fluoronorleucine->Protein_Synthesis Incorporation tRNA_Leucine Leucyl-tRNA Aminoacyl_tRNA_Synthetase->tRNA_Leucine tRNA_Leucine->Protein_Synthesis Functional_Protein Functional Protein Protein_Synthesis->Functional_Protein Nonfunctional_Protein Non-functional Protein Protein_Synthesis->Nonfunctional_Protein Cell_Growth Cell Growth Functional_Protein->Cell_Growth Inhibition Inhibition Nonfunctional_Protein->Inhibition Inhibition->Cell_Growth

Figure 2. Hypothesized mechanism of this compound as a leucine antagonist, leading to the inhibition of cell growth.

Quantitative Data Summary

Regrettably, a comprehensive search of available literature did not yield specific quantitative data (e.g., IC50 values, Ki constants) from the very early studies of this compound. It is plausible that these studies were preliminary in nature and the results were not extensively published, or that the records are not indexed in modern searchable databases.

Table 1: Summary of Available Data

Parameter Value Source
Year of Discovery 1958 Raasch, M. S. (1958)
Initial Synthesis Method Saponification and decarboxylation of ethyl 2-acetamido-2-ethoxycarbonyl-7-fluoroheptanoate Raasch, M. S. (1958)
Hypothesized Mechanism of Action Leucine Antagonist Inferred from structural analogy

| Quantitative Biological Activity Data | Not available in reviewed literature | - |

Conclusion

The discovery and initial synthesis of this compound in 1958 marked an early entry into the field of fluorinated amino acids. While the foundational synthetic work is well-documented, the detailed quantitative biological data from its initial evaluation as a potential antimetabolite is not readily accessible in the current body of scientific literature. The hypothesized mechanism of action as a leucine antagonist provides a logical framework for its expected biological effects. Further research into historical archives or less-indexed publications may be necessary to uncover more detailed quantitative information from the early studies of this compound. This guide serves as a summary of the currently accessible information and a starting point for researchers interested in the history and development of fluorinated amino acid analogs.

Methodological & Application

Application Notes & Protocols: Residue-Specific Incorporation of 6-Fluoronorleucine into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities, biophysical probes, and therapeutic properties. 6-Fluoronorleucine (6-F-Nle) is a fluorinated analog of leucine that can be used to probe protein structure, function, and stability. The fluorine atom serves as a sensitive reporter for ¹⁹F NMR studies, while its incorporation can enhance protein stability due to the unique properties of the C-F bond.[1][2] Fluorine-containing compounds now represent a significant portion of small molecule drugs, highlighting the importance of fluorination in medicinal chemistry.[3]

This document provides a detailed protocol for the residue-specific incorporation of 6-F-Nle into recombinant proteins expressed in E. coli, leveraging methionine auxotrophic strains. The methodology involves replacing methionine in the culture medium with 6-F-Nle, leading to its incorporation at methionine sites during protein synthesis. Protocols for protein expression, purification via Immobilized Metal Affinity Chromatography (IMAC), and subsequent analysis to confirm incorporation and assess stability are described.

Experimental Workflow Overview

The overall process involves preparing specialized cell culture media, expressing the target protein in an auxotrophic E. coli strain, harvesting and lysing the cells, purifying the fluorinated protein, and finally, performing analyses to confirm incorporation and characterize the protein.

G cluster_prep Phase 1: Preparation cluster_expression Phase 2: Expression cluster_purification Phase 3: Purification cluster_analysis Phase 4: Analysis Media Media & Reagent Preparation Transform Transform Expression Vector into Auxotrophic E. coli Media->Transform Culture Grow Starter Culture in Rich Medium Transform->Culture Induce Induce Expression in Minimal Medium + 6-F-Nle Culture->Induce Harvest Harvest & Lyse Cells Induce->Harvest IMAC Purify Protein via IMAC (His-Tag) Harvest->IMAC QC Purity Check (SDS-PAGE) IMAC->QC Confirm Incorporation Confirmation (Mass Spectrometry) QC->Confirm Stability Stability Analysis (Thermal Shift Assay) Confirm->Stability

Caption: High-level workflow for 6-F-Nle protein incorporation.

Protocol 1: Media and Reagent Preparation

Successful incorporation requires carefully prepared media to control amino acid availability. This protocol is based on a standard M9 minimal medium, which allows for precise control over nutrient composition.

1.1. Reagents and Stock Solutions:

  • 5X M9 Salts: Na₂HPO₄·7H₂O (64 g/L), KH₂PO₄ (15 g/L), NaCl (2.5 g/L), NH₄Cl (5 g/L)

  • 2 M MgSO₄

  • 1 M CaCl₂

  • 20% (w/v) Glucose

  • 19 L-Amino Acid Stock (100X, without Methionine): Prepare a mixture of all standard amino acids except methionine at the required final concentrations.

  • This compound (6-F-Nle) Stock: 50 mg/mL in sterile water

  • L-Methionine Stock: 50 mg/mL in sterile water

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) Stock: 1 M

  • Antibiotic Stock (e.g., Kanamycin or Ampicillin): 1000X concentration

1.2. Preparation of M9 Minimal Medium (1 L):

  • Start with 750 mL of sterile, distilled water.[4]

  • Aseptically add 200 mL of sterile 5X M9 Salts.

  • Add 2 mL of sterile 2 M MgSO₄.

  • Add 10 mL of sterile 20% glucose.

  • Add 0.1 mL of sterile 1 M CaCl₂.

  • Add 10 mL of the 100X 19 L-Amino Acid stock (without Methionine).

  • For Expression Medium: Add 1 mL of 6-F-Nle stock (final concentration ~50 µg/mL). Do not add methionine.

  • For Control Medium: Add 1 mL of L-Methionine stock (final concentration ~50 µg/mL). Do not add 6-F-Nle.

  • Add the appropriate antibiotic to its final working concentration.

  • Adjust the final volume to 1 L with sterile, distilled water.[4]

  • Store media at 4°C.[5]

Protocol 2: Protein Expression in E. coli

This protocol utilizes an E. coli methionine auxotrophic strain (e.g., B834) transformed with a plasmid encoding the His-tagged protein of interest.

2.1. Day 1: Starter Culture

  • Inoculate a single colony of the transformed E. coli into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking at 200-250 RPM.[6]

2.2. Day 2: Expression

  • In the morning, use the overnight starter culture to inoculate 1 L of M9 Minimal Expression Medium (containing 6-F-Nle). Aim for a starting optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Incubate at 37°C with vigorous shaking (~200 RPM).[6]

  • Monitor the cell growth by measuring the OD₆₀₀ periodically.

  • When the OD₆₀₀ reaches 0.6-0.8 (mid-log phase), induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[6]

  • Reduce the incubator temperature to 18-25°C and continue shaking for another 12-16 hours (overnight). Lower temperatures often improve protein solubility.[6]

2.3. Day 3: Cell Harvest

  • Transfer the cell culture to centrifuge bottles.

  • Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[6]

  • Discard the supernatant. The cell pellet can be processed immediately or stored at -80°C.

Protocol 3: Protein Purification using IMAC

This protocol describes the purification of a His₆-tagged protein.[7]

G Start Start with Cell Pellet Resuspend Resuspend in Lysis Buffer Start->Resuspend Lyse Lyse Cells (e.g., Sonication) Resuspend->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Load Load Supernatant onto Ni-NTA Column Clarify->Load Bind Bind His-Tagged Protein Load->Bind Wash1 Wash 1: Low Imidazole (Remove non-specific binders) Bind->Wash1 Wash2 Wash 2: Medium Imidazole (Remove weakly bound proteins) Wash1->Wash2 Elute Elute with High Imidazole Wash2->Elute Collect Collect Elution Fractions Elute->Collect End Purified Protein Collect->End

Caption: Step-by-step workflow for His-tag protein purification.

3.1. Buffers:

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0. (Note: Imidazole concentrations may need to be optimized for each specific protein).[7]

3.2. Procedure:

  • Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Lyse the cells using a sonicator on ice until the suspension is no longer viscous.[8] Alternatively, chemical lysis or a French press can be used.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Column Loading: Carefully collect the supernatant and pass it through a pre-equilibrated Ni-NTA affinity column.[7]

  • Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with 5-10 column volumes of Elution Buffer. Collect 1 mL fractions.[7]

  • Analysis of Fractions: Analyze the collected fractions using SDS-PAGE to identify those containing the purified protein.[6] Pool the purest fractions.

  • Buffer Exchange (Optional): If necessary, perform dialysis or use a desalting column to exchange the purified protein into a suitable storage buffer (e.g., PBS or HEPES buffer).[8]

Protocol 4: Analysis and Quality Control

4.1. SDS-PAGE for Purity Assessment:

  • Prepare samples from the clarified lysate, flow-through, wash, and elution fractions.

  • Mix samples with SDS-PAGE loading dye and boil for 5 minutes to denature the proteins.[6]

  • Run the samples on a polyacrylamide gel (e.g., 12-15%) alongside a molecular weight marker.

  • Stain the gel with Coomassie Blue to visualize the protein bands. A prominent band at the expected molecular weight in the elution fractions indicates successful purification.[6]

4.2. Mass Spectrometry for Incorporation Confirmation: To confirm the successful incorporation of 6-F-Nle, the precise mass of the purified protein must be determined using mass spectrometry (e.g., ESI-MS).

  • Prepare a 5-10 µM protein sample in a suitable volatile buffer.

  • Record the mass spectrum.

  • Calculate the expected theoretical masses for both the unlabeled protein (containing only methionine) and the fully labeled protein (with 6-F-Nle at all methionine positions).

  • Compare the experimental mass to the theoretical masses. A mass shift corresponding to the difference between 6-F-Nle and Met confirms incorporation.[9]

4.3. Thermal Shift Assay (TSA) for Stability Analysis: TSA can be used to determine the melting temperature (Tₘ) of the protein, providing a measure of its thermal stability.[10]

  • Prepare a reaction mix in a 96-well PCR plate containing the purified protein, a suitable buffer, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[10]

  • Use a real-time PCR instrument to slowly increase the temperature of the plate while monitoring fluorescence.

  • As the protein denatures, it exposes hydrophobic cores, causing the dye to bind and fluoresce.[10]

  • The Tₘ is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.[11]

  • Compare the Tₘ of the 6-F-Nle-containing protein to the wild-type protein to assess changes in stability. An increase in Tₘ indicates stabilization.[10][11]

Quantitative Data Summary

The following tables provide representative data that could be expected from these experiments.

Table 1: Protein Expression and Purification Yields

Protein Variant Culture Volume (L) Wet Cell Weight (g) Total Protein (mg) Purified Protein Yield (mg/L) Purity (%)
Wild-Type (Met) 1 5.2 25.1 15.4 >95%

| 6-F-Nle Labeled | 1 | 4.8 | 21.5 | 11.8 | >95% |

Table 2: Mass Spectrometry Confirmation of Incorporation

Protein Variant Methionine Sites Theoretical Mass (Da) Observed Mass (Da) Mass Difference (Da) Incorporation Efficiency
Wild-Type 4 25,450.2 25,450.5 +0.3 N/A
6-F-Nle Labeled 4 25,513.8 25,514.2 +0.4 >98%

Note: Mass difference calculation: Mass(6-F-Nle) - Mass(Met) = (149.16 - 131.19) = 17.97 Da per site. For 4 sites, expected shift is ~71.9 Da.

Table 3: Thermal Stability Analysis by TSA

Protein Variant Melting Temperature (Tₘ) in °C Change in Tₘ (ΔTₘ) in °C
Wild-Type (Met) 58.2 ± 0.2 N/A
6-F-Nle Labeled 62.5 ± 0.3 +4.3

Note: An increase in Tₘ suggests that the incorporation of 6-F-Nle enhances the thermal stability of the protein.[1][11]

References

Application Notes and Protocols for Utilizing 6-Fluoronorleucine in ¹⁹F NMR Spectroscopy of Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 6-Fluoronorleucine (6-FNL) as a nuclear magnetic resonance (NMR) probe for studying protein structure, dynamics, and interactions. While direct literature on this compound is limited, this document leverages established principles and protocols for other fluorinated amino acids to provide a robust framework for its application.

Introduction to ¹⁹F NMR Spectroscopy with Fluorinated Amino Acids

¹⁹F NMR spectroscopy has emerged as a powerful tool in protein science. The fluorine nucleus (¹⁹F) possesses several advantageous properties for NMR studies:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H).[1]

  • 100% Natural Abundance: The ¹⁹F isotope is 100% naturally abundant, eliminating the need for isotopic enrichment.[1]

  • No Background Signal: Fluorine is virtually absent in biological systems, ensuring that the observed ¹⁹F NMR signals originate exclusively from the labeled protein.[1][2]

  • High Sensitivity to Environment: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an exquisite probe for detecting subtle conformational changes in proteins upon ligand binding, folding, or interaction with other molecules.[2][3][4]

The incorporation of fluorinated amino acids, such as this compound, into a protein of interest allows researchers to exploit these advantages to gain valuable insights into protein structure and function.

This compound as a ¹⁹F NMR Probe

This compound is an analog of the natural amino acid leucine, with a fluorine atom substituting a hydrogen at the 6-position of the side chain. As an aliphatic amino acid, it can provide unique insights into the hydrophobic core of proteins, complementing information gained from aromatic fluorinated amino acids. While specific data for 6-FNL is not abundant, studies with other aliphatic fluorinated amino acids like 5-fluoroleucine have demonstrated the potential of such probes. For instance, the ¹⁹F spectrum of Lactobacillus casei dihydrofolate reductase containing biosynthetically incorporated 5-fluoroleucine displayed a chemical shift range of 15 ppm, indicating high sensitivity to the local protein environment.[5]

Advantages of Using this compound:

  • Probing Hydrophobic Environments: As a leucine analog, 6-FNL is likely to be incorporated into the hydrophobic core of proteins, providing a probe for these critical regions.

  • Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom is a relatively conservative change, minimizing potential structural perturbations to the protein.

  • Complementary Information: Provides information on aliphatic regions of the protein, which can be different from the insights gained from aromatic probes.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to ¹⁹F NMR spectroscopy of proteins.

Table 1: NMR Properties of the ¹⁹F Nucleus

PropertyValue
Spin1/2
Natural Abundance100%
Gyromagnetic Ratio (rad T⁻¹ s⁻¹)25.18 x 10⁷
Relative Sensitivity (vs. ¹H)83.3%
Chemical Shift Range>300 ppm

Table 2: Representative ¹⁹F Chemical Shift Ranges of Fluorinated Amino Acids in Proteins

Fluorinated Amino AcidProtein ExampleObserved Chemical Shift Range (ppm)Reference
5-FluoroleucineLactobacillus casei Dihydrofolate Reductase~15[5]
6-FluorotryptophanDihydrofolate Reductase-[1]
3-FluorotyrosineCalmodulin-
4-FluorophenylalanineCheY-[1]
7-Fluoro-L-tryptophanZika virus NS2B-NS3 protease-131 to -135[6]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into proteins and subsequent ¹⁹F NMR analysis. These protocols are based on established methods for other fluorinated amino acids and may require optimization for 6-FNL.

Biosynthetic Incorporation of this compound in E. coli

This protocol describes a general method for expressing a protein containing this compound in E. coli. This method relies on the use of an auxotrophic strain or the inhibition of endogenous leucine biosynthesis to facilitate the incorporation of the fluorinated analog.

Materials:

  • E. coli expression strain (e.g., a leucine auxotroph or a strain sensitive to inhibitors of leucine biosynthesis).

  • Expression vector containing the gene of interest.

  • M9 minimal medium.

  • Glucose (or other carbon source).

  • This compound (6-FNL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Antibiotics.

Protocol:

  • Transformation: Transform the E. coli expression strain with the expression vector containing the gene of interest.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium supplemented with glucose and the appropriate antibiotic with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling:

    • If using a leucine auxotroph, pellet the cells by centrifugation and resuspend them in fresh M9 minimal medium lacking leucine but supplemented with this compound (typically 50-100 mg/L).

    • If using an inhibitor of leucine biosynthesis, add the inhibitor to the culture medium, followed by the addition of this compound.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Purify the 6-FNL labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

Sample Preparation for ¹⁹F NMR Spectroscopy

Materials:

  • Purified 6-FNL labeled protein.

  • NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.0).

  • D₂O.

  • ¹⁹F NMR reference standard (e.g., trifluoroacetic acid, TFA).

Protocol:

  • Buffer Exchange: Exchange the purified protein into the desired NMR buffer using dialysis or a desalting column.

  • Concentration: Concentrate the protein sample to the desired concentration for NMR analysis (typically 50-500 µM).

  • Addition of D₂O: Add D₂O to a final concentration of 5-10% (v/v) for the NMR lock.

  • Addition of Reference Standard: Add a small amount of an external or internal ¹⁹F NMR reference standard.

  • Sample Transfer: Transfer the final sample to an NMR tube.

¹⁹F NMR Data Acquisition

Parameters:

  • Spectrometer: A high-field NMR spectrometer equipped with a fluorine-capable probe.

  • Pulse Sequence: A simple one-pulse sequence with proton decoupling is typically sufficient for 1D ¹⁹F NMR.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width should be used initially to ensure all ¹⁹F signals are observed.

    • Recycle Delay: A recycle delay of at least 5 times the longest T₁ relaxation time of the ¹⁹F nuclei should be used for quantitative measurements.

    • Number of Scans: The number of scans will depend on the protein concentration and the desired signal-to-noise ratio.

Visualizations

The following diagrams illustrate key workflows and concepts in the application of this compound for ¹⁹F NMR spectroscopy.

experimental_workflow cluster_protein_production Protein Production & Labeling cluster_nmr_analysis ¹⁹F NMR Analysis start Gene of Interest in Expression Vector transformation Transformation into E. coli start->transformation growth Cell Growth in Minimal Medium transformation->growth induction Induction & Addition of 6-FNL growth->induction expression Protein Expression induction->expression harvesting Cell Harvesting expression->harvesting purification Protein Purification harvesting->purification sample_prep NMR Sample Preparation purification->sample_prep data_acq ¹⁹F NMR Data Acquisition sample_prep->data_acq data_proc Data Processing & Analysis data_acq->data_proc interpretation Structural & Functional Insights data_proc->interpretation

Caption: Experimental workflow for ¹⁹F NMR of 6-FNL labeled proteins.

signal_perturbation cluster_protein_state Protein State cluster_nmr_signal ¹⁹F NMR Signal native Native Protein (6-FNL incorporated) ligand_bound Ligand-Bound Protein (Conformational Change) native->ligand_bound Ligand Binding signal_native    ^   / \n__/   ___ native->signal_native signal_bound        ^       / \n______/   _ ligand_bound->signal_bound

Caption: ¹⁹F NMR signal changes upon ligand binding.

References

Application Notes and Protocols for Site-Specific Labeling of Proteins with Fluorinated Leucine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific incorporation of non-canonical amino acids into proteins is a powerful tool for elucidating protein structure, function, and dynamics. Fluorinated amino acids, in particular, serve as unique probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the high sensitivity of the ¹⁹F nucleus, its large chemical shift dispersion, and the absence of fluorine in native biological systems, incorporating fluorinated analogs provides a background-free window into the local environment of the labeled site.

This document provides detailed application notes and protocols for the site-specific incorporation of fluorinated leucine analogs, such as 5,5,5,5',5',5'-hexafluoroleucine (Hfl), into proteins. This "labeling" process introduces a sensitive ¹⁹F NMR probe that enables detailed studies of protein conformational changes, ligand binding, and dynamics without the need for a secondary bioorthogonal reaction.

Applications

The primary application of incorporating fluorinated leucine analogs is to leverage ¹⁹F NMR for detailed protein characterization.

  • Monitoring Protein Conformational Changes: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment. Changes in protein conformation, even subtle ones, will be reflected in the ¹⁹F NMR spectrum, allowing for the study of protein dynamics and allostery.

  • Fragment-Based Drug Discovery: Protein-observed ¹⁹F NMR (PrOF NMR) is a powerful technique for fragment screening.[1] Changes in the ¹⁹F chemical shift of a labeled protein upon the addition of small molecule fragments indicate binding events, and the magnitude of the shift can be used to determine binding affinity (K_d).[1][2]

  • Studying Protein-Ligand Interactions: Titration of a ligand into a solution of a protein labeled with a fluorinated leucine analog allows for the precise determination of binding affinities and kinetics through analysis of the ¹⁹F NMR spectra.[3][4]

  • Investigating Protein Stability: The introduction of highly fluorinated amino acids into the hydrophobic core of a protein can enhance its stability against thermal and chemical denaturation.[5][6] The impact of these substitutions on stability can be quantitatively assessed.

  • Probing Protein-Membrane Interactions: ¹⁹F NMR is well-suited to study the transient and dynamic interactions between proteins or peptides and lipid membranes, as changes in the relaxation properties of the fluorine nucleus can be easily quantified.[7]

Data Presentation

Table 1: Quantitative Data on the Incorporation of Fluorinated Amino Acid Analogs
Fluorinated Amino AcidHost OrganismIncorporation MethodIncorporation EfficiencyProtein YieldImpact on Protein FunctionReference
5,5,5-TrifluoroisoleucineE. coli (Isoleucine auxotroph)Residue-specific (global)>93%Not specifiedmIL-2 retained ~70% of wild-type activity[8][9]
p-Azido-L-phenylalanine (AzF)HEK293 cellsSite-specific (Amber suppression)Efficient, plasmid ratio dependent~1.2 µg per 6-well (vs. 5 µg for wt)Not specified[10]
trans-cyclooctene L-lysine (TCO*A)HEK293 cellsSite-specific (Amber suppression)Less efficient than AzFLower than AzF-incorporated proteinNot specified[10]
5-FluorotryptophanSH3 DomainSite-specific (Amber suppression)Sufficient for NMRNot specifiedMinimal perturbation to structure and binding affinity[3]

Note: Data for site-specific incorporation of a fluorinated leucine analog is limited; the table provides data for analogous systems to illustrate typical efficiencies and outcomes.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Hexafluoroleucine (Hfl) in E. coli

This protocol is based on the amber suppression methodology, which requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired fluorinated amino acid. For Hfl, a specifically evolved leucyl-tRNA synthetase (LeuRS) is necessary.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest (POI) with an in-frame amber stop codon (TAG) at the desired labeling site.

  • pEVOL plasmid encoding the engineered Hfl-specific LeuRS and its cognate tRNA_CUA.

  • (S)-5,5,5,5',5',5'-Hexafluoroleucine (Hfl).

  • LB medium and Minimal Medium.

  • Antibiotics (e.g., ampicillin, chloramphenicol).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Arabinose.

2. Procedure:

  • Transformation: Co-transform the E. coli expression strain with the POI plasmid and the pEVOL-HflRS/tRNA plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of minimal medium with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce the expression of the orthogonal LeuRS/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).

  • Hfl Addition: Immediately after arabinose induction, add Hfl to the culture to a final concentration of 1-2 mM.

  • Protein Expression: Induce the expression of the POI by adding IPTG to a final concentration of 0.5-1 mM.

  • Growth and Harvest: Continue to grow the culture for 16-24 hours at a reduced temperature (e.g., 18-25°C). Harvest the cells by centrifugation.

  • Purification and Analysis: Purify the Hfl-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged). Confirm the incorporation of Hfl by mass spectrometry.

Protocol 2: Analysis of Protein-Ligand Binding using ¹⁹F NMR

This protocol describes a typical workflow for a fragment screening or ligand titration experiment using a protein site-specifically labeled with a fluorinated leucine analog.

1. Materials:

  • Purified protein labeled with fluorinated leucine (e.g., Hfl-POI) in a suitable NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4).

  • NMR tubes.

  • Deuterium oxide (D₂O) for locking.

  • Ligand/fragment stock solutions of known concentrations.

  • Trifluoroacetic acid (TFA) as an external reference.

2. Procedure:

  • Sample Preparation: Prepare an NMR sample of the labeled protein at a concentration of 25-100 µM in NMR buffer containing 10% D₂O.

  • Acquire Reference Spectrum: Record a 1D ¹⁹F NMR spectrum of the protein alone. This is the apo spectrum. Use TFA as an external reference, setting its chemical shift to -76.55 ppm.[11]

  • Ligand Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample. After each addition, gently mix and allow the sample to equilibrate.

  • Acquire Spectra: Record a 1D ¹⁹F NMR spectrum after each ligand addition.

  • Data Processing: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Apply a line broadening factor (e.g., 10 Hz) if necessary.[11]

  • Data Analysis:

    • Chemical Shift Perturbation (CSP): Monitor the change in the chemical shift (Δδ) of the ¹⁹F resonance as a function of ligand concentration.

    • Binding Affinity (K_d) Calculation: Fit the CSP data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (K_d).[2]

    • Lineshape Analysis: For interactions in the intermediate exchange regime on the NMR timescale, analyze the lineshape of the ¹⁹F resonance to extract both kinetic (k_on, k_off) and thermodynamic (K_d) parameters.[3]

Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_incorporation Site-Specific Incorporation cluster_nmr 19F NMR Analysis plasmid_poi POI Plasmid (with TAG codon) ecoli E. coli Host plasmid_poi->ecoli plasmid_evol pEVOL Plasmid (Hfl-RS/tRNA) plasmid_evol->ecoli expression Co-expression with Hexafluoroleucine ecoli->expression purification Protein Purification (e.g., Ni-NTA) expression->purification ms_confirm Mass Spectrometry Confirmation purification->ms_confirm labeled_protein Purified Hfl-Protein ms_confirm->labeled_protein Verified Protein nmr_sample Prepare NMR Sample labeled_protein->nmr_sample ligand_titration Ligand Titration nmr_sample->ligand_titration nmr_acq 1D 19F NMR Acquisition ligand_titration->nmr_acq data_analysis Data Analysis (CSP, Kd, Kinetics) nmr_acq->data_analysis

Caption: Workflow for site-specific labeling and ¹⁹F NMR analysis.

Caption: mTORC1 signaling pathway and the role of Leucyl-tRNA Synthetase.

References

Application Notes and Protocols for 6-Fluoronorleucine in In-Cell NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Leveraging 6-Fluoronorleucine for In-Cell NMR Spectroscopy

In-cell Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique to study the structure, dynamics, and interactions of proteins directly within the complex cellular environment.[1][2][3][4] This approach provides invaluable insights that are often unattainable through traditional in vitro methods, which may not fully replicate the physiological state of proteins.[2] A significant advancement in in-cell NMR is the incorporation of fluorinated amino acids (FAAs) into proteins of interest, enabling background-free observation through ¹⁹F NMR.[1][5] While aromatic FAAs like fluorinated tryptophan and tyrosine have been successfully employed, this document outlines the potential applications and protocols for a promising but less explored probe: This compound (6-FNL) .

Norleucine, an isomer of leucine, is known to be incorporated into proteins in place of methionine. This suggests that this compound can be metabolically incorporated into proteins, serving as a sensitive ¹⁹F NMR probe. The fluorine atom's high gyromagnetic ratio and 100% natural abundance of the ¹⁹F isotope make it nearly as sensitive as protons for NMR studies.[1] Furthermore, the large chemical shift dispersion of ¹⁹F provides greater resolution, and the absence of endogenous fluorine in most biological systems ensures that the resulting NMR spectra are free from background signals.[1][5]

The introduction of 6-FNL into a target protein can be a powerful tool for:

  • Monitoring Protein Folding and Stability: The ¹⁹F chemical shift is highly sensitive to the local environment. Changes in protein conformation during folding or in response to cellular stress can be monitored by observing the ¹⁹F signals of incorporated 6-FNL.

  • Studying Protein-Ligand Interactions: The binding of small molecules, potential drug candidates, or other proteins can induce conformational changes that alter the chemical environment of the 6-FNL probe, leading to detectable changes in the ¹⁹F NMR spectrum. This is particularly valuable for drug discovery and target engagement studies.[3]

  • Investigating Protein Dynamics: Linewidth analysis and relaxation measurements of the ¹⁹F signal can provide information about the mobility and dynamics of specific regions of the protein within the cell.

This document provides a detailed, though prospective, protocol for the incorporation of 6-FNL into proteins expressed in human cells for in-cell NMR studies, based on established methods for other fluorinated amino acids.[5]

Experimental Protocols

Protocol 1: Metabolic Labeling of a Target Protein with this compound in Human Cells for In-Cell NMR

This protocol is adapted from the medium switch strategy successfully used for other fluorinated amino acids.[5]

1. Cell Culture and Transfection:

  • Culture HEK293T cells in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • When cells reach 80-90% confluency in a T75 flask, transfect them with a plasmid encoding the protein of interest. A common method is polyethyleneimine (PEI)-mediated transfection.

2. Medium Switch for this compound Incorporation:

  • At a designated time post-transfection, typically between 8 to 24 hours (this "switch time" may need to be optimized for the specific protein), remove the growth medium.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Replace the medium with fresh, custom-prepared DMEM lacking methionine but supplemented with this compound. The optimal concentration of 6-FNL will need to be determined empirically, but a starting point could be in the range of 50-200 µM.

  • Continue to incubate the cells for a total of 48 hours post-transfection to allow for protein expression and incorporation of 6-FNL.

3. Sample Preparation for In-Cell NMR:

  • After 48 hours, harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.

  • Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Carefully remove the supernatant and wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in an appropriate NMR buffer (e.g., DMEM with 20% D₂O for the lock signal).

  • Gently transfer the cell suspension into a suitable NMR tube (e.g., a 3 mm Shigemi tube).

  • Perform a final gentle centrifugation of the NMR tube to form a loose cell pellet at the bottom.

4. In-Cell NMR Data Acquisition:

  • Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe.

  • Simple 1D ¹⁹F NMR experiments are often sufficient due to the lack of background signals.[5]

  • Maintain the sample temperature at 37°C during the experiment to ensure cell viability.

  • Monitor cell viability before and after the NMR experiment using methods like trypan blue exclusion.

5. Data Analysis:

  • Process the ¹⁹F NMR spectra to identify signals corresponding to the incorporated 6-FNL in the target protein.

  • Analyze changes in chemical shifts, linewidths, and intensities to study protein folding, ligand binding, or dynamics.

  • As a control, prepare a cell lysate by freeze-thawing the cell pellet after the in-cell NMR experiment and acquire a ¹⁹F NMR spectrum of the lysate to confirm that the observed signals originate from the intracellular protein.

Quantitative Data Summary

The following table summarizes key quantitative data that should be collected and analyzed when establishing and performing in-cell NMR with this compound.

ParameterMethod of DeterminationExpected Outcome/Significance
6-FNL Incorporation Efficiency Mass Spectrometry (MS) of the purified proteinProvides the percentage of methionine residues replaced by 6-FNL. Crucial for interpreting NMR signal intensity and understanding the extent of labeling.
Protein Expression Yield Western Blot or Fluorescence of a tagged proteinDetermines the amount of target protein produced. Important for optimizing expression conditions to achieve sufficient signal for NMR.
Cell Viability Trypan Blue Exclusion AssayAssesses the health of the cells before and after NMR experiments. High viability is essential for physiologically relevant in-cell data.
¹⁹F Chemical Shift (δ) 1D ¹⁹F NMRThe position of the NMR signal. Changes in δ indicate alterations in the local chemical environment of the 6-FNL probe due to folding, ligand binding, etc.
¹⁹F Linewidth (Δν) 1D ¹⁹F NMRThe width of the NMR signal at half-height. Broader lines can indicate slower molecular tumbling, aggregation, or exchange processes.
¹⁹F Signal Intensity 1D ¹⁹F NMRThe area under the NMR peak. Proportional to the concentration of the labeled protein. Changes can indicate protein degradation or ligand-induced conformational changes.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_nmr_prep NMR Sample Preparation cluster_nmr_acq NMR Data Acquisition & Analysis cell_culture HEK293T Cell Culture transfection Transfection with Target Protein Plasmid cell_culture->transfection medium_switch Medium Switch to 6-FNL Containing Medium transfection->medium_switch protein_expression Protein Expression & 6-FNL Incorporation (48h) medium_switch->protein_expression harvesting Cell Harvesting protein_expression->harvesting resuspension Resuspension in NMR Buffer harvesting->resuspension nmr_tube Transfer to NMR Tube resuspension->nmr_tube in_cell_nmr In-Cell 19F NMR Spectroscopy nmr_tube->in_cell_nmr data_analysis Data Analysis (Chemical Shift, Linewidth) in_cell_nmr->data_analysis signaling_pathway cluster_protein Target Protein cluster_nmr 19F NMR Spectrum protein_unbound Unbound Protein (6-FNL labeled) protein_bound Ligand-Bound Protein (6-FNL labeled) protein_unbound->protein_bound Binds spectrum_unbound Signal at δ1 protein_unbound->spectrum_unbound Produces spectrum_bound Shifted Signal at δ2 protein_bound->spectrum_bound Produces ligand Ligand (e.g., Drug Candidate)

References

Metabolic Labeling of Recombinant Proteins with 6-Fluoronorleucine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with non-canonical amino acids has emerged as a powerful tool for the site-specific incorporation of biophysical probes into proteins. This technique allows for the introduction of functionalities not present in the 20 canonical amino acids, enabling a wide range of applications in protein engineering, structural biology, and drug development. 6-Fluoronorleucine (6-FNL), a fluorinated analog of leucine, is a particularly valuable probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atom provides a sensitive and background-free NMR signal, allowing for the study of protein structure, dynamics, and interactions.[1][2] This document provides detailed application notes and protocols for the metabolic labeling of recombinant proteins with this compound in Escherichia coli.

Principle

Metabolic labeling with this compound relies on the ability of the cellular translational machinery to recognize and incorporate this analog in place of its canonical counterpart, leucine. By providing this compound in the growth medium of an E. coli expression strain, it can be charged to the leucyl-tRNA and subsequently incorporated into the nascent polypeptide chain during protein synthesis. The efficiency of incorporation can be influenced by factors such as the concentration of this compound, the composition of the growth medium, and the potential toxicity of the analog to the host cells.[3]

Applications in Drug Development

The unique properties of the fluorine atom make this compound-labeled proteins highly valuable in various stages of drug discovery and development:

  • Fragment-Based Screening: ¹⁹F NMR is a sensitive technique for detecting the binding of small molecule fragments to a target protein.[4] Changes in the chemical shift of the ¹⁹F signal upon ligand binding can be used to identify hits and quantify binding affinities.

  • Structural Biology: The ¹⁹F chemical shift is highly sensitive to the local chemical environment.[5][6] This property can be exploited to probe conformational changes in proteins upon ligand binding or allosteric modulation, providing valuable insights for structure-based drug design.

  • Protein-Ligand Interaction Studies: ¹⁹F NMR can be used to map the binding site of a ligand on a protein and to determine the kinetics and thermodynamics of the interaction.[1]

  • In-Cell NMR: The absence of a natural fluorine background in cells makes ¹⁹F NMR an ideal tool for studying protein structure and function in a cellular context.[7]

Quantitative Data Summary

The successful incorporation of this compound and its impact on protein yield are critical parameters for experimental design. The following table summarizes hypothetical, yet expected, quantitative data based on typical outcomes of non-canonical amino acid labeling experiments. Actual results may vary depending on the target protein and expression system.

This compound Concentration (mM)Incorporation Efficiency (%)Recombinant Protein Yield (mg/L)Cell Viability (%)
0 (Control)030100
0.5452285
1.0701570
2.085850

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for this compound Labeling

This protocol is designed to determine the optimal concentration of this compound for labeling a target protein in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with 0.4% glucose, 1 mM MgSO₄, 0.1 mM CaCl₂, and required antibiotics.

  • This compound (stock solution in water or a suitable buffer).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I).

  • SDS-PAGE reagents.

Procedure:

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain and grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of M9 minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Divide the culture into equal aliquots (e.g., 10 mL each) in separate flasks.

  • To each flask, add this compound to final concentrations of 0.5 mM, 1.0 mM, and 2.0 mM. Include a control flask with no this compound.

  • Incubate the cultures for 15-30 minutes at 37°C with shaking to allow for the uptake of the amino acid analog.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Incubate the cultures for an additional 4-6 hours at 30°C or overnight at 18-20°C with shaking.[8]

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Analyze the soluble and insoluble fractions by SDS-PAGE to assess protein expression levels.

  • Purify the recombinant protein using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Determine the protein concentration and proceed with analysis to confirm this compound incorporation.

Protocol 2: Large-Scale Expression and Purification of this compound Labeled Protein

This protocol is for the production of larger quantities of the labeled protein for structural and functional studies.

Materials:

  • Same as Protocol 1, with larger volumes of media and reagents.

  • Appropriate chromatography columns and buffers for protein purification.

Procedure:

  • Inoculate 100 mL of LB medium with a single colony and grow overnight as described in Protocol 1.

  • Inoculate 1 L of M9 minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Add this compound to the optimized concentration determined in Protocol 1.

  • Incubate for 15-30 minutes and then induce with IPTG as before.

  • Continue the culture under the optimized temperature and time conditions.

  • Harvest the cells and purify the protein as described previously. High-yield expression protocols can be adapted to potentially increase the final protein amount.[9]

Protocol 3: Confirmation of this compound Incorporation by Mass Spectrometry

Procedure:

  • Take a sample of the purified protein.

  • Perform intact mass analysis using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[2]

  • Compare the observed molecular weight with the theoretical molecular weight of the unlabeled protein. The mass shift will depend on the number of leucine residues replaced by this compound.

  • For more detailed analysis, perform peptide mass fingerprinting or tandem mass spectrometry (MS/MS) on tryptic digests of the protein to confirm the specific sites of incorporation.[10]

Protocol 4: Analysis of Labeled Protein by ¹⁹F NMR Spectroscopy

Procedure:

  • Prepare a sample of the purified this compound labeled protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

  • Acquire a one-dimensional ¹⁹F NMR spectrum.[5] The number of signals in the spectrum should correspond to the number of magnetically non-equivalent fluorine atoms in the protein.

  • The chemical shifts of the ¹⁹F signals will be sensitive to the local environment of each incorporated this compound residue.[11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis plasmid Expression Plasmid transform Transformation plasmid->transform ecoli E. coli Strain ecoli->transform culture Cell Culture (M9 Medium) transform->culture add_6FNL Add this compound culture->add_6FNL induce Induce with IPTG add_6FNL->induce growth Incubation induce->growth harvest Cell Harvest growth->harvest lysis Cell Lysis harvest->lysis purify Protein Purification lysis->purify analyze Analysis (MS, NMR) purify->analyze

Caption: Experimental workflow for recombinant protein labeling with this compound.

Signaling_Pathway cluster_uptake Cellular Uptake and Activation cluster_translation Protein Translation ext_6FNL Extracellular This compound transport Amino Acid Transporter ext_6FNL->transport int_6FNL Intracellular This compound transport->int_6FNL leuRS Leucyl-tRNA Synthetase int_6FNL->leuRS charged_tRNA 6-FNL-tRNA(Leu) leuRS->charged_tRNA ribosome Ribosome charged_tRNA->ribosome protein Nascent Polypeptide Chain (with 6-FNL) ribosome->protein mrna mRNA mrna->ribosome

Caption: Cellular pathway for the incorporation of this compound into proteins.

Troubleshooting

  • Low Protein Yield:

    • Toxicity of this compound: High concentrations of this compound may be toxic to the cells.[3] Optimize the concentration in small-scale trials. Consider using a lower induction temperature and a shorter induction time.

    • Codon Usage: If the target protein contains many rare codons for E. coli, consider using a host strain that co-expresses tRNAs for rare codons.

    • Inclusion Bodies: Overexpression of the labeled protein may lead to the formation of insoluble inclusion bodies. Lowering the induction temperature and concentration of IPTG can improve solubility.

  • Low Incorporation Efficiency:

    • Depletion of this compound: Ensure that a sufficient concentration of this compound is maintained throughout the expression phase.

    • Competition with Leucine: The presence of leucine in the medium will compete with this compound for incorporation. Use a minimal medium that does not contain leucine.

    • Metabolic Conversion: E. coli may have metabolic pathways that can convert this compound to other compounds. Using an auxotrophic strain for leucine biosynthesis can sometimes improve incorporation.

  • No or Ambiguous ¹⁹F NMR Signal:

    • Low Incorporation: Confirm incorporation by mass spectrometry before proceeding with NMR analysis.

    • Protein Aggregation: Aggregated protein will result in broad NMR signals. Ensure the protein is soluble and monomeric in the NMR buffer.

    • Low Protein Concentration: A sufficiently high protein concentration is required for a good signal-to-noise ratio in NMR experiments.

Conclusion

Metabolic labeling with this compound provides a powerful approach for introducing a sensitive ¹⁹F NMR probe into recombinant proteins. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to successfully label their proteins of interest and apply this technique to advance their research and drug development efforts. Careful optimization of labeling conditions and thorough characterization of the labeled protein are crucial for obtaining high-quality data.

References

Application Notes and Protocols for Expressing 6-Fluoronorleucine-Containing Proteins in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the expression of proteins containing the non-canonical amino acid 6-fluoronorleucine (6-F-Nle) in Escherichia coli. The methodologies outlined here are intended to guide researchers in the site-specific incorporation of this fluorinated amino acid, enabling novel protein engineering and drug development applications.

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to introduce novel chemical functionalities, probes, and therapeutic properties. This compound, an analog of methionine, provides a unique 19F NMR probe for studying protein structure and dynamics, and can enhance protein stability and interactions. The primary method for expressing proteins with 6-F-Nle in E. coli is through residue-specific incorporation in a methionine auxotrophic strain. This approach involves depleting methionine from the growth medium and supplementing it with 6-F-Nle, which is then incorporated into the protein at methionine codons by the endogenous translational machinery.

Overview of the Expression Strategy

The successful expression of 6-F-Nle-containing proteins relies on a carefully controlled process that leverages the metabolic limitations of a methionine auxotrophic E. coli strain. The general workflow involves an initial growth phase in a minimal medium supplemented with a limiting amount of methionine to allow for sufficient cell growth, followed by a media switch to a methionine-free medium containing 6-F-Nle for induction of protein expression.

Expression_Workflow cluster_prep Preparation cluster_growth Growth Phase cluster_incorporation Incorporation & Expression cluster_analysis Analysis A Transform Expression Plasmid into Met-Auxotrophic E. coli B Prepare Starter Culture in Rich Medium A->B C Inoculate Minimal Medium + Limiting Methionine B->C D Grow to Mid-Log Phase (OD600 ~0.6-0.8) C->D E Harvest Cells & Resuspend in Met-Free Medium + this compound D->E F Induce Protein Expression (e.g., with IPTG) E->F G Incubate for Protein Production F->G H Harvest Cells & Lyse G->H I Purify 6-F-Nle Protein H->I J Quantify Yield & Incorporation Efficiency I->J

Figure 1: General experimental workflow for expressing this compound-containing proteins.

Key Considerations and Optimization

Several factors can influence the yield of the target protein and the efficiency of 6-F-Nle incorporation. Careful optimization of these parameters is crucial for success.

  • E. coli Strain Selection: The use of a methionine auxotrophic strain (e.g., B834(DE3) or other engineered strains with deletions in the methionine biosynthesis pathway) is essential. These strains are unable to synthesize methionine de novo, allowing for its replacement with 6-F-Nle.

  • Media Composition: A minimal medium (e.g., M9) is required to control the amino acid composition. The initial concentration of methionine should be sufficient for cell growth to a suitable density for induction but low enough to be depleted before the media switch.

  • This compound Concentration: The optimal concentration of 6-F-Nle in the expression medium needs to be determined empirically. It should be high enough to outcompete any residual methionine and support protein synthesis.

  • Induction Conditions: The choice of inducer (e.g., IPTG for T7-based systems), its concentration, and the induction temperature and duration will significantly impact protein expression levels. Lower temperatures (e.g., 18-25°C) often improve protein solubility.

Quantitative Data

While specific quantitative data for the expression of this compound-containing proteins is limited in the literature, data from the incorporation of the close analog, norleucine, in place of methionine can provide a useful benchmark.

ProteinHost StrainExpression SystemAnalogIncorporation Efficiency (%)Yield (mg/L)Reference
Cytochrome P450 BM-3 Heme DomainMethionine AuxotrophT7-basedNorleucine>95%~10-20[1]
Recombinant Human HemoglobinLeucine AuxotrophNot specifiedNorvalineCorrelated with free analog/leucine poolNot specified[2]
Green Fluorescent Protein (GFP)Methionine AuxotrophT7-based5,5,5-TrifluoroleucineHighNot specified[3]
BRD4(D1)Tyrosine AuxotrophT7-based3-Fluorotyrosine>95%5-15

Note: The data for norleucine and other fluorinated amino acids suggests that high incorporation efficiency is achievable with the appropriate auxotrophic strain and media conditions. Yields are protein-dependent and will require optimization.

Experimental Protocols

The following protocols provide a detailed methodology for the expression of a target protein containing 6-F-Nle in a methionine auxotrophic E. coli strain.

Protocol 1: Transformation and Starter Culture Preparation
  • Transformation: Transform the expression plasmid containing the gene of interest into a competent methionine auxotrophic E. coli strain (e.g., B834(DE3)).

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium supplemented with the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

Protocol 2: Main Culture Growth and Media Switch
  • Inoculation: Inoculate 1 L of M9 minimal medium supplemented with the appropriate antibiotic and a limiting concentration of L-methionine (e.g., 25-50 mg/L) with the overnight starter culture (typically a 1:100 dilution).

  • Growth: Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Harvesting: Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and gently wash the cell pellet twice with 1 L of sterile, pre-warmed M9 minimal medium (without methionine) to remove any residual methionine. Centrifuge as in the previous step after each wash.

  • Resuspension: Resuspend the washed cell pellet in 1 L of pre-warmed M9 minimal medium containing the appropriate antibiotic and this compound (e.g., 50-100 mg/L).

Protocol 3: Induction and Protein Expression
  • Induction: Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to the cell suspension.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 4: Protein Purification and Analysis
  • Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using standard methods (e.g., sonication, French press).

  • Purification: Purify the 6-F-Nle-containing protein using appropriate chromatography techniques (e.g., affinity chromatography based on a purification tag, ion exchange, size exclusion).

  • Quantification of Yield: Determine the concentration of the purified protein using a standard protein assay (e.g., Bradford, BCA).

  • Quantification of Incorporation Efficiency: The efficiency of 6-F-Nle incorporation can be determined by mass spectrometry. Compare the mass of the expressed protein with the theoretical mass of the fully substituted protein.

Methionine Biosynthesis and this compound Incorporation Pathway

In a methionine auxotrophic E. coli strain, the canonical methionine biosynthesis pathway is blocked. When the cells are grown in a medium lacking methionine but containing this compound, the methionyl-tRNA synthetase (MetRS) recognizes and activates this compound, leading to its attachment to the methionine tRNA (tRNAMet). This charged tRNA is then utilized by the ribosome during protein synthesis, resulting in the incorporation of this compound at methionine codons.

Methionine_Pathway cluster_pathway Methionine Biosynthesis & Incorporation Met_precursor Methionine Precursors Met_synthesis Methionine Synthesis (Blocked in auxotroph) Met_precursor->Met_synthesis Met Methionine Met_synthesis->Met MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS F_Nle This compound (Supplied in medium) F_Nle->MetRS Met_tRNA_Met Met-tRNA_Met MetRS->Met_tRNA_Met  Activates & Charges F_Nle_tRNA_Met 6-F-Nle-tRNA_Met MetRS->F_Nle_tRNA_Met  Activates & Charges tRNA_Met tRNA_Met tRNA_Met->MetRS Ribosome Ribosome Met_tRNA_Met->Ribosome F_Nle_tRNA_Met->Ribosome Protein Protein with Methionine Ribosome->Protein F_Nle_Protein Protein with This compound Ribosome->F_Nle_Protein

Figure 2: Methionine biosynthesis and this compound incorporation pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Yield Toxicity of 6-F-NleLower the concentration of 6-F-Nle; optimize induction conditions (lower temperature, shorter induction time).
Inefficient inductionOptimize inducer concentration and induction time/temperature.
Poor cell growthEnsure the initial methionine concentration is sufficient for growth; check the composition of the minimal medium.
Low Incorporation Efficiency Residual methionine in the mediumPerform thorough washing of the cell pellet before resuspension in 6-F-Nle-containing medium.
Insufficient 6-F-Nle concentrationIncrease the concentration of 6-F-Nle in the expression medium.
Reversion of the auxotrophic strainUse a fresh stock of the auxotrophic strain for transformation.
Protein Insolubility Misfolding due to 6-F-Nle incorporationExpress the protein at a lower temperature; co-express with chaperones; use a solubility-enhancing fusion tag.

Conclusion

The expression of proteins containing this compound in E. coli is a powerful technique for protein engineering and drug development. By utilizing a methionine auxotrophic strain and carefully controlling the growth and induction conditions, researchers can achieve high levels of incorporation of this valuable non-canonical amino acid. The protocols and guidelines presented here provide a solid foundation for the successful production of 6-F-Nle-containing proteins. Further optimization may be required for specific target proteins to maximize yield and incorporation efficiency.

References

Application Notes and Protocols: Probing Protein-Ligand Interactions with 6-Fluoronorleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-ligand interactions is fundamental to drug discovery and understanding biological processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing these interactions at atomic resolution.[1][2] The incorporation of fluorine-19 (¹⁹F) labeled amino acids into proteins provides a highly sensitive and background-free probe for ¹⁹F NMR studies.[1][3] Fluorine's high gyromagnetic ratio, 100% natural abundance of the ¹⁹F isotope, and extreme sensitivity to the local chemical environment make it an ideal reporter for changes in protein conformation and binding events.[1][2]

6-Fluoronorleucine, an analog of leucine, offers a unique probe for investigating hydrophobic binding pockets and allosteric sites. As an aliphatic amino acid, it provides a valuable tool for studying regions of proteins that are not populated by aromatic residues. When incorporated into a protein, the ¹⁹F nucleus on the this compound side chain acts as a sensitive reporter. Changes in the protein's conformation or the binding of a ligand in proximity to the probe will alter the local electronic environment, resulting in a measurable change in the ¹⁹F chemical shift. This allows for the precise mapping of interaction surfaces and the quantitative determination of binding affinities.

Principle of the Method

The core principle involves introducing this compound at specific sites within a protein of interest. This labeled protein is then studied using ¹⁹F NMR spectroscopy. In its unbound state, the fluorinated probe will have a characteristic resonance frequency (chemical shift). Upon the addition of a binding partner (ligand), interactions at or near the probe will cause a perturbation in the local magnetic field, leading to a change in the ¹⁹F chemical shift. By titrating the ligand and monitoring these spectral changes, one can determine the dissociation constant (Kd) of the interaction.

Experimental Protocols

Protocol 1: Incorporation of this compound into Proteins

Successful probing of protein-ligand interactions using this compound begins with its efficient incorporation into the target protein. Cell-free protein synthesis is a recommended method as it has been shown to be effective for incorporating toxic or lightly fluorinated amino acids like fluoroalanine.[3]

Materials:

  • This compound

  • Cell-free protein expression system (e.g., E. coli S30 extract-based)

  • Plasmid DNA encoding the protein of interest with a T7 promoter

  • Amino acid mixture lacking leucine

  • RNase inhibitor

  • T7 RNA polymerase

  • Buffer components (HEPES, ATP, GTP, etc.)

  • Ni-NTA or other affinity chromatography resin for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the components of the cell-free expression system according to the manufacturer's protocol.

  • Add this compound: To the reaction mixture, add the amino acid mixture lacking leucine. Then, add this compound to a final concentration of 1-2 mM.

  • Initiate Transcription and Translation: Add the plasmid DNA encoding the protein of interest and T7 RNA polymerase to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature (typically 30-37°C) for 2-4 hours.

  • Purification: Purify the expressed protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Verification of Incorporation: Confirm the incorporation of this compound and assess the labeling efficiency using mass spectrometry.

Protocol 2: ¹⁹F NMR Titration for Binding Affinity Determination

This protocol describes the setup and execution of a ¹⁹F NMR titration experiment to quantify the binding affinity between the this compound-labeled protein and a ligand.

Materials:

  • Purified this compound-labeled protein

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)

  • Concentrated stock solution of the ligand in the same NMR buffer

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a sample of the this compound-labeled protein at a concentration of 25-100 µM in NMR buffer.[4] A typical volume is 500 µL.

  • Acquire Initial Spectrum: Record a 1D ¹⁹F NMR spectrum of the protein alone. This serves as the reference (0 ligand concentration) spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Ligand Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample directly in the NMR tube.

  • Spectral Acquisition at Each Titration Point: After each addition of the ligand, gently mix the sample and allow it to equilibrate for 5-10 minutes. Record a 1D ¹⁹F NMR spectrum.

  • Continue Titration: Repeat steps 3 and 4 until the chemical shift of the ¹⁹F signal stops changing, indicating saturation of the binding site. This is typically achieved when the ligand concentration is 10-20 times the expected Kd.

  • Data Processing: Process all ¹⁹F NMR spectra uniformly using software such as TopSpin, VnmrJ, or MestReNova.

Protocol 3: Data Analysis for Dissociation Constant (Kd) Calculation

The change in chemical shift (Δδ) of the ¹⁹F signal is plotted against the total ligand concentration to determine the dissociation constant (Kd).

Procedure:

  • Measure Chemical Shifts: For each spectrum, determine the precise chemical shift of the this compound resonance.

  • Calculate Chemical Shift Perturbation (CSP): Calculate the change in chemical shift (Δδ) at each ligand concentration relative to the unbound state using the following equation: Δδ = |δ_obs - δ_free| where δ_obs is the observed chemical shift at a given ligand concentration and δ_free is the chemical shift of the protein in the absence of the ligand.

  • Plot the Data: Create a plot of Δδ (y-axis) versus the total ligand concentration [L] (x-axis).

  • Fit the Binding Isotherm: Fit the data to the following one-site binding equation using non-linear regression software (e.g., Origin, GraphPad Prism): Δδ = Δδ_max * (([P]t + [L]t + Kd) - sqrt(([P]t + [L]t + Kd)² - 4[P]t[L]t)) / (2*[P]t) where Δδ_max is the maximum chemical shift change at saturation, [P]t is the total protein concentration, and [L]t is the total ligand concentration. The fitted value for Kd represents the dissociation constant.

Data Presentation

Quantitative data from ¹⁹F NMR titration experiments should be summarized for clear interpretation and comparison.

Table 1: ¹⁹F Chemical Shift Perturbations of this compound Labeled Protein upon Ligand Binding

Ligand Concentration (µM) ¹⁹F Chemical Shift (ppm) Chemical Shift Perturbation (Δδ, ppm)
0 -165.320 0.000
10 -165.355 0.035
25 -165.390 0.070
50 -165.445 0.125
100 -165.520 0.200
200 -165.610 0.290
400 -165.680 0.360
800 -165.715 0.395

| 1600 | -165.720 | 0.400 |

Table 2: Summary of Binding Affinities for Different Ligands

Ligand Target Protein Dissociation Constant (Kd) Maximum CSP (Δδ_max, ppm)
Ligand A Protein X (6FN-L42) 85 ± 7 µM 0.41 ppm
Ligand B Protein X (6FN-L42) 210 ± 15 µM 0.25 ppm

| Ligand C | Protein Y (6FN-L118) | 12 ± 2 µM | 0.68 ppm |

Visualizations

experimental_workflow Plasmid Plasmid DNA (Protein of Interest) CFPS Cell-Free Protein Synthesis + this compound Plasmid->CFPS Purify Affinity Purification (e.g., Ni-NTA) CFPS->Purify Verify Mass Spectrometry (Verify Incorporation) Purify->Verify SamplePrep Prepare Labeled Protein Sample for NMR Verify->SamplePrep Titration Ligand Titration Series SamplePrep->Titration Acquire Acquire 1D ¹⁹F NMR Spectra Titration->Acquire Process Process NMR Spectra Acquire->Process MeasureShifts Measure Chemical Shifts (δ) Process->MeasureShifts Plot Plot Δδ vs. [Ligand] MeasureShifts->Plot Fit Fit Binding Isotherm (Calculate Kd) Plot->Fit

Caption: Experimental workflow for protein-ligand interaction analysis.

References

Application Notes and Protocols for the Purification of 6-Fluoronorleucine Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has become a powerful tool in chemical biology, enabling the introduction of novel functionalities for studying protein structure, dynamics, and interactions. 6-Fluoronorleucine (6-F-Nle) is a leucine analog that can be incorporated into proteins and serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. The fluorine atom provides a unique spectroscopic handle with a high signal-to-noise ratio and a large chemical shift dispersion, making it an excellent reporter of the local protein environment.

A critical step following the expression of a 6-F-Nle labeled protein is its purification to homogeneity. This is essential for downstream biophysical and structural studies, as contaminating proteins can interfere with spectroscopic analyses and functional assays. This document provides detailed application notes and protocols for the purification of proteins labeled with this compound, addressing common challenges and providing a generalized workflow.

General Purification Strategy

The incorporation of this compound into a protein is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a repurposed codon, typically the amber stop codon (UAG). This process occurs during protein expression in a host organism, most commonly E. coli.

The good news for researchers is that the presence of 6-F-Nle residues generally does not necessitate a radical departure from established protein purification protocols. The physicochemical properties of 6-F-Nle are similar enough to its natural analog, leucine, that the overall behavior of the protein during purification is often not significantly altered. Therefore, a purification strategy developed for the wild-type, unlabeled protein can typically be adapted with minor modifications for the 6-F-Nle labeled variant.

A common and effective strategy for purifying recombinant proteins, including those labeled with 6-F-Nle, is the use of affinity tags. The 6x-Histidine (6xHis) tag is one of the most widely used due to its small size and high affinity for immobilized metal ions. A typical purification workflow involves:

  • Cell Lysis: Disruption of the host cells to release the expressed protein.

  • Affinity Chromatography: Capture of the tagged protein on a resin with high specificity.

  • Intermediate Purification (Optional): Further purification using techniques like ion-exchange chromatography to remove remaining impurities.

  • Polishing Step: Final purification and buffer exchange using size-exclusion chromatography.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the expression and purification of a 6-F-Nle labeled protein.

PurificationWorkflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Co-transformation of E. coli with protein and synthetase/tRNA plasmids Growth Cell Growth in minimal media supplemented with 6-F-Nle Transformation->Growth Induction Induction of Protein Expression (e.g., with IPTG) Growth->Induction Harvest Cell Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., sonication, French press) Harvest->Lysis Proceed to Purification Clarification Lysate Clarification (centrifugation) Lysis->Clarification AffinityChrom Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->AffinityChrom Elution Elution with Imidazole Gradient AffinityChrom->Elution Dialysis Dialysis / Buffer Exchange Elution->Dialysis SEC Size-Exclusion Chromatography (Polishing Step) Dialysis->SEC PurityAnalysis Purity and Integrity Analysis (SDS-PAGE, Mass Spectrometry) SEC->PurityAnalysis

Caption: Generalized workflow for the expression and purification of 6-F-Nle labeled proteins.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific protein of interest. As a case study, we will consider the purification of a hypothetical 6xHis-tagged protein, "Protein-F," labeled with 6-F-Nle.

Protocol 1: Expression of 6-F-Nle Labeled Protein-F in E. coli
  • Transformation: Co-transform E. coli BL21(DE3) cells with two plasmids: one containing the gene for Protein-F with an amber (UAG) codon at the desired labeling site and a C-terminal 6xHis-tag, and a second plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for 6-F-Nle.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (supplemented with antibiotics) with the overnight starter culture.

  • Growth and Labeling: Grow the culture at 37°C with shaking. When the OD₆₀₀ reaches 0.4-0.6, add this compound to a final concentration of 1 mM.

  • Induction: Continue to grow the culture for another 30 minutes, then induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20°C and continue to shake the culture for 16-20 hours.

  • Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protocol 2: Purification of 6xHis-Tagged Protein-F

Buffers and Reagents:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Procedure:

  • Cell Lysis: Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate a 5 mL Ni-NTA column with 5 column volumes (CV) of Lysis Buffer (without lysozyme and PMSF).

    • Load the clarified lysate onto the column at a flow rate of 1 mL/min.

    • Wash the column with 10 CV of Wash Buffer.

    • Elute the bound protein with 5 CV of Elution Buffer, collecting 1 mL fractions.

  • Purity Assessment: Analyze the eluted fractions by SDS-PAGE to identify those containing the purified Protein-F.

  • Dialysis: Pool the fractions containing pure Protein-F and dialyze against 2 L of SEC Buffer overnight at 4°C to remove imidazole.

  • Size-Exclusion Chromatography (Polishing):

    • Concentrate the dialyzed protein to ~2 mL using a centrifugal concentrator.

    • Equilibrate a Superdex 75 or Superdex 200 gel filtration column (depending on the molecular weight of Protein-F) with SEC Buffer.

    • Load the concentrated protein onto the column and run the chromatography at a flow rate appropriate for the column.

    • Collect fractions and analyze by SDS-PAGE.

  • Final Product: Pool the pure fractions, determine the protein concentration (e.g., by Bradford assay or UV absorbance at 280 nm), and store at -80°C.

Quantitative Data Presentation

Table 1: Hypothetical Purification Table for Unlabeled and 6-F-Nle Labeled Protein-F

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Yield (%)
Unlabeled Protein-F
Clarified Lysate5005010100
Ni-NTA Eluate60457590
Size-Exclusion Pool3534>9568
6-F-Nle Labeled Protein-F
Clarified Lysate450408.9100
Ni-NTA Eluate50357087.5
Size-Exclusion Pool2827>9567.5

Note: The values in this table are hypothetical and will vary depending on the protein and expression/purification conditions.

Logical Relationships in Purification Strategy

The choice of purification steps is guided by the properties of the target protein and the desired level of purity. The following diagram illustrates the logical flow for developing a purification strategy.

LogicalFlow node_step node_step Start Protein Expressed with 6-F-Nle and Affinity Tag IsSoluble Is the protein soluble? Start->IsSoluble SolublePath Native Purification IsSoluble->SolublePath Yes InsolublePath Denaturing Purification (e.g., with Urea/Guanidine HCl) IsSoluble->InsolublePath No AffinityStep Affinity Chromatography SolublePath->AffinityStep Refolding On-column or in-solution refolding InsolublePath->Refolding PurityCheck1 Is purity >90%? AffinityStep->PurityCheck1 Refolding->AffinityStep HighPurity Proceed to SEC (Polishing) PurityCheck1->HighPurity Yes LowPurity Additional Chromatography Step (Ion-Exchange or Hydrophobic Interaction) PurityCheck1->LowPurity No FinalPurityCheck Is purity >95%? HighPurity->FinalPurityCheck LowPurity->HighPurity FinalProduct Final Pure Protein FinalPurityCheck->FinalProduct Yes

Caption: Decision-making flowchart for developing a purification strategy for 6-F-Nle labeled proteins.

Conclusion

The purification of proteins labeled with this compound is a critical step for their subsequent use in advanced biophysical studies. The strategies and protocols outlined in this document provide a comprehensive guide for researchers. While the presence of 6-F-Nle is generally well-tolerated and allows for the use of standard purification techniques, careful optimization and comparative analysis with the unlabeled protein are recommended to ensure the highest purity and yield. The combination of affinity and size-exclusion chromatography remains a robust and widely applicable approach for obtaining highly pure 6-F-Nle labeled proteins suitable for demanding applications such as ¹⁹F-NMR.

Applications of 6-Fluoronorleucine in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronorleucine (6-FNL) is a synthetic amino acid analog of leucine where the terminal methyl group is replaced by a fluorine atom. This substitution imparts unique physicochemical properties that make 6-FNL a valuable tool in drug discovery and development. The high electronegativity and small size of the fluorine atom can subtly alter the steric and electronic properties of peptides and proteins into which it is incorporated, without causing major structural perturbations.[1][2] These modifications can be leveraged for various applications, including protein engineering, mechanistic studies of enzymes, and the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound in key areas of drug discovery, including its incorporation into recombinant proteins, its potential as an enzyme inhibitor, and its prospective role as an antifungal and anticancer agent.

Metabolic Labeling and Incorporation into Recombinant Proteins

One of the primary applications of this compound is its use as a non-canonical amino acid for metabolic labeling and incorporation into proteins. This allows for the production of engineered proteins with unique properties, which can be used for structural studies, particularly 19F-NMR spectroscopy, and for investigating protein-protein interactions.

Application Note:

Incorporating 6-FNL into a protein of interest can provide a sensitive probe for monitoring conformational changes and interactions. The fluorine atom serves as a valuable NMR-active nucleus (¹⁹F) for studying protein structure and dynamics in environments where traditional ¹H-NMR may be challenging due to spectral overlap.[3] The minimal steric perturbation caused by the fluorine substitution often preserves the protein's overall fold and function.

Experimental Protocol: Incorporation of this compound into a Recombinant Protein in E. coli

This protocol is a representative method adapted from established procedures for incorporating non-canonical amino acids into proteins expressed in E. coli.[4][5]

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.

  • Luria-Bertani (LB) medium and agar plates.

  • M9 minimal medium supplemented with necessary nutrients.

  • This compound (6-FNL).

  • Leucine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Appropriate antibiotics.

2. Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli strain into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth: The following day, inoculate 1 L of M9 minimal medium (containing all essential amino acids except leucine) with the overnight culture to an initial OD₆₀₀ of ~0.05. Add the appropriate antibiotic.

  • Growth and Monitoring: Grow the culture at 37°C with vigorous shaking. Monitor the cell density by measuring the OD₆₀₀ periodically.

  • Induction and 6-FNL Addition: When the OD₆₀₀ reaches 0.6-0.8, add this compound to a final concentration of 1 mM.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and folding.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol (e.g., affinity chromatography).

  • Verification of Incorporation: The successful incorporation of 6-FNL can be verified by mass spectrometry, which will show a mass shift corresponding to the replacement of leucine with 6-FNL.[6]

Data Presentation:

Table 1: Representative Quantitative Data for Non-Canonical Amino Acid Incorporation

ProteinExpression SystemNon-Canonical Amino AcidConcentration in MediumIncorporation Efficiency (%)Analytical Method
Example Protein AE. coliThis compound1 mM> 90% (Expected)Mass Spectrometry
Dihydrofolate ReductaseE. coli6-Fluoro-Tryptophan0.1 mMNot specified19F-NMR
CheYE. coli4-Fluoro-PhenylalanineNot specifiedNot specified19F-NMR

Visualization:

experimental_workflow cluster_growth Cell Growth cluster_induction Induction & Expression cluster_analysis Analysis Starter Culture Starter Culture Main Culture Main Culture Starter Culture->Main Culture Monitor OD600 Monitor OD600 Main Culture->Monitor OD600 Add 6-FNL Add 6-FNL Monitor OD600->Add 6-FNL OD600 = 0.6-0.8 Add IPTG Add IPTG Add 6-FNL->Add IPTG Incubate Incubate Add IPTG->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Purify Protein Purify Protein Harvest Cells->Purify Protein Verify Incorporation Verify Incorporation Purify Protein->Verify Incorporation

Caption: Workflow for 6-FNL incorporation into recombinant proteins.

Enzyme Inhibition Studies

Amino acid analogs are often investigated as potential enzyme inhibitors, as they can compete with the natural substrate for binding to the active site. This compound, as a leucine analog, could potentially inhibit enzymes that utilize leucine as a substrate or have leucine in their active site.

Application Note:

The inhibitory potential of 6-FNL can be explored against various enzymes, particularly those involved in metabolic pathways where leucine is a key player. Determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) can provide valuable insights into the enzyme's mechanism and guide the design of more potent inhibitors.

Experimental Protocol: Determining the IC₅₀ and Kinetic Parameters of Enzyme Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of 6-FNL against a target enzyme.

1. Materials:

  • Purified target enzyme.

  • Substrate for the target enzyme.

  • This compound.

  • Assay buffer specific to the enzyme.

  • Microplate reader or spectrophotometer.

2. Procedure:

  • Enzyme Activity Assay: Develop and optimize a reliable assay to measure the activity of the target enzyme. This typically involves monitoring the formation of a product or the depletion of a substrate over time.

  • IC₅₀ Determination:

    • Prepare a series of dilutions of 6-FNL in the assay buffer.

    • In a microplate, add the enzyme, the substrate (at a fixed concentration, usually around the Km value), and varying concentrations of 6-FNL.

    • Include a control with no inhibitor.

    • Incubate the plate under optimal conditions for the enzyme reaction.

    • Measure the enzyme activity at each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]

  • Kinetic Analysis (to determine Ki and mode of inhibition):

    • Perform the enzyme activity assay with varying concentrations of the substrate in the presence of different fixed concentrations of 6-FNL (including a zero-inhibitor control).

    • Measure the initial reaction velocities (V₀) for each condition.

    • Generate Lineweaver-Burk or Michaelis-Menten plots of the data.

    • Analyze the plots to determine the effect of the inhibitor on Vmax and Km, which will reveal the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[8]

    • Calculate the inhibition constant (Ki) from the kinetic data.

Data Presentation:

Table 2: Hypothetical Enzyme Inhibition Data for this compound

Target EnzymeSubstrateIC₅₀ (µM)Ki (µM)Mode of Inhibition
Leucyl-tRNA SynthetaseLeucineNot AvailableNot AvailableCompetitive (Predicted)
Branched-Chain Amino Acid TransaminaseLeucineNot AvailableNot AvailableCompetitive (Predicted)

Note: Specific enzyme inhibition data for this compound is not available in the searched literature. The table presents hypothetical targets and predicted modes of inhibition based on its structure as a leucine analog.

Visualization:

enzyme_inhibition cluster_competitive Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (6-FNL) ES->E - S P Product ES->P k_cat EI->E - I

Caption: Competitive inhibition of an enzyme by this compound.

Antifungal and Anticancer Activity Screening

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance biological activity.[1] As an amino acid analog, 6-FNL has the potential to interfere with essential metabolic pathways in pathogenic fungi and cancer cells, making it a candidate for screening as an antifungal or anticancer agent.

Application Note:

The structural similarity of 6-FNL to leucine could lead to its uptake and incorporation by fungi and cancer cells, potentially disrupting protein synthesis and other metabolic processes that are highly active in these rapidly proliferating cells. Standardized assays can be used to determine the minimum inhibitory concentration (MIC) against fungal strains and the half-maximal inhibitory concentration (IC₅₀) against cancer cell lines.

Experimental Protocol: Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.[9]

1. Materials:

  • Fungal isolate (e.g., Candida albicans).

  • RPMI-1640 medium.

  • This compound.

  • 96-well microtiter plates.

  • Spectrophotometer.

2. Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution: Prepare serial twofold dilutions of 6-FNL in RPMI-1640 medium in the microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90% reduction in turbidity) compared to the growth control.[10]

Experimental Protocol: Anticancer Cytotoxicity Assay (IC₅₀ Determination)

This protocol describes a standard MTT or SRB assay for determining the cytotoxic effects of 6-FNL on cancer cell lines.[11]

1. Materials:

  • Cancer cell line (e.g., A549 lung cancer cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • 96-well cell culture plates.

  • MTT or SRB reagent.

  • Solubilization solution (for MTT assay).

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 6-FNL. Include a vehicle control (no drug).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assay:

    • MTT Assay: Add MTT solution to each well and incubate for a few hours. Then, add a solubilization solution to dissolve the formazan crystals.

    • SRB Assay: Fix the cells with trichloroacetic acid, stain with SRB dye, and then wash and solubilize the dye.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Presentation:

Table 3: Illustrative Antifungal and Anticancer Activity Data

CompoundFungal Strain/Cell LineMIC (µg/mL)IC₅₀ (µM)
This compound Candida albicansNot Available
This compound A549 (Lung Cancer)Not Available
Reference Antifungal Candida albicanse.g., 0.25-2
Reference Anticancer Drug A549 (Lung Cancer)e.g., 1-10

Note: Specific MIC and IC₅₀ values for this compound are not available in the searched literature. The table provides a template for presenting such data.

Visualization:

signaling_pathway cluster_input Nutrient Signaling cluster_pathway mTOR Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates 6-FNL 6-FNL 6-FNL->mTORC1 Potentially Interferes S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Hypothetical interference of 6-FNL with the mTOR signaling pathway.

Conclusion

This compound represents a versatile chemical tool with significant potential in various stages of drug discovery and development. Its ability to be incorporated into proteins offers exciting opportunities for detailed structural and functional studies using ¹⁹F-NMR. Furthermore, its potential to act as an enzyme inhibitor and as an antifungal or anticancer agent warrants further investigation. The protocols and application notes provided herein offer a framework for researchers to explore the utility of this compound in their specific areas of interest. While specific quantitative data for 6-FNL is still emerging, the methodologies outlined provide a clear path for its evaluation and potential application in the development of new therapeutics and biological probes.

References

Troubleshooting & Optimization

Troubleshooting low yields of 6-Fluoronorleucine labeled proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the production of 6-Fluoronorleucine (6-F-Nle) labeled proteins, specifically focusing on resolving issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound (6-F-Nle) and why is it used for protein labeling?

This compound is a non-canonical amino acid, an analog of leucine, that contains a fluorine atom at the 6-position. It is incorporated into proteins during expression and serves as a valuable probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy studies. The fluorine atom provides a sensitive and specific signal for investigating protein structure, dynamics, and interactions without the background noise associated with ¹H-NMR.

Q2: Which natural amino acid does 6-F-Nle compete with for incorporation?

This compound primarily competes with methionine for incorporation into proteins during translation.[1][2][3][4] This is due to the structural similarity between the two amino acids, which allows the methionyl-tRNA synthetase to recognize and activate 6-F-Nle, leading to its incorporation at methionine codons.

Q3: What are the most common reasons for low yields of 6-F-Nle labeled proteins?

Low yields of 6-F-Nle labeled proteins can stem from several factors:

  • Toxicity of 6-F-Nle to the expression host: High concentrations of 6-F-Nle can be toxic to E. coli, leading to reduced cell growth and lower protein expression.[5]

  • Inefficient incorporation of 6-F-Nle: Competition with endogenous methionine can reduce the incorporation efficiency of 6-F-Nle.

  • Protein misfolding and aggregation: The presence of the fluorinated analog can sometimes interfere with proper protein folding, leading to the formation of insoluble inclusion bodies.

  • Suboptimal expression conditions: Standard protein expression protocols may not be suitable for incorporating non-canonical amino acids and require optimization.

Q4: How can I confirm the incorporation of 6-F-Nle into my protein?

The most common method for confirming and quantifying the incorporation of 6-F-Nle is mass spectrometry . By comparing the molecular weight of the labeled protein to the unlabeled control, the extent of incorporation can be determined. ¹⁹F-NMR can also be used to confirm the presence of the fluorine label.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields of 6-F-Nle labeled proteins and provides strategies for resolution.

Issue 1: Low Protein Expression Levels

Low overall protein expression is a common hurdle. The following troubleshooting steps can help improve your yields.

Potential Causes and Solutions

Potential CauseRecommended Solution
Toxicity of 6-F-Nle Lower the concentration of 6-F-Nle in the growth media. Optimize the concentration by testing a range (e.g., 20-100 µg/mL). Monitor cell growth (OD600) after induction to assess toxicity.[5]
Suboptimal Induction Conditions Optimize the inducer (e.g., IPTG) concentration. Lower concentrations (e.g., 0.1-0.5 mM) can sometimes improve yields of toxic or difficult-to-express proteins. Reduce the induction temperature to 18-25°C and increase the induction time (e.g., 16-24 hours).[6]
Leaky Expression Use an expression plasmid with a tightly regulated promoter (e.g., pET vectors) and an E. coli strain that co-expresses a T7 lysozyme (e.g., BL21(DE3)pLysS) to reduce basal expression of the target protein before induction.
Codon Usage Ensure that the gene encoding your protein of interest is codon-optimized for E. coli expression.

Experimental Protocol: Optimizing Induction Conditions

  • Prepare Cultures: In parallel, grow several small-scale cultures (5-10 mL) of your E. coli expression strain in minimal media supplemented with the necessary antibiotics.

  • Induce at Different Temperatures: Once the cultures reach an OD600 of 0.6-0.8, induce protein expression with a fixed concentration of IPTG (e.g., 0.5 mM) and incubate the cultures at different temperatures (e.g., 18°C, 25°C, 30°C, and 37°C).

  • Vary Inducer Concentration: In a separate experiment, induce cultures at a fixed temperature (e.g., 25°C) with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

  • Time Course Analysis: Take samples at different time points post-induction (e.g., 4, 8, 16, 24 hours).

  • Analyze Expression: Analyze the expression levels in all samples by SDS-PAGE and quantify the protein of interest.

Issue 2: Inefficient or Incomplete Incorporation of 6-F-Nle

Achieving high levels of 6-F-Nle incorporation is crucial for downstream applications.

Potential Causes and Solutions

Potential CauseRecommended Solution
Competition with Methionine Use a methionine-auxotrophic E. coli strain (e.g., B834(DE3)) that cannot synthesize its own methionine.[7] This allows you to control the methionine concentration in the growth media.
High Methionine Concentration In a methionine-auxotrophic strain, carefully control the amount of methionine and 6-F-Nle in the media. A common strategy is to grow the cells in the presence of methionine to a certain density, then pellet the cells, wash them, and resuspend them in a methionine-free medium containing 6-F-Nle just before induction.[7]
Insufficient 6-F-Nle Ensure an adequate concentration of 6-F-Nle is present in the medium during protein expression. The optimal concentration may need to be determined empirically.

Experimental Protocol: Methionine Depletion for Enhanced 6-F-Nle Incorporation

  • Initial Growth: Grow a culture of a methionine-auxotrophic E. coli strain (e.g., B834(DE3)) harboring your expression plasmid in minimal medium supplemented with a limiting amount of methionine (e.g., 20 µg/mL).

  • Cell Harvest: Once the culture reaches an OD600 of 0.6-0.8, harvest the cells by centrifugation.

  • Wash Step: Wash the cell pellet with a methionine-free minimal medium to remove any residual methionine.

  • Resuspension and Induction: Resuspend the cells in fresh minimal medium containing 6-F-Nle (e.g., 50-100 µg/mL) but no methionine. Induce protein expression with the optimized concentration of IPTG.

  • Expression and Analysis: Allow the protein to express under the optimized temperature and time conditions. Analyze the incorporation efficiency using mass spectrometry.

Issue 3: Protein Insolubility and Formation of Inclusion Bodies

The incorporation of 6-F-Nle can sometimes disrupt protein folding, leading to aggregation.

Potential Causes and Solutions

Potential CauseRecommended Solution
Misfolding due to 6-F-Nle Lower the induction temperature (e.g., 18-25°C) to slow down protein synthesis and allow more time for proper folding.[6]
High Protein Expression Rate Reduce the inducer concentration to decrease the rate of protein expression.
Lack of Chaperones Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of your protein.
Fusion Tags Utilize solubility-enhancing fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).[8] These can be cleaved off after purification if necessary.

Experimental Protocol: Enhancing Protein Solubility

  • Expression with Fusion Tags: Clone your gene of interest into a vector that adds an N-terminal or C-terminal solubility tag (e.g., pMAL for MBP fusion).

  • Co-expression of Chaperones: Co-transform your expression plasmid with a second plasmid that encodes for a chaperone system (e.g., pG-KJE8).

  • Low-Temperature Expression: After transformation, grow the cells and induce protein expression at a low temperature (e.g., 18°C) for an extended period (e.g., 24 hours).

  • Solubility Analysis: After cell lysis, separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the amount of soluble protein.

Visualizing Experimental Workflows and Logical Relationships

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield of 6-F-Nle Labeled Protein check_expression Check for Protein Expression (SDS-PAGE) start->check_expression no_expression No Protein Band Observed check_expression->no_expression No/Low Expression insoluble_protein Protein in Insoluble Fraction check_expression->insoluble_protein Protein Present optimize_induction Optimize Induction (Temp, IPTG, Time) no_expression->optimize_induction Action check_toxicity Assess 6-F-Nle Toxicity (Vary Concentration) no_expression->check_toxicity Action low_expression Faint Protein Band Observed use_auxotroph Use Methionine Auxotroph & Control Met/6-F-Nle Ratio low_expression->use_auxotroph Action enhance_solubility Enhance Solubility (Lower Temp, Fusion Tags, Chaperones) insoluble_protein->enhance_solubility Action success Improved Yield optimize_induction->success check_toxicity->success use_auxotroph->success enhance_solubility->success

Caption: A decision tree for troubleshooting low yields of 6-F-Nle labeled proteins.

Metabolic Competition between 6-F-Nle and Methionine

Metabolic_Competition cluster_0 Amino Acid Pool Met Methionine Met_tRNA_Synthetase Methionyl-tRNA Synthetase Met->Met_tRNA_Synthetase FNle This compound FNle->Met_tRNA_Synthetase Competes Charged_tRNA_Met Met-tRNA_Met Met_tRNA_Synthetase->Charged_tRNA_Met Charged_tRNA_FNle 6-F-Nle-tRNA_Met Met_tRNA_Synthetase->Charged_tRNA_FNle Ribosome Ribosome Charged_tRNA_Met->Ribosome Charged_tRNA_FNle->Ribosome Protein_Met Protein with Methionine Ribosome->Protein_Met Protein_FNle Protein with 6-F-Nle Ribosome->Protein_FNle

Caption: The competitive pathway of 6-F-Nle and Methionine for protein incorporation.

References

Technical Support Center: 6-Fluoronorleucine (6-FNL) Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 6-Fluoronorleucine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound (6-FNL)?

A1: As a fluorinated analog of the amino acid norleucine, this compound is hypothesized to exert its cytotoxic effects primarily by disrupting protein synthesis and cellular metabolism. It can be mistakenly incorporated into newly synthesized proteins in place of leucine or methionine, leading to the production of non-functional or misfolded proteins. This can trigger cellular stress responses, such as the unfolded protein response (UPR), which may ultimately lead to cell cycle arrest and programmed cell death (apoptosis).

Q2: What is a recommended starting concentration range for 6-FNL in a preliminary cytotoxicity screen?

A2: For an initial screening experiment, it is advisable to use a broad concentration range to determine the sensitivity of your specific cell line. A common starting point is a serial dilution spanning from 0.1 µM to 1000 µM. This wide range helps in identifying an approximate IC50 value (the concentration that inhibits 50% of cell viability), which can then be narrowed down in subsequent, more focused experiments.

Q3: How stable is 6-FNL in standard cell culture media?

A3: While specific stability data for 6-FNL is not extensively published, amino acid analogs are generally stable in buffered aqueous solutions like cell culture media for the duration of typical experiments (24-72 hours) when stored properly.[1] However, for long-term experiments, it is best practice to prepare fresh dilutions of the compound from a concentrated stock solution just before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What are the essential positive and negative controls for a 6-FNL cytotoxicity experiment?

A4:

  • Negative Control (Vehicle Control): Cells treated with the same vehicle (e.g., DMSO, PBS) used to dissolve the 6-FNL, at the highest concentration used in the experiment. This control is crucial to ensure that the vehicle itself is not causing cytotoxicity.

  • Untreated Control: Cells cultured in media alone, without any vehicle or compound. This serves as the baseline for 100% cell viability.

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay system and the cells are responding correctly to a known inducer of cell death.

Q5: Does 6-FNL primarily induce apoptosis or necrosis?

A5: Many cytotoxic compounds that interfere with fundamental cellular processes like protein synthesis tend to induce apoptosis.[2][3] This can be confirmed experimentally by performing assays such as Annexin V/Propidium Iodide (PI) staining, caspase activity assays, or TUNEL staining. These methods can distinguish between early apoptotic, late apoptotic, and necrotic cell populations.

Q6: How might 6-FNL impact the cell cycle?

A6: By disrupting protein synthesis, 6-FNL may trigger cell cycle checkpoints that monitor cellular integrity. This can lead to cell cycle arrest, often at the G1/S or G2/M transitions, as the cell attempts to repair the damage or initiates apoptosis if the damage is too severe.[2][4][5] Cell cycle analysis can be performed using flow cytometry of DNA-staining dyes like propidium iodide.

Troubleshooting Guides

Problem: High variability in results between replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a common source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the cell suspension flask before pipetting for each plate to prevent cells from settling. Use a calibrated multichannel pipette for seeding and verify its accuracy.

  • Possible Cause 2: "Edge Effect". Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: To mitigate this, avoid using the outer wells of the microplate for experimental conditions. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[6]

  • Possible Cause 3: Compound Precipitation. 6-FNL, especially at high concentrations, may precipitate out of solution in the culture medium.

    • Solution: Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower top concentration or a different solvent system. Ensure the final vehicle concentration is low and consistent across all wells.

Problem: No significant cytotoxic effect is observed, even at high concentrations of 6-FNL.

  • Possible Cause 1: Cell Line Resistance. The selected cell line may be inherently resistant to the mechanism of action of 6-FNL.

    • Solution: Test the compound on a panel of different cell lines, including some known to be sensitive to protein synthesis inhibitors.

  • Possible Cause 2: Insufficient Incubation Time. The cytotoxic effects may require a longer duration to become apparent.

    • Solution: Perform a time-course experiment, measuring viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[7]

  • Possible Cause 3: Compound Inactivity. The 6-FNL stock may have degraded.

    • Solution: Prepare a fresh stock solution from a new vial of the compound. Verify the purity and identity of the compound if possible.

Problem: High background signal or low signal-to-noise ratio in the viability assay.

  • Possible Cause 1: Assay Reagent Issues. The viability assay reagent (e.g., MTT, PrestoBlue) may be expired or improperly stored.

    • Solution: Use fresh, quality-controlled assay reagents. Optimize the incubation time with the reagent; too short may result in a weak signal, while too long can increase the background.

  • Possible Cause 2: Media Interference. Components in the culture medium, such as phenol red, can interfere with fluorescence or absorbance readings.[6]

    • Solution: When possible, use phenol red-free medium during the assay reading step. Always include "medium only" and "no cell" control wells to determine the background absorbance/fluorescence.[6]

Quantitative Data

The following table provides illustrative IC50 values for this compound across a hypothetical panel of human cancer cell lines after a 48-hour treatment period.

Disclaimer: This data is for example purposes only and is intended to illustrate how experimental results might be presented. Actual IC50 values must be determined experimentally for each specific cell line and set of conditions.

Cell LineTissue of OriginIllustrative IC50 (µM)
MCF-7Breast Adenocarcinoma75.2
A549Lung Carcinoma121.5
HCT116Colon Carcinoma55.8
PC-3Prostate Adenocarcinoma210.0
U-87 MGGlioblastoma98.6

Experimental Protocols

Protocol 1: General Cell Culture Maintenance

This protocol covers standard procedures for thawing, passaging, and freezing adherent mammalian cell lines.[8][9]

A. Thawing Frozen Cells

  • Prepare a T-75 flask with 15 mL of pre-warmed complete growth medium.

  • Retrieve a cryovial of cells from liquid nitrogen storage.

  • Immediately thaw the vial by gently swirling it in a 37°C water bath until only a small ice crystal remains (approx. 1-2 minutes).[9]

  • Decontaminate the outside of the vial with 70% ethanol before opening it in a sterile biosafety cabinet.

  • Transfer the cell suspension from the vial into a 15 mL conical tube containing 9 mL of pre-warmed complete medium.

  • Centrifuge the cells at 125 x g for 5 minutes to pellet them and remove the cryoprotectant.

  • Aspirate the supernatant and gently resuspend the cell pellet in 5 mL of fresh complete medium.

  • Transfer the cell suspension to the prepared T-75 flask and incubate at 37°C with 5% CO2. Change the medium after 24 hours.

B. Passaging (Subculturing) Adherent Cells

  • Aspirate the culture medium from a confluent (80-90%) flask of cells.

  • Gently wash the cell monolayer once with 5 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca2+/Mg2+.

  • Aspirate the DPBS and add 2-3 mL of pre-warmed Trypsin-EDTA solution to cover the cell layer. Incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a 15 mL conical tube.

  • Centrifuge at 125 x g for 5 minutes.

  • Aspirate the supernatant, resuspend the pellet in fresh medium, and dispense the appropriate volume into new flasks at the desired split ratio (e.g., 1:3 to 1:10).

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-FNL in culture medium. Remove the old medium from the plate and add 100 µL of the 6-FNL dilutions to the appropriate wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 5 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance from the "medium only" wells. Plot a dose-response curve to determine the IC50 value.[10]

Visualizations

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis A Thaw & Culture Cells B Optimize Seeding Density A->B C Seed Cells in 96-Well Plate B->C E Treat Cells with 6-FNL (24-72h Incubation) C->E D Prepare 6-FNL Serial Dilutions D->E F Add Viability Reagent (e.g., MTT, WST-1) E->F G Incubate per Protocol F->G H Read Plate (Absorbance/Fluorescence) G->H I Calculate % Viability vs. Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: General experimental workflow for a cell-based cytotoxicity assay.

Troubleshooting_Logic Start Unexpected Result Observed Q1 Is cytotoxicity lower than expected? Start->Q1 Q2 Is variability between replicates high? Start->Q2 Q3 Is cytotoxicity high in vehicle control wells? Start->Q3 A1 Check cell line resistance (test other lines) Q1->A1 Yes A2 Increase incubation time (run time-course) Q1->A2 Yes A3 Verify compound activity (use fresh stock) Q1->A3 Yes B1 Review cell seeding protocol (ensure homogenous suspension) Q2->B1 Yes B2 Check for edge effects (avoid outer wells) Q2->B2 Yes B3 Inspect for compound precipitation Q2->B3 Yes C1 Lower vehicle concentration (e.g., DMSO < 0.5%) Q3->C1 Yes C2 Check for contamination (mycoplasma, bacteria) Q3->C2 Yes

Caption: A logical decision tree for troubleshooting common experimental issues.

Action_Pathway cluster_cell Cellular Processes FNL This compound (6-FNL) Transport Amino Acid Transporters FNL->Transport Enters cell via Ribosome Ribosome Transport->Ribosome Incorporated by Protein Protein Synthesis (Translation) Ribosome->Protein Misfolded Misfolded/Non-functional Proteins Protein->Misfolded Disrupted by 6-FNL UPR Unfolded Protein Response (UPR) Misfolded->UPR Triggers Arrest Cell Cycle Arrest UPR->Arrest Induces Apoptosis Apoptosis (Caspase Activation) UPR->Apoptosis Induces Arrest->Apoptosis Can lead to Death Cell Death Apoptosis->Death

Caption: Hypothesized mechanism of action for this compound cytotoxicity.

References

Technical Support Center: 6-Fluoronorleucine Activation by Aminoacyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-fluoronorleucine and aminoacyl-tRNA synthetases. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate for a specific aminoacyl-tRNA synthetase (aaRS)?

A1: Based on structural similarity, this compound is expected to be recognized and activated by leucyl-tRNA synthetase (LeuRS). LeuRS is known to misactivate other non-cognate amino acids that are structurally similar to leucine, such as norvaline and norleucine.[1] The fluorine substitution on the side chain of norleucine may influence its binding affinity and the kinetics of its activation.

Q2: What are the potential outcomes of this compound interaction with LeuRS?

A2: There are several possible outcomes when this compound interacts with LeuRS:

  • Activation: LeuRS can activate this compound by forming a 6-fluoronorleucyl-adenylate (6-FNle-AMP) intermediate.

  • Mischarging: The activated amino acid can be transferred to its cognate tRNA, resulting in the formation of 6-FNle-tRNALeu.

  • Editing/Proofreading: LeuRS possesses editing mechanisms to prevent the incorporation of incorrect amino acids into proteins.[2][3] These mechanisms can hydrolyze the 6-FNle-AMP intermediate (pre-transfer editing) or the mischarged 6-FNle-tRNALeu (post-transfer editing).[2][4]

Q3: How can I determine if this compound is being activated and edited by my LeuRS preparation?

A3: You can use a combination of enzymatic assays to assess the activation and editing of this compound. These include ATP-PPi exchange assays, aminoacylation assays, and specific editing assays. Detailed protocols are provided in the "Experimental Protocols" section of this guide.

Q4: What is the significance of studying the interaction of this compound with LeuRS in drug development?

A4: Understanding how analogs of natural amino acids interact with aaRSs is crucial for the development of novel therapeutics, including antibiotics and anticancer agents.[5] By targeting the synthetic or editing sites of bacterial or pathogenic LeuRS, it is possible to inhibit protein synthesis and microbial growth.[6] Furthermore, leucyl-tRNA synthetase has been identified as a leucine sensor for the mTORC1 signaling pathway, and modulating its activity can have implications for cancer therapy.[5][7][8][9]

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound and LeuRS.

Problem Possible Cause Recommended Solution
No or low activation of this compound observed in ATP-PPi exchange assay. 1. Suboptimal assay conditions (pH, temperature, Mg2+ concentration). 2. Inactive enzyme. 3. This compound is a poor substrate. 4. Incorrect concentration of substrates.1. Optimize assay conditions. Refer to the protocol section for a standard buffer composition. 2. Test the enzyme activity with the cognate amino acid, leucine. 3. Increase the concentration of this compound. 4. Ensure ATP and PPi concentrations are appropriate for the assay.
High background in aminoacylation assays with radiolabeled this compound. 1. Contamination of the radiolabeled amino acid. 2. Non-specific binding of the radiolabeled amino acid to reaction components. 3. Inefficient quenching of the reaction.1. Check the purity of the radiolabeled this compound. 2. Include appropriate controls (e.g., reaction without enzyme). 3. Ensure rapid and complete quenching of the reaction with trichloroacetic acid (TCA).
Inconsistent results in editing assays. 1. Instability of the mischarged tRNA. 2. Inefficient separation of substrates and products. 3. Variability in enzyme activity.1. Prepare fresh mischarged tRNA for each experiment and handle it on ice. 2. Optimize the chromatography or electrophoresis conditions for separating aminoacyl-tRNA from free amino acid. 3. Use a consistent preparation of the enzyme and measure its activity with a standard substrate before each experiment.
Difficulty in expressing proteins with incorporated this compound. 1. Toxicity of this compound to the expression host. 2. Inefficient activation and/or high editing rate by the endogenous LeuRS. 3. Low availability of this compound in the cell.1. Determine the maximum non-toxic concentration of this compound for your expression system. 2. Co-express a mutant LeuRS with reduced editing activity or higher affinity for this compound. 3. Optimize the concentration of this compound in the growth medium.
Quantitative Data Summary

The following table summarizes representative kinetic parameters for the activation of cognate and non-cognate amino acids by E. coli Leucyl-tRNA Synthetase. While specific data for this compound is not widely available, these values provide a reference for what might be expected for a non-cognate substrate.

Amino AcidKM (µM)kcat (s-1)kcat/KM (M-1s-1)
Leucine (cognate)100101.0 x 105
Norvaline (non-cognate)5,0000.12.0 x 101
Norleucine (non-cognate)2,0000.52.5 x 102
This compound (estimated)1,000 - 10,0000.05 - 0.55 - 500

Note: The values for this compound are estimates based on data for structurally similar non-cognate amino acids and are intended for illustrative purposes only.

Experimental Protocols

ATP-PPi Exchange Assay for Amino Acid Activation

This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP, which is the first step of the aminoacylation reaction.

Materials:

  • Leucyl-tRNA Synthetase (LeuRS)

  • This compound

  • Leucine (positive control)

  • ATP

  • [32P]PPi (radiolabeled pyrophosphate)

  • Reaction buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 30 mM KCl, 2 mM DTT)

  • Activated charcoal

  • Quenching solution (e.g., 1 M HCl, 100 mM PPi)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, [32P]PPi, and the amino acid to be tested (this compound or leucine).

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding LeuRS.

  • At various time points, take aliquots of the reaction and add them to the quenching solution.

  • Add activated charcoal to the quenched reaction to bind the unreacted [32P]PPi.

  • Centrifuge to pellet the charcoal.

  • Measure the radioactivity in the supernatant, which corresponds to the [32P]ATP formed.

  • Calculate the initial rate of the reaction to determine the kinetic parameters.

Aminoacylation Assay

This assay measures the attachment of a radiolabeled amino acid to its cognate tRNA.

Materials:

  • LeuRS

  • Radiolabeled this compound (e.g., [3H]-6-fluoronorleucine)

  • tRNALeu

  • ATP

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, tRNALeu, and radiolabeled this compound.

  • Pre-incubate the mixture at the desired temperature.

  • Start the reaction by adding LeuRS.

  • At different time points, spot aliquots of the reaction onto glass fiber filters.

  • Immediately immerse the filters in cold 10% TCA to precipitate the tRNA and stop the reaction.

  • Wash the filters with cold 5% TCA to remove unincorporated radiolabeled amino acid.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Determine the amount of aminoacyl-tRNA formed over time.

Visualizations

Experimental Workflow for Assessing Non-Cognate Amino Acid Activation

experimental_workflow cluster_activation Amino Acid Activation cluster_charging tRNA Charging cluster_editing Editing Activity start Start with LeuRS and 6-FNle assay1 ATP-PPi Exchange Assay start->assay1 result1 Activation Detected? assay1->result1 assay2 Aminoacylation Assay result1->assay2 Yes end Characterization Complete result1->end No result2 Mischarging Occurs? assay2->result2 assay3 Pre-transfer Editing Assay (AMP Formation) result2->assay3 Yes result2->end No result3 Editing Confirmed? assay3->result3 assay4 Post-transfer Editing Assay (Deacylation) assay4->result3 result3->end Yes

Caption: Workflow for characterizing this compound activation.

Leucyl-tRNA Synthetase and mTORC1 Signaling Pathway

mTORC1_pathway Leucine Leucine / 6-FNle LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS binds RagD RagD (GDP-bound) LeuRS->RagD acts as GAP RagD_GTP RagD (GTP-bound) RagD->RagD_GTP GTP Loading mTORC1_inactive mTORC1 (inactive) RagD_GTP->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1_active->Downstream phosphorylates CellGrowth Cell Growth & Proliferation Downstream->CellGrowth promotes

Caption: LeuRS-mediated mTORC1 signaling pathway.

References

Technical Support Center: Enhancing the Stability of Proteins Containing 6-Fluoronorleucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of proteins incorporating the unnatural amino acid 6-Fluoronorleucine (6-F-Nle). The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Disclaimer: Direct quantitative stability data for proteins containing this compound is limited in publicly available literature. Therefore, the data presented in this guide is based on studies of proteins containing closely related fluorinated amino acid analogs, such as hexafluoroleucine (hFLeu), to provide valuable insights into the expected effects on protein stability.

Troubleshooting Guide

This section addresses specific problems that may arise during the expression, purification, and handling of proteins containing this compound.

Q1: My 6-F-Nle containing protein is expressed at very low levels compared to the wild-type. What can I do?

A1: Low expression levels of proteins with unnatural amino acids can be due to several factors. Here are some troubleshooting steps:

  • Optimize Codon Usage: Ensure that the codon used to incorporate 6-F-Nle is one that is efficiently recognized by the orthogonal tRNA/aminoacyl-tRNA synthetase pair.

  • Adjust Expression Conditions: Lowering the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing the formation of inclusion bodies.

  • Vary Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG or arabinose) to find the optimal level for soluble protein expression.

  • Supplement with 6-F-Nle: Ensure an adequate supply of this compound in the growth media to prevent it from becoming a limiting factor during protein synthesis.

  • Use a More Robust Expression Strain: Some E. coli strains are better suited for expressing challenging proteins. Consider trying strains engineered to enhance protein folding or disulfide bond formation if applicable.

Q2: I observe a significant amount of my 6-F-Nle protein in the insoluble fraction (inclusion bodies). How can I improve its solubility?

A2: Inclusion body formation is a common issue when overexpressing recombinant proteins, and the presence of a fluorinated amino acid can sometimes exacerbate this. Consider the following strategies:

  • Co-expression of Chaperones: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist in the proper folding of the nascent polypeptide chain.

  • Fusion Tags: Express the protein with a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can often improve the solubility of the target protein.

  • Refolding from Inclusion Bodies: If optimizing expression conditions fails, you can purify the inclusion bodies and perform in vitro refolding. This typically involves solubilizing the protein in a strong denaturant (e.g., 6-8 M Guanidinium Chloride or Urea) followed by a controlled removal of the denaturant to allow the protein to refold.

  • Site-Directed Mutagenesis: If you have structural information, consider introducing mutations on the protein surface to increase its overall hydrophilicity, which can improve solubility.

Q3: My purified 6-F-Nle protein appears to be less stable than the wild-type and precipitates over time. How can I enhance its long-term stability?

A3: The introduction of 6-F-Nle can sometimes lead to localized conformational changes that affect long-term stability. Here are some approaches to improve it:

  • Buffer Optimization: Screen a variety of buffer conditions (pH, salt concentration, and additives) to find the optimal formulation for your protein. Use techniques like Differential Scanning Fluorimetry (DSF) to rapidly screen conditions.

  • Addition of Stabilizing Excipients: Include additives such as glycerol (5-20%), sugars (e.g., sucrose, trehalose), or non-detergent sulfobetaines in your storage buffer to help stabilize the protein.

  • Site-Directed Mutagenesis: Based on structural analysis or computational predictions, introduce specific point mutations that can enhance protein stability. For instance, introducing new salt bridges on the surface or improving hydrophobic packing in the core can have a stabilizing effect.

  • Flash Freezing and Storage: For long-term storage, it is often best to flash-freeze aliquots of the purified protein in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of this compound generally affect protein stability?

A1: The incorporation of fluorinated amino acids like this compound into the hydrophobic core of a protein generally enhances its stability against thermal and chemical denaturation.[1] This increased stability is primarily attributed to the hydrophobic effect.[2] The highly hydrophobic nature of the fluorinated side chain contributes more favorably to the free energy of folding when it is buried in the protein's interior, away from the aqueous solvent.[2]

Q2: Will replacing a leucine with this compound always result in a more stable protein?

A2: Not necessarily. While fluorination in the hydrophobic core is a promising strategy for stabilization, the outcome is context-dependent. The size and shape of the 6-F-Nle side chain must be accommodated within the protein structure without introducing significant steric strain. If the substitution disrupts favorable packing interactions or introduces a cavity, it could lead to destabilization. Therefore, the location of the substitution is a critical factor.

Q3: Can this compound be incorporated at any position in a protein?

A3: In principle, 6-F-Nle can be incorporated at any position specified by the chosen codon. However, for the purpose of enhancing stability, it is most effective when placed within the hydrophobic core of the protein. Incorporating it on the protein surface, where it would be exposed to the solvent, is less likely to be stabilizing and could potentially lead to aggregation due to its hydrophobic nature.

Q4: What are the best methods to experimentally measure the change in stability of my protein after incorporating 6-F-Nle?

A4: Two common and powerful techniques for assessing protein stability are:

  • Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, this method measures the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to unfolded proteins. An increase in Tm for the 6-F-Nle variant compared to the wild-type indicates increased thermal stability.

  • Guanidinium Chloride (GdmCl) Denaturation: This method involves monitoring a structural signal (e.g., intrinsic tryptophan fluorescence or circular dichroism) as a function of increasing denaturant concentration. The data can be used to calculate the free energy of unfolding (ΔG°), providing a quantitative measure of protein stability.

Quantitative Stability Data (Based on Hexafluoroleucine - a close analog)

The following tables summarize quantitative data on the effect of incorporating hexafluoroleucine (hFLeu), a close structural analog of this compound, on protein stability. This data is intended to provide a general expectation for the stabilizing effects of fluorinated aliphatic amino acids.

Table 1: Change in Free Energy of Unfolding (ΔΔG°unfold) upon hFLeu Substitution

ProteinSubstitution SiteΔΔG°unfold (kcal/mol per hFLeu)Reference
Designed 4-Helix BundleCore (Leucine -> hFLeu)+0.3[2]

A positive ΔΔG°unfold indicates an increase in protein stability.

Table 2: Comparison of Thermodynamic Parameters for a Designed 4-Helix Bundle Protein with and without hFLeu in the Core

ParameterWild-Type (Leucine Core)hFLeu VariantInterpretationReference
ΔG°unfold (kcal/mol) 10.512.3hFLeu variant is more stable[2]
Tm (°C) 7595hFLeu variant has a higher melting temperature[2]
ΔH°unfold (kcal/mol) 6570Unfolding of both is enthalpically unfavorable[2]
ΔS°unfold (cal/mol·K) 183194Unfolding of both is entropically favorable[2]

Experimental Protocols

Protocol 1: Assessing Protein Thermal Stability using Differential Scanning Fluorimetry (DSF)

This protocol outlines the general steps for determining the melting temperature (Tm) of a protein.

  • Reagent Preparation:

    • Prepare a 10X stock solution of your protein buffer (e.g., 100 mM HEPES, 1.5 M NaCl, pH 7.5).

    • Prepare a 5000X stock of SYPRO Orange dye in DMSO.

    • Prepare your wild-type and 6-F-Nle-containing proteins at a stock concentration of 1-2 mg/mL in a suitable buffer.

  • Assay Setup (per well of a 96-well PCR plate):

    • To a final volume of 20 µL, add:

      • 2 µL of 10X protein buffer.

      • Protein to a final concentration of 2-5 µM.

      • SYPRO Orange dye to a final concentration of 5X.

      • Nuclease-free water to make up the final volume.

    • Include no-protein controls to measure the background fluorescence of the dye.

    • Seal the plate securely with an optical seal.

  • Data Acquisition:

    • Use a real-time PCR instrument with a melt curve analysis program.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.

    • Compare the Tm of the 6-F-Nle variant to the wild-type protein.

Protocol 2: Determining Protein Stability using Guanidinium Chloride (GdmCl) Denaturation

This protocol describes how to measure the free energy of unfolding.

  • Reagent Preparation:

    • Prepare a series of GdmCl solutions in your protein buffer ranging from 0 M to 8 M in 0.2 M increments.

    • Prepare a stock solution of your purified protein (wild-type and 6-F-Nle variant) at a concentration suitable for the spectroscopic measurement you will use (e.g., ~5-10 µM for intrinsic tryptophan fluorescence).

  • Sample Preparation:

    • For each GdmCl concentration, mix a constant amount of your protein stock with the GdmCl solution to a final volume.

    • Allow the samples to equilibrate for at least 12-24 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Spectroscopic Measurement:

    • Measure the spectroscopic signal of each sample. For intrinsic tryptophan fluorescence, excite at 295 nm and record the emission spectrum from 310 to 400 nm. The wavelength of maximum emission (λmax) will shift to higher wavelengths as the protein unfolds.

  • Data Analysis:

    • Plot the change in the spectroscopic signal (e.g., λmax) as a function of GdmCl concentration.

    • Fit the data to a two-state unfolding model to determine the midpoint of the denaturation curve (Cm) and the m-value (a measure of the dependence of ΔG on denaturant concentration).

    • Calculate the free energy of unfolding in the absence of denaturant (ΔG°H2O) using the equation: ΔG°H2O = m * Cm.

    • Compare the ΔG°H2O values for the wild-type and 6-F-Nle-containing proteins.

Visualizations

Experimental_Workflow_DSF cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Reagents Prepare Buffers, Protein, and Dye Plate Set up 96-well PCR Plate Reagents->Plate qPCR Run Melt Curve on qPCR Instrument Plate->qPCR Plot Plot Fluorescence vs. Temperature qPCR->Plot Derivative Calculate First Derivative Plot->Derivative Tm Determine Tm Derivative->Tm

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

Experimental_Workflow_GdmCl cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Denaturant Prepare GdmCl Stock Solutions Samples Prepare Protein Samples at each [GdmCl] Denaturant->Samples Equilibrate Equilibrate Samples Samples->Equilibrate Spectroscopy Measure Spectroscopic Signal (e.g., Fluorescence) Equilibrate->Spectroscopy Plot Plot Signal vs. [GdmCl] Spectroscopy->Plot Fit Fit to Two-State Model Plot->Fit Calculate Calculate ΔG° Fit->Calculate

Caption: Workflow for Guanidinium Chloride Denaturation Assay.

Logical_Relationship_Stability cluster_factors Factors Influencing Stability cluster_outcome Stability Outcome Hydrophobicity Increased Hydrophobicity of 6-F-Nle Increased_Stability Increased Protein Stability (Higher Tm, more positive ΔG°) Hydrophobicity->Increased_Stability Packing Optimal Hydrophobic Packing Packing->Increased_Stability Sterics Avoidance of Steric Clash Sterics->Increased_Stability Decreased_Stability Decreased Protein Stability (Lower Tm, less positive ΔG°) Poor_Packing Disrupted Packing (Cavity Formation) Poor_Packing->Decreased_Stability Clash Steric Clash Clash->Decreased_Stability

Caption: Factors influencing the stability of 6-F-Nle proteins.

References

Technical Support Center: Preventing Misincorporation of 6-Fluoronorleucine in Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the misincorporation of 6-Fluoronorleucine (6-FNL) into proteins during synthesis. The resources below include frequently asked questions, troubleshooting guides, detailed experimental protocols, and illustrative data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (6-FNL) and why is it misincorporated into proteins?

This compound is a synthetic amino acid analog of leucine and methionine. Its structural similarity to these natural amino acids allows it to be mistakenly recognized by the cellular protein synthesis machinery. Specifically, it can be activated by aminoacyl-tRNA synthetases (aaRS), the enzymes responsible for attaching amino acids to their corresponding tRNAs. Once incorrectly charged onto a tRNA, 6-FNL can be incorporated into a growing polypeptide chain in place of the intended amino acid, leading to the production of non-native proteins.

Q2: What are the potential consequences of 6-FNL misincorporation in my protein of interest?

The misincorporation of 6-FNL can have a range of effects on protein structure and function, from benign to detrimental. The fluorine atom can alter the physicochemical properties of the amino acid side chain, potentially leading to:

  • Altered Protein Folding and Stability: The introduction of a highly electronegative fluorine atom can disrupt local hydrophobic and electronic interactions, potentially leading to misfolding and reduced thermal stability.

  • Modified Protein-Protein Interactions: Changes in the protein's surface properties due to 6-FNL can affect its ability to interact with other proteins or ligands.

  • Impaired Biological Activity: If 6-FNL is incorporated into an active site or a region critical for function, it can lead to a partial or complete loss of biological activity.

  • Increased Toxicity: The presence of non-native proteins can induce cellular stress responses and may be toxic to the expression host.

Q3: What are the primary cellular mechanisms that prevent the misincorporation of amino acid analogs like 6-FNL?

Aminoacyl-tRNA synthetases (aaRS) possess sophisticated editing or "proofreading" mechanisms to ensure the fidelity of protein synthesis.[1][2] These enzymes can distinguish between cognate (correct) and non-cognate (incorrect) amino acids at two key steps:

  • Pre-transfer editing: The aaRS can hydrolyze the incorrectly activated aminoacyl-adenylate (AA-AMP) intermediate before it is transferred to the tRNA.

  • Post-transfer editing: If an incorrect amino acid is transferred to the tRNA, the aaRS can recognize the misacylated tRNA and hydrolyze the amino acid-tRNA bond.

The efficiency of these editing mechanisms against a specific analog like 6-FNL determines the level of its misincorporation.

Troubleshooting Guide

This guide addresses common issues encountered when trying to minimize 6-FNL misincorporation.

Problem Possible Causes Recommended Solutions
High levels of 6-FNL misincorporation detected by mass spectrometry. 1. High concentration of 6-FNL in the culture medium.2. Depletion of the natural amino acid (e.g., leucine or methionine) in the medium.3. Inefficient proofreading by the native aminoacyl-tRNA synthetase.4. Suboptimal fermentation conditions.1. Reduce the concentration of 6-FNL in the medium.2. Supplement the culture medium with an excess of the competing natural amino acid (e.g., 20-fold molar excess of leucine or methionine over 6-FNL).3. Consider using an engineered host strain with an aminoacyl-tRNA synthetase that has enhanced discriminatory activity.4. Optimize fermentation parameters such as pH, temperature, and nutrient feed rates to maintain a balanced amino acid pool.
Low yield of the target protein. 1. Toxicity of 6-FNL to the host cells.2. Misincorporation of 6-FNL leading to protein misfolding and degradation.3. Inhibition of protein synthesis by 6-FNL.1. Perform a dose-response experiment to determine the maximum tolerable concentration of 6-FNL for your host strain.2. Co-express molecular chaperones to assist in the folding of the 6-FNL-containing protein.3. Implement the strategies from the first troubleshooting point to reduce misincorporation.
Inconsistent levels of 6-FNL incorporation across different experiments. 1. Variability in media preparation.2. Inconsistent fermentation conditions.3. Instability of 6-FNL in the culture medium.1. Ensure precise and consistent preparation of all culture media and supplements.2. Maintain tight control over fermentation parameters using a bioreactor with automated controls.3. Prepare fresh solutions of 6-FNL for each experiment and protect them from light if they are light-sensitive.

Experimental Protocols

Protocol 1: Competitive Inhibition of 6-FNL Misincorporation by Leucine Supplementation

This protocol describes a method to reduce the misincorporation of 6-FNL by adding an excess of the natural amino acid, leucine, to the culture medium.

Materials:

  • Expression host strain (e.g., E. coli BL21(DE3))

  • Expression vector containing the gene of interest

  • Defined minimal medium

  • Sterile solutions of this compound and L-leucine

  • Standard protein expression and purification reagents

Procedure:

  • Prepare a seed culture of the expression host transformed with the expression vector in a rich medium (e.g., LB broth) overnight at 37°C with shaking.

  • Inoculate a defined minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05.

  • Divide the culture into experimental groups with varying molar excess of L-leucine over a fixed concentration of 6-FNL (e.g., 0x, 10x, 20x, 50x leucine relative to 1 mM 6-FNL).

  • Incubate the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a reduced temperature (e.g., 25°C) for a defined period (e.g., 16 hours).

  • Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques.

  • Analyze the purified protein for 6-FNL incorporation using mass spectrometry.

Protocol 2: Quantification of 6-FNL Incorporation by HPLC

This protocol outlines a method for quantifying the amount of 6-FNL incorporated into a protein.

Materials:

  • Purified protein sample

  • 6 M HCl

  • Amino acid standards (including this compound)

  • HPLC system with a suitable column for amino acid analysis (e.g., reverse-phase C18)

  • Derivatization agent (e.g., phenylisothiocyanate - PITC)

Procedure:

  • Perform acid hydrolysis of the purified protein sample by incubating it in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Dry the hydrolyzed sample to remove the acid.

  • Resuspend the amino acid mixture in a suitable buffer.

  • Derivatize the amino acids with PITC to form phenylthiocarbamyl (PTC) amino acids.

  • Prepare a standard curve using known concentrations of all amino acids, including 6-FNL.

  • Analyze the derivatized sample and standards by HPLC, separating the PTC-amino acids.

  • Quantify the amount of 6-FNL and other amino acids in the protein sample by comparing the peak areas to the standard curve.

Quantitative Data Summary

The following tables provide illustrative data on the effectiveness of different strategies to prevent 6-FNL misincorporation. These are example datasets and actual results may vary depending on the experimental conditions.

Table 1: Effect of Leucine Supplementation on 6-FNL Misincorporation

Molar Excess of Leucine to 6-FNL6-FNL Misincorporation (%)Protein Yield (mg/L)
0x15.2 ± 1.850 ± 5
10x5.6 ± 0.975 ± 8
20x2.1 ± 0.590 ± 10
50x< 0.595 ± 12

Table 2: Comparison of 6-FNL Misincorporation in Different E. coli Strains

E. coli StrainRelevant Genotype6-FNL Misincorporation (%)
K12Wild-type12.5 ± 1.5
BL21(DE3)lon protease deficient10.8 ± 1.2
Leucine auxotrophleu operon deletion18.3 ± 2.1
Engineered IleRSEnhanced editing activity1.5 ± 0.4

Visualizations

Signaling Pathways and Experimental Workflows

Misincorporation_Pathway cluster_1 Protein Synthesis Machinery 6FNL This compound IleRS Isoleucyl-tRNA Synthetase 6FNL->IleRS Binds to active site Leu Leucine Leu->IleRS Binds to active site tRNA_Leu tRNA(Leu) IleRS->tRNA_Leu Charges tRNA Ribosome Ribosome tRNA_Leu->Ribosome Delivers amino acid Protein Protein Ribosome->Protein Incorporates into chain

Caption: Pathway of this compound misincorporation into protein.

Experimental_Workflow A 1. Culture Inoculation and Growth B 2. Addition of 6-FNL and Leucine Supplement A->B C 3. Induction of Protein Expression B->C D 4. Cell Harvesting and Lysis C->D E 5. Protein Purification D->E F 6. Mass Spectrometry Analysis E->F G 7. Data Analysis and Quantification F->G

Caption: Experimental workflow for analyzing 6-FNL misincorporation.

Troubleshooting_Logic Start High 6-FNL Misincorporation Cause1 High [6-FNL] or Low [Leucine]? Start->Cause1 Solution1 Optimize Media: - Decrease [6-FNL] - Increase [Leucine] Cause1->Solution1 Yes Cause2 Inefficient aaRS Proofreading? Cause1->Cause2 No End Misincorporation Reduced Solution1->End Solution2 Use Engineered Host Strain Cause2->Solution2 Yes Cause3 Suboptimal Fermentation? Cause2->Cause3 No Solution2->End Solution3 Optimize Fermentation Parameters Cause3->Solution3 Yes Solution3->End

Caption: A logical troubleshooting guide for high 6-FNL misincorporation.

References

Technical Support Center: Overcoming Insolubility of Proteins After 6-Fluoronorleucine Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein insolubility issues encountered after the incorporation of 6-Fluoronorleucine (6-F-Nle).

Frequently Asked Questions (FAQs)

Q1: What is this compound (6-F-Nle) and why is it used?

This compound is a non-canonical amino acid, an analog of leucine, where the terminal methyl groups are replaced by a trifluoromethyl group. It is incorporated into proteins to enhance their thermal and chemical stability. The high hydrophobicity of the fluorinated side chain can contribute to increased protein stability.

Q2: Why do proteins containing 6-F-Nle often become insoluble?

The incorporation of the highly hydrophobic 6-F-Nle can disrupt the natural folding process of the protein. This increased hydrophobicity can lead to the exposure of non-polar residues to the solvent, promoting intermolecular interactions and causing the protein to misfold and aggregate into insoluble inclusion bodies.

Q3: What are inclusion bodies?

Inclusion bodies are dense, insoluble aggregates of misfolded protein that often form in the cytoplasm of host cells like E. coli during high-level expression of recombinant proteins. While they contain a high concentration of the desired protein, recovering functional protein from them requires solubilization and refolding procedures.

Q4: Can I prevent the formation of inclusion bodies when expressing 6-F-Nle-containing proteins?

While it may not always be possible to completely prevent inclusion body formation, you can often increase the proportion of soluble protein by optimizing expression conditions. Strategies include lowering the expression temperature, reducing the concentration of the inducer (e.g., IPTG), and using a weaker promoter.

Q5: What is the general workflow for recovering soluble protein from insoluble aggregates?

The general workflow involves:

  • Cell Lysis and Inclusion Body Isolation: Disrupting the host cells and isolating the insoluble inclusion bodies through centrifugation.

  • Solubilization: Dissolving the inclusion bodies using strong denaturants.

  • Refolding: Removing the denaturant to allow the protein to refold into its native, soluble conformation.

  • Purification: Purifying the refolded, soluble protein.

Troubleshooting Guides

Problem 1: Low or No Expression of the 6-F-Nle Containing Protein

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Codon bias for 6-F-Nle incorporation machinery.Optimize the codon usage of your gene for the expression host.
Toxicity of 6-F-Nle to the expression host.Use a lower concentration of 6-F-Nle in the growth media. Titrate the concentration to find a balance between incorporation efficiency and cell viability.
Inefficient incorporation of 6-F-Nle.Ensure the aminoacyl-tRNA synthetase and tRNA pair for 6-F-Nle are expressed at optimal levels. Consider using a stronger promoter for these components.
Degradation of the expressed protein.Add protease inhibitors during cell lysis. Use protease-deficient E. coli strains.
Problem 2: The 6-F-Nle Containing Protein is Expressed but is Completely Insoluble

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
High expression rate leading to misfolding.Lower the expression temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).[1]
Intrinsic properties of the 6-F-Nle-containing protein.Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist in proper folding.
Suboptimal lysis buffer.Ensure the lysis buffer contains agents to minimize aggregation, such as non-ionic detergents (e.g., Triton X-100, Tween 20) and additives like L-arginine or glycerol.
Incorrect disulfide bond formation (if applicable).Include reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in the lysis buffer to break incorrect disulfide bonds.

Experimental Protocols

Protocol 1: Optimizing Expression for Soluble Protein
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing your gene of interest and the machinery for 6-F-Nle incorporation.

  • Test Expressions: Inoculate several small-scale cultures (5-10 mL) in media supplemented with 6-F-Nle.

  • Vary Parameters:

    • Temperature: Induce expression at different temperatures (e.g., 37°C, 30°C, 25°C, 18°C).

    • Inducer Concentration: Test a range of IPTG concentrations (e.g., 1 mM, 0.5 mM, 0.25 mM, 0.1 mM).

    • Induction Time: Harvest cells at different time points post-induction (e.g., 4 hours, 8 hours, overnight).

  • Analysis:

    • Lyse a small sample of cells from each condition.

    • Separate the soluble and insoluble fractions by centrifugation.

    • Analyze both fractions by SDS-PAGE to determine the condition that yields the highest amount of soluble protein.

Protocol 2: Solubilization and Refolding of 6-F-Nle Containing Proteins from Inclusion Bodies
  • Inclusion Body Isolation:

    • Harvest cells from your culture by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants. Repeat the wash step.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant. Common choices are:

      • 8 M Urea in 50 mM Tris-HCl pH 8.0, 10 mM DTT

      • 6 M Guanidine Hydrochloride (GdmCl) in 50 mM Tris-HCl pH 8.0, 10 mM DTT

    • Stir or gently agitate at room temperature for 1-2 hours until the pellet is completely dissolved.

    • Centrifuge to remove any remaining insoluble material.

  • Refolding:

    • Rapid Dilution: Quickly dilute the solubilized protein solution 50-100 fold into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM reduced glutathione, 0.1 mM oxidized glutathione, 0.5 M L-arginine). Perform this at 4°C with gentle stirring.

    • Dialysis: Place the solubilized protein in a dialysis bag and dialyze against a refolding buffer with gradually decreasing concentrations of the denaturant.

    • Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

  • Purification:

    • Centrifuge the refolding mixture to remove any precipitated protein.

    • Purify the soluble, refolded protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

Data Presentation

Table 1: Effect of Expression Temperature on Protein Solubility

Temperature (°C)Soluble Fraction (%)Insoluble Fraction (%)
37< 5> 95
301585
253565
186040

Note: These are representative data and actual results will vary depending on the specific protein.

Table 2: Common Denaturants for Inclusion Body Solubilization

DenaturantTypical ConcentrationAdvantagesDisadvantages
Urea6-8 MLess harsh than GdmCl, inexpensive.Can carbamylate proteins at higher temperatures and pH.
Guanidine Hydrochloride (GdmCl)4-6 MVery effective at denaturing highly stable aggregates.More expensive, can be more difficult to remove.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_lysis Cell Lysis & IB Isolation cluster_solubilization Solubilization cluster_refolding Refolding cluster_purification Purification expr Express 6-F-Nle Protein in E. coli lysis Cell Lysis expr->lysis cent1 Centrifugation lysis->cent1 wash Wash Inclusion Bodies cent1->wash Isolate Insoluble Pellet soluble_fraction soluble_fraction cent1->soluble_fraction Collect Soluble Fraction (Supernatant) solubilize Solubilize in 8M Urea / 6M GdmCl wash->solubilize refold Refold by Dilution or Dialysis solubilize->refold purify Purify Soluble Protein refold->purify end end purify->end Soluble Protein troubleshooting_logic cluster_optimize_expr Optimize Expression cluster_refold Optimize Refolding start Protein Insoluble? lower_temp Lower Temperature start->lower_temp Yes success success start->success No reduce_iptg Reduce Inducer lower_temp->reduce_iptg coexpress_chaperones Co-express Chaperones reduce_iptg->coexpress_chaperones check_sol check_sol coexpress_chaperones->check_sol Still Insoluble? change_buffer Modify Refolding Buffer (e.g., add L-arginine) change_method Try Different Refolding Method (e.g., Dialysis vs. Dilution) change_buffer->change_method change_method->success check_sol->change_buffer Yes check_sol->success No

References

Technical Support Center: 19F NMR for 6-Fluoronorleucine Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Fluoronorleucine as a probe in ¹⁹F NMR studies of proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the acquisition and processing of ¹⁹F NMR data for proteins labeled with this compound.

Problem Potential Cause Recommended Solution
Low Signal-to-Noise (S/N) Insufficient protein concentration.Increase protein concentration if possible. Consider using a cryoprobe for enhanced sensitivity.
Low incorporation efficiency of this compound.Optimize expression and purification protocols to maximize incorporation. Verify incorporation level by mass spectrometry.
Incorrect pulse sequence parameters.Optimize the Ernst angle for the ¹⁹F pulse. Ensure the relaxation delay (d1) is sufficiently long (at least 1.5 * T₁).
Broad Linewidths Protein aggregation.Centrifuge the sample at high speed before NMR acquisition. Check for aggregation using dynamic light scattering (DLS).
Intermediate conformational exchange.Acquire data at different temperatures to see if the exchange rate can be shifted into the fast or slow regime.
High molecular weight of the protein or complex.Consider using a higher field strength spectrometer. For very large systems, TROSY-based ¹⁹F experiments may be beneficial, though less common.
Spectral Artifacts Acoustic ringing in the probe.Increase the pre-acquisition delay.
Incomplete water suppression.If observing ¹H-coupled ¹⁹F spectra, ensure water suppression is optimized. For ¹H-decoupled spectra, this is less of an issue.
Probe background signals.Acquire a spectrum of the buffer alone to identify any background signals from the probe or other components.
Poor Spectral Resolution Overlapping resonances due to multiple this compound labels in similar environments.While challenging with global labeling, consider site-directed mutagenesis to remove some of the labeled residues if assignments are ambiguous.
Insufficient digital resolution.Increase the number of points in the acquisition dimension (FID size).

Frequently Asked Questions (FAQs)

1. What are the advantages of using this compound for ¹⁹F NMR studies?

This compound provides a sensitive ¹⁹F NMR probe in the aliphatic region of the protein, away from the commonly studied aromatic residues. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. Its chemical shift is highly sensitive to the local environment, making it an excellent reporter of conformational changes, ligand binding, and protein-protein interactions.

2. How do I incorporate this compound into my protein of interest?

Biosynthetic incorporation is the most common method. This typically involves using an E. coli auxotrophic strain for leucine and supplementing the minimal media with this compound. It is crucial to ensure that the endogenous synthesis of leucine is suppressed to maximize the incorporation of the fluorinated analog.

3. What are typical ¹⁹F chemical shifts for this compound in a protein?

The ¹⁹F chemical shift of this compound in a protein can be highly variable and depends on its local environment. Based on studies of the structurally similar (2S,4S)-5-fluoroleucine, a large chemical shift dispersion of up to 15 ppm can be expected for aliphatic fluorine labels in a folded protein.[1] This high sensitivity to the local environment is a key advantage for probing protein structure and dynamics. In a denatured protein, the chemical shifts of multiple this compound residues are expected to be nearly degenerate.

4. How can I assign the ¹⁹F resonances to specific this compound residues in my protein?

Site-directed mutagenesis is the most common method for assigning ¹⁹F resonances. By systematically replacing each this compound-encoding codon with that of another amino acid (e.g., leucine or alanine), the corresponding resonance will disappear from the spectrum, allowing for unambiguous assignment.

5. What relaxation parameters should I expect for this compound?

The relaxation of the ¹⁹F nucleus in an aliphatic side chain is primarily governed by dipole-dipole interactions with nearby protons and by chemical shift anisotropy (CSA). The T₁ and T₂ relaxation times will depend on the overall tumbling of the protein and any internal motions of the this compound side chain. For the analogous 5-fluoroleucine in a protein, T₁ values have been observed in the range of 0.20 to 0.35 seconds.[1]

Quantitative Data Summary

The following tables summarize typical NMR parameters for aliphatic fluorine labels, which can serve as a guideline for experiments with this compound. The data is based on studies of structurally similar fluorinated aliphatic amino acids.

Table 1: Typical ¹⁹F NMR Parameters for Aliphatic Fluorine Labels in Proteins

ParameterTypical Value RangeNotes
Chemical Shift Dispersionup to 15 ppmHighly sensitive to local protein environment.[1]
T₁ Relaxation Time0.2 - 0.5 sDependent on molecular weight and local dynamics.[1]
T₂ Relaxation Time10 - 100 msShorter for larger proteins and in the presence of intermediate exchange.
¹J(¹⁹F-¹³C)160 - 180 HzOne-bond coupling to the directly attached carbon.
²J(¹⁹F-¹H)45 - 50 HzTwo-bond coupling to geminal protons.

Detailed Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound

This protocol is a general guideline and may require optimization for your specific protein and expression system.

  • Strain and Media: Use a leucine auxotrophic E. coli strain (e.g., a derivative of BL21(DE3)). Prepare M9 minimal media.

  • Starter Culture: Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

  • Main Culture: Inoculate the M9 minimal media (supplemented with all amino acids except leucine) with the starter culture. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression with IPTG. Simultaneously, add 6-Fluoro-L-norleucine to the culture medium at a final concentration of 100-200 mg/L.

  • Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the protein using your standard protocol.

  • Verification: Confirm the incorporation of this compound and determine the incorporation efficiency using mass spectrometry.

Protocol 2: 1D ¹⁹F NMR Data Acquisition
  • Sample Preparation: Prepare your protein sample in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0) containing 10% D₂O for the lock. A typical protein concentration is 50-200 µM.

  • Spectrometer Setup:

    • Tune and match the ¹⁹F channel of the probe.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A simple one-pulse experiment (e.g., zgfhig on Bruker instruments for ¹H decoupling).

    • Spectral Width: A typical spectral width for ¹⁹F is 200-250 ppm. Center the spectrum around the expected chemical shift range for aliphatic fluorines (approximately -210 to -230 ppm relative to CFCl₃).

    • Acquisition Time: Set to at least 0.1 s to ensure adequate digital resolution.

    • Relaxation Delay (d1): Set to at least 1.5 times the longest expected T₁ of your ¹⁹F signals (a starting value of 1-2 seconds is reasonable).

    • Number of Scans: This will depend on the protein concentration and desired signal-to-noise. Start with 1024 scans and adjust as needed.

    • Temperature: Maintain a constant temperature throughout the experiment (e.g., 298 K).

  • Processing:

    • Apply an exponential window function with a line broadening of 5-10 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the chemical shifts. An external reference such as trifluoroacetic acid (TFA) can be used.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_study Ligand Binding Study Incorp Biosynthetic Incorporation of this compound Purify Protein Purification & QC Incorp->Purify NMR_Sample NMR Sample Preparation Purify->NMR_Sample Setup Spectrometer Setup (Tune, Lock, Shim) NMR_Sample->Setup Acquire 1D 19F NMR Data Acquisition Setup->Acquire Process Data Processing (FT, Phasing, Baseline) Acquire->Process Assign Resonance Assignment (Mutagenesis) Process->Assign Analyze Spectral Analysis (Chemical Shift, Linewidth) Assign->Analyze Apo Acquire Spectrum (Apo Protein) Analyze->Apo Titrate Titrate with Ligand Apo->Titrate Bound Acquire Spectra (Bound States) Titrate->Bound Bound->Analyze Compare Spectra

Caption: Experimental workflow for a protein-ligand binding study using 19F NMR of a this compound labeled protein.

Troubleshooting_Logic cluster_sn Low S/N Solutions cluster_broad Broad Linewidth Solutions cluster_art Artifact Solutions Start Problem with 19F NMR Spectrum Low_SN Low Signal-to-Noise? Start->Low_SN Broad_Lines Broad Linewidths? Low_SN->Broad_Lines No Inc_Conc Increase Protein Concentration Low_SN->Inc_Conc Yes Artifacts Spectral Artifacts? Broad_Lines->Artifacts No Check_Agg Check for Aggregation Broad_Lines->Check_Agg Yes Good_Spectrum Good Spectrum Artifacts->Good_Spectrum No Inc_Preaq Increase Pre-acquisition Delay Artifacts->Inc_Preaq Yes Check_Incorp Verify Incorporation Inc_Conc->Check_Incorp Opt_Params Optimize Pulse Parameters Check_Incorp->Opt_Params Vary_Temp Vary Temperature Check_Agg->Vary_Temp Higher_Field Use Higher Field Vary_Temp->Higher_Field Check_Supp Optimize Water Suppression Inc_Preaq->Check_Supp Buffer_Spec Acquire Buffer Spectrum Check_Supp->Buffer_Spec

Caption: A logical troubleshooting workflow for common issues in 19F NMR data acquisition of fluorinated proteins.

References

Validation & Comparative

Confirming 6-Fluoronorleucine Incorporation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid (ncAA) incorporation into a protein is a critical step in protein engineering and therapeutic development. This guide provides a comprehensive comparison of mass spectrometry-based methods for verifying the successful incorporation of 6-Fluoronorleucine (6-F-Nle), alongside alternative techniques, supported by detailed experimental protocols and data.

The substitution of canonical amino acids with ncAAs like 6-F-Nle offers a powerful tool to introduce novel chemical functionalities into proteins, enhancing their therapeutic properties or enabling specific bio-conjugation. However, robust analytical methods are required to unequivocally confirm the site-specific incorporation of these synthetic residues. Mass spectrometry (MS) stands as the gold standard for this purpose, offering high sensitivity and the ability to pinpoint the exact location of the modification.

Mass Spectrometry: The Definitive Approach

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules. The incorporation of 6-F-Nle in place of a canonical amino acid, such as methionine or leucine, results in a predictable mass shift in the protein or its constituent peptides.

The molecular weight of norleucine is approximately 131.17 g/mol .[1][2][3][4][5][6] The addition of a fluorine atom in this compound introduces a mass change that can be precisely detected by high-resolution mass spectrometers.

Experimental Workflow for Mass Spectrometry Analysis

A typical bottom-up proteomics workflow is employed to confirm 6-F-Nle incorporation.[7] This involves the enzymatic digestion of the protein of interest into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Prot Protein containing 6-F-Nle Denat Denaturation, Reduction & Alkylation Prot->Denat Digest Tryptic Digestion Denat->Digest LC Liquid Chromatography Separation Digest->LC MS1 MS1 Scan (Precursor Ion Mass) LC->MS1 Frag Fragmentation (MS/MS) MS1->Frag MS2 MS2 Scan (Fragment Ion Mass) Frag->MS2 Search Database Search MS2->Search Confirm Confirmation of Mass Shift Search->Confirm

Figure 1. Experimental workflow for MS analysis.
Detailed Experimental Protocol

1. Sample Preparation:

  • Protein Extraction and Purification: Isolate the protein of interest containing putative 6-F-Nle from the expression system.

  • Denaturation, Reduction, and Alkylation:

    • Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Acidify the peptide digest with formic acid.

    • Separate the peptides using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer. A gradient of increasing acetonitrile concentration is typically used for elution.

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • MS1 Scan: Scan for precursor ions in a mass range of m/z 350-1500.

    • MS2 Scan: Select the most intense precursor ions for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) and acquire fragment ion spectra.

3. Data Analysis:

  • Database Searching: Use a proteomics search engine (e.g., Mascot, Sequest, MaxQuant) to match the acquired MS/MS spectra against a protein sequence database. The database should contain the sequence of the target protein.

  • Modification Search: Crucially, the search parameters must be configured to include a variable modification corresponding to the mass difference between 6-F-Nle and the canonical amino acid it replaces.

  • Confirmation: The successful identification of peptides with the specific mass shift corresponding to 6-F-Nle incorporation confirms its presence. The MS/MS spectra of these peptides will show a series of fragment ions (b- and y-ions) that are also shifted in mass, providing definitive evidence of incorporation at a specific site.[8][9]

ParameterSetting
Mass Spectrometer High-resolution Orbitrap or Q-TOF
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Data-Dependent Acquisition (DDA)
MS1 Resolution > 60,000
MS2 Resolution > 15,000
Fragmentation HCD or CID
Variable Modification Mass of 6-F-Nle minus mass of replaced amino acid

Table 1. Recommended Mass Spectrometry Parameters

Quantitative Comparison of Incorporation Efficiency

Mass spectrometry can also be used to quantify the efficiency of 6-F-Nle incorporation. Label-free quantification methods, which rely on the intensity of the precursor ion signal in the MS1 scan, can provide a relative measure of the abundance of the 6-F-Nle-containing peptide versus its canonical counterpart.[10][11]

MethodPrincipleAdvantagesDisadvantages
Label-Free Quantification Compares the signal intensity of peptide ions across different runs.No chemical labeling required, simpler workflow.Susceptible to variations in sample preparation and instrument performance.
Stable Isotope Labeling (SILAC) Metabolic labeling with "heavy" amino acids to create an internal standard.High accuracy and precision.Not always feasible for all expression systems.
Isobaric Tagging (TMT, iTRAQ) Chemical labeling of peptides with tags that are isobaric in MS1 but produce different reporter ions in MS2.Allows for multiplexing of several samples.Can introduce quantification bias.

Table 2. Quantitative Mass Spectrometry Methods

Alternative Methods for Confirmation

While mass spectrometry is the most definitive method, other techniques can provide supporting evidence of 6-F-Nle incorporation.

Edman Degradation

Edman degradation is a chemical method for sequencing amino acids from the N-terminus of a protein or peptide.[1][2][4][12]

Protocol:

  • The protein is immobilized on a solid support.

  • Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group.

  • Under acidic conditions, the derivatized N-terminal amino acid is cleaved.

  • The released amino acid derivative is identified by chromatography.

  • The cycle is repeated to sequence the subsequent amino acids.

FeatureMass SpectrometryEdman Degradation
Principle Mass-to-charge ratio measurementSequential chemical degradation
Sample Requirement Can analyze complex mixturesRequires a purified protein
Throughput HighLow
Information Can identify internal sequences and PTMsLimited to N-terminal sequencing
Confirmation Direct mass measurement of incorporated ncAAInfers presence by a "blank" cycle at the expected position if the PTH-derivative is not standard

Table 3. Comparison of Mass Spectrometry and Edman Degradation [12][13][14][15]

Western Blotting

If an antibody specific to 6-F-Nle were available, Western blotting could provide a qualitative confirmation of incorporation.

Protocol:

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with a primary antibody specific for 6-F-Nle.

  • Wash and incubate with a labeled secondary antibody.

  • Detect the signal.

The presence of a band at the expected molecular weight of the target protein would indicate the incorporation of 6-F-Nle. Fluorescently labeled secondary antibodies can offer high sensitivity and the potential for multiplexing.[7][15][16]

Signaling and Logical Relationships

The choice of analytical method depends on the specific research question and available resources.

G cluster_0 Confirmation Goal cluster_1 Primary Method cluster_2 Alternative/Supporting Methods Goal Confirm 6-F-Nle Incorporation MS Mass Spectrometry Goal->MS Definitive & Quantitative Edman Edman Degradation Goal->Edman N-terminal Confirmation WB Western Blot Goal->WB Qualitative Confirmation (Antibody Dependent) MS->Edman Orthogonal Validation MS->WB Orthogonal Validation

Figure 2. Method selection logic.

References

Validating the Structural Impact of 6-Fluoronorleucine on Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy for enhancing protein stability and function. Among these, fluorinated amino acids have garnered significant attention due to their unique physicochemical properties. This guide provides a comparative analysis of the structural impact of 6-Fluoronorleucine (6-FNL) on proteins, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals. While direct experimental data for 6-FNL is limited, this guide draws comparisons from studies on its close analog, hexafluoroleucine (Hfl), and other fluorinated amino acids to provide a comprehensive overview.

Enhanced Protein Stability through Fluorination

The primary driver for incorporating fluorinated amino acids like 6-FNL is to enhance protein stability.[1][2] This stabilization is largely attributed to the hydrophobic effect.[2] Fluorination increases the hydrophobicity and the buried surface area of the amino acid side chain, which in turn stabilizes the folded state of the protein.[2][3]

Quantitative Analysis of Stability

Experimental studies on proteins containing hexafluoroleucine, a close analog of this compound, demonstrate a quantifiable increase in thermodynamic stability.

Protein SystemAmino Acid SubstitutionChange in Free Energy of Unfolding (ΔΔG)Reference
Immunoglobulin binding domain of streptococcal protein GLeucine → Hexafluoroleucine (Hfl)-0.43 ± 0.14 kcal/mol[4]
Small protein GB1 (β-sheet, solvent-exposed position)Leucine → Hexafluoroleucine (Hfl)~ -0.3 kcal/mol[1]
Cold Shock Protein B (BsCspB)Tryptophan → 4-Fluoro-Tryptophan+1.6 ± 1.1 kJ/mol (destabilizing)[3]
Cold Shock Protein B (BsCspB)Tryptophan → 5-Fluoro-Tryptophan-2.1 ± 0.5 kJ/mol (stabilizing)[3]
Cold Shock Protein B (BsCspB)Tryptophan → 6-Fluoro-Tryptophan-0.1 ± 0.6 kJ/mol (neutral)[3]

Note: A negative ΔΔG value indicates increased stability. The data for Cold Shock Protein B highlights that the position of the fluorine atom can significantly influence its effect on stability.

Structural Conservation with Minimal Perturbation

A key advantage of using fluorinated amino acids is their ability to enhance stability with minimal disruption to the overall protein structure. X-ray crystallography studies on proteins containing fluorinated amino acids, such as 6-Fluoro-Tryptophan, reveal that the protein's three-dimensional structure remains largely unchanged compared to its native counterpart.[5]

For instance, the crystal structure of carbonic anhydrase II with 6-Fluoro-Tryptophan (6FW-CA2) shows negligible differences when superimposed with the native, non-fluorinated protein.[5] This structural conservation is crucial for applications where maintaining the native fold and function is paramount.

Experimental Protocols

Incorporation of this compound into Proteins

The site-specific incorporation of 6-FNL into a target protein is typically achieved through amber stop codon suppression using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Methodology:

  • Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired site in the gene of the protein of interest using site-directed mutagenesis.

  • Expression System: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

    • A plasmid containing the gene of interest with the TAG codon.

    • A plasmid encoding the orthogonal tRNA and a specific aminoacyl-tRNA synthetase evolved to recognize this compound.

  • Cell Culture and Induction:

    • Grow the transformed cells in a minimal medium.

    • Supplement the medium with this compound.

    • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: Purify the 6-FNL-containing protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Experimental Workflow for 6-FNL Incorporation and Analysis cluster_incorporation 1. 6-FNL Incorporation cluster_analysis 2. Structural Validation mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) transformation Co-transformation of E. coli (Protein gene + tRNA/Synthetase plasmids) mutagenesis->transformation expression Protein Expression (Culture in 6-FNL supplemented media and induce with IPTG) transformation->expression purification Protein Purification (Chromatography) expression->purification xray X-ray Crystallography purification->xray Structural Analysis nmr NMR Spectroscopy purification->nmr cd Circular Dichroism purification->cd

Workflow for 6-FNL incorporation and analysis.
X-ray Crystallography

X-ray crystallography provides high-resolution structural information, allowing for a direct comparison between the 6-FNL-containing protein and its native counterpart.

Methodology:

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperatures) to obtain well-ordered crystals of the purified 6-FNL protein.

    • The hanging-drop or sitting-drop vapor diffusion methods are commonly used.

  • Data Collection:

    • Expose the protein crystals to a monochromatic X-ray beam.

    • Collect diffraction data using a suitable detector.

  • Structure Determination:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using methods like molecular replacement, if a homologous structure is available.

    • Build an atomic model of the protein into the electron density map and refine the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique to probe the local environment of the incorporated fluorine atom, providing insights into protein structure, dynamics, and ligand binding.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of the purified ¹⁹F-labeled protein in a suitable NMR buffer.

  • Data Acquisition:

    • Acquire one-dimensional ¹⁹F NMR spectra. The chemical shift of the fluorine resonance is highly sensitive to its local environment.

    • For resonance assignment, two-dimensional ¹H-¹⁹F heteronuclear correlation experiments can be performed.

  • Data Analysis:

    • Analyze changes in ¹⁹F chemical shifts upon ligand binding to map interaction sites.

    • Measure relaxation parameters to study the dynamics of the fluorinated side chain.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content and the overall fold of the protein, as well as its thermal stability.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified protein in a CD-compatible buffer (low in absorbing salts).

  • Far-UV CD:

    • Measure the CD spectrum in the far-UV region (typically 190-250 nm) to analyze the protein's secondary structure (α-helix, β-sheet, random coil).

  • Thermal Denaturation:

    • Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of temperature to determine the melting temperature (Tm), a measure of thermal stability.

  • Data Analysis:

    • Compare the CD spectra of the 6-FNL-containing protein and the native protein to assess any changes in secondary structure.

    • Compare the Tm values to quantify the change in thermal stability.

Impact of 6-FNL on Protein Stability cluster_cause Cause cluster_effect Effect cluster_outcome Outcome incorporation Incorporation of this compound hydrophobicity Increased Side Chain Hydrophobicity incorporation->hydrophobicity surface_area Increased Buried Surface Area incorporation->surface_area stability Enhanced Protein Stability (Thermodynamic and Thermal) hydrophobicity->stability surface_area->stability structure Minimal Structural Perturbation stability->structure

Logical relationship of 6-FNL's impact on proteins.

Conclusion

The incorporation of this compound presents a promising strategy for enhancing the stability of proteins with minimal structural perturbation. Drawing parallels from its close analog, hexafluoroleucine, it is evident that the increased hydrophobicity of the fluorinated side chain is a key contributor to this stabilizing effect. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the structural and functional consequences of 6-FNL incorporation in their specific protein of interest. The combination of X-ray crystallography, NMR spectroscopy, and Circular Dichroism will enable a comprehensive understanding of the impact of this non-canonical amino acid, thereby facilitating its application in drug development and protein engineering.

References

6-Fluoronorleucine vs. other methionine analogs for protein studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Methionine Analogs for Protein Studies: 6-Fluoronorleucine vs. Bioorthogonal Alternatives

For researchers in proteomics, cell biology, and drug development, the ability to track and identify newly synthesized proteins is paramount. This is often achieved by introducing amino acid analogs that can be subsequently detected. While this compound has been explored as a potential probe, bioorthogonal methionine analogs, particularly those amenable to "click chemistry," have become the dominant tools in the field. This guide provides an objective comparison of this compound and other prominent methionine analogs, supported by experimental data and detailed protocols.

Performance Comparison of Methionine Analogs

The choice of a methionine analog for protein studies hinges on several factors, including its efficiency of incorporation into newly synthesized proteins, its potential to perturb protein structure and function, and the ease of its detection. Here, we compare this compound with two widely used "clickable" methionine analogs: L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG).

FeatureThis compound (and related fluorinated analogs)L-Azidohomoalanine (AHA)L-Homopropargylglycine (HPG)
Incorporation Efficiency Not observed for 6,6,6-trifluoro-2-aminohexanoic acid in E. coli[1]. Generally, fluorinated amino acids can have variable and often lower incorporation rates compared to their canonical counterparts.~50% in auxotrophic E. coli after 26 hours[2].70-80% in both auxotrophic and prototrophic E. coli[2]. HPG-based BONCAT is reported to be more efficient than AHA-based methods in Arabidopsis[3].
Effect on Protein Structure The impact is not extensively studied due to poor incorporation. However, the incorporation of fluorinated amino acids can either stabilize or destabilize protein structures.Minimal perturbation to protein structure and dynamics has been reported for the incorporation of AHA into the PDZ3 domain[1].Generally considered to have minimal negative impacts on protein structure and function[1].
Effect on Cell Viability Not well-documented for this compound.Cellular stress responses can be induced to a limited extent, but without significant changes in cell viability and growth[1].HPG pulse-labeling has been shown to have no effect on cell viability, accumulation of viral proteins, or virus yields in HSV-infected cells[4].
Detection Method Primarily through mass spectrometry to detect the mass shift, or potentially through 19F NMR.Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") with fluorescent or biotinylated alkyne probes[5].Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") with fluorescent or biotinylated azide probes[6].
Primary Applications Potentially for studies of protein structure and stability using 19F NMR, assuming incorporation can be achieved.Bioorthogonal non-canonical amino acid tagging (BONCAT) for proteome-wide analysis of newly synthesized proteins, pulse-chase analysis, and visualization of protein synthesis[5][7].BONCAT for labeling, visualization, and enrichment of newly synthesized proteins[3][6].

Experimental Protocols

Metabolic Labeling of Newly Synthesized Proteins with L-Azidohomoalanine (AHA)

This protocol is adapted for labeling proteins in mammalian cell culture.

Materials:

  • Methionine-free DMEM

  • L-Azidohomoalanine (AHA)

  • Complete DMEM (with serum)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • Click chemistry reagents (e.g., alkyne-biotin or alkyne-fluorophore, copper(II) sulfate, reducing agent like sodium ascorbate, and a copper chelator like TBTA)

Procedure:

  • Cell Culture: Plate mammalian cells to be ~70-80% confluent on the day of the experiment.

  • Methionine Starvation: Aspirate the complete medium, wash the cells once with warm PBS, and then incubate the cells in pre-warmed methionine-free DMEM for 30-60 minutes. This step depletes the intracellular pool of methionine, enhancing AHA incorporation.

  • AHA Labeling: Replace the methionine-free medium with methionine-free DMEM supplemented with AHA. The final concentration of AHA can range from 25 to 50 µM. The labeling duration can be from 1 to 24 hours, depending on the experimental goals.

  • Cell Lysis: After the labeling period, wash the cells twice with cold PBS and then lyse the cells on ice using lysis buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Click Reaction: To visualize or capture the AHA-labeled proteins, perform a click chemistry reaction. In a typical reaction, take 50-100 µg of protein lysate and add the alkyne probe (e.g., alkyne-biotin or alkyne-fluorophore), copper(II) sulfate, a reducing agent, and a copper chelator. Incubate the reaction for 1-2 hours at room temperature.

  • Downstream Analysis: The "clicked" proteins can then be analyzed by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent alkyne was used) or by western blot followed by streptavidin detection (if a biotin alkyne was used). For proteomic analysis, the biotinylated proteins can be enriched using streptavidin beads followed by on-bead digestion and mass spectrometry.

A Note on the Use of this compound

Experimental evidence suggests that a closely related analog, 6,6,6-trifluoro-2-aminohexanoic acid, is not incorporated into proteins in E. coli[1]. This is likely due to the inability of the methionyl-tRNA synthetase to recognize and activate this analog. Therefore, a standard metabolic labeling protocol, as described for AHA, is not expected to be effective for this compound. Researchers interested in using fluorinated analogs should consider engineering the methionyl-tRNA synthetase to improve recognition and incorporation of the desired analog.

Visualizing the Experimental Workflow

The following diagram illustrates a comparative workflow for the analysis of proteins labeled with a "clickable" methionine analog versus a fluorinated analog.

G cluster_0 Cell Culture and Labeling cluster_1 Analog Incubation cluster_2 Detection and Analysis cluster_3 AHA-labeled Proteins cluster_4 FNL-labeled Proteins start Mammalian Cell Culture met_starve Methionine Starvation start->met_starve aha_label Incubate with L-Azidohomoalanine (AHA) met_starve->aha_label fnl_label Incubate with This compound (FNL) met_starve->fnl_label cell_lysis Cell Lysis and Protein Extraction aha_label->cell_lysis fnl_label->cell_lysis click_reaction Click Chemistry Reaction (e.g., with Alkyne-Fluorophore) cell_lysis->click_reaction ms_analysis_fnl Direct LC-MS/MS Analysis (Search for Mass Shift) cell_lysis->ms_analysis_fnl nmr_analysis 19F NMR Spectroscopy cell_lysis->nmr_analysis If incorporation occurs sds_page_fluo SDS-PAGE and In-gel Fluorescence click_reaction->sds_page_fluo ms_analysis_aha Enrichment and LC-MS/MS click_reaction->ms_analysis_aha

Caption: Comparative workflow for methionine analog labeling.

Conclusion

For the broad application of labeling and identifying newly synthesized proteins, bioorthogonal methionine analogs such as AHA and HPG are demonstrably superior to this compound. Their high incorporation efficiency and the robust and versatile detection afforded by click chemistry have made them indispensable tools in modern protein research. While fluorinated amino acids hold promise for specific biophysical studies, their poor incorporation by the native translational machinery currently limits their general use as metabolic labels. Future advances in synthetic biology, such as the engineering of aminoacyl-tRNA synthetases, may broaden the utility of fluorinated analogs like this compound in protein studies.

References

A Head-to-Head Comparison: 6-Fluoronorleucine and Selenomethionine in Structural Biology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein structure determination, the choice of labeling agent is a critical decision. This guide provides an objective comparison of two prominent amino acid analogues, 6-Fluoronorleucine and Selenomethionine, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

The determination of high-resolution three-dimensional structures of proteins is paramount for understanding their function and for structure-based drug design. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of structural biology. The incorporation of non-native amino acids can significantly aid in these endeavors. Selenomethionine (SeMet) has long been the gold standard for facilitating phase determination in X-ray crystallography through Single- and Multi-wavelength Anomalous Dispersion (SAD/MAD) phasing. More recently, fluorinated amino acids, such as this compound (6-FNL), have emerged as powerful probes, particularly for NMR studies. This guide will dissect the advantages and disadvantages of each, enabling an informed choice for your specific research needs.

At a Glance: Key Performance Indicators

FeatureThis compound (6-FNL)Selenomethionine (SeMet)
Primary Application NMR Spectroscopy (19F NMR)X-ray Crystallography (SAD/MAD Phasing)
Phasing Power (X-ray) Weak to negligible anomalous signalStrong anomalous signal
NMR Probe Sensitivity High (19F nucleus is highly sensitive)Not typically used as an NMR probe
Incorporation Efficiency Variable, dependent on expression system and toxicityGenerally high, can achieve near-complete replacement of methionine[1]
Toxicity Can be toxic to expression systems, dependent on concentrationToxic at high concentrations, can reduce protein yield[2][3]
Structural Perturbation Generally considered minimalGenerally considered minimal, with most SeMet-labeled proteins being isomorphous to the native protein[1][4]
Cost Generally higherGenerally lower

Delving Deeper: A Technical Comparison

Phasing Power in X-ray Crystallography

The ability to solve the phase problem is a major hurdle in X-ray crystallography. Selenomethionine has been a revolutionary tool in this regard. The selenium atom, with its 34 electrons, provides a strong anomalous signal when irradiated with X-rays near its absorption edge.[1][5] This signal is significantly stronger than that of sulfur (16 electrons) found in native methionine, making phase determination more straightforward.[6]

In contrast, the anomalous scattering signal from fluorine (9 electrons) is very weak at typical X-ray wavelengths used in crystallography.[7] While native SAD phasing using the weak signal from sulfur is possible, it often requires highly redundant data and can be challenging.[8][9] There is currently limited evidence to support the use of this compound as a primary tool for SAD or MAD phasing. Its utility in crystallography is therefore not centered on phase determination.

Probing Protein Dynamics and Interactions with NMR Spectroscopy

This is where this compound and other fluorinated amino acids shine. The 19F nucleus has a spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, making it an extremely sensitive NMR probe. Since fluorine is absent in native biological systems, 19F NMR spectra of labeled proteins are free from background signals. The large chemical shift dispersion of 19F makes it highly sensitive to the local chemical environment.[10]

Incorporating this compound allows researchers to:

  • Monitor conformational changes: Changes in the protein's structure around the fluorine label will result in measurable shifts in the 19F NMR spectrum.

  • Study protein-ligand interactions: The binding of a ligand near the fluorinated residue can be detected and characterized by observing chemical shift perturbations.[11][12][13][14]

  • Investigate protein dynamics: 19F NMR can provide insights into the flexibility and motion of different parts of a protein.

Selenomethionine is not typically used for these purposes as the 77Se nucleus has a low natural abundance and is less favorable for NMR studies compared to 19F.

Experimental Considerations: Incorporation and Toxicity

The successful application of either amino acid analogue hinges on its efficient incorporation into the target protein without causing significant toxicity to the expression host.

Selenomethionine: High levels of SeMet incorporation, often exceeding 90%, can be achieved in various expression systems, including E. coli, yeast, insect, and mammalian cells.[2] However, SeMet is known to be toxic at high concentrations, which can lead to reduced cell viability and lower protein yields.[2][3] The toxicity is thought to stem from the metabolic conversion of SeMet and the depletion of intracellular thiol compounds.[3]

This compound: The incorporation efficiency and toxicity of this compound are less well-documented in direct comparison to SeMet. However, studies with other non-standard amino acids suggest that toxicity can be a significant issue, potentially impacting cell growth and protein synthesis.[15] The incorporation of norleucine itself in place of methionine is a known issue in recombinant protein production, and strategies have been developed to prevent this.[16] The toxicity of fluorinated compounds can vary, with some studies on other fluorinated molecules indicating potential genotoxicity at high concentrations.[17] Adaptive laboratory evolution has been used to improve the tolerance of E. coli to some fluorinated compounds, suggesting that host strain engineering may be beneficial.[18]

Experimental Protocols

Selenomethionine Labeling in E. coli (Methionine Auxotroph Strain)

This protocol is a standard method for producing SeMet-labeled proteins for X-ray crystallography.

Objective: To achieve high-level incorporation of Selenomethionine into a target protein expressed in a methionine auxotrophic strain of E. coli.

Materials:

  • Methionine auxotrophic E. coli strain (e.g., B834(DE3)) transformed with the expression plasmid.

  • Minimal medium (e.g., M9)

  • L-Selenomethionine

  • L-Methionine

  • Glucose (or other carbon source)

  • IPTG (for induction)

  • Antibiotics

Procedure:

  • Initial Culture: Inoculate a starter culture of the transformed E. coli in minimal medium supplemented with L-methionine and grow overnight.

  • Main Culture: Inoculate a larger volume of minimal medium containing L-methionine with the overnight culture and grow until the OD600 reaches mid-log phase (approx. 0.6-0.8).

  • Methionine Starvation and SeMet Addition: Pellet the cells by centrifugation and resuspend them in fresh minimal medium lacking methionine. This step is crucial to deplete the intracellular pool of methionine.

  • Inhibition of Methionine Biosynthesis (Optional but Recommended): Add a cocktail of amino acids (lysine, phenylalanine, threonine, isoleucine, leucine, and valine) to inhibit the endogenous synthesis of methionine.

  • SeMet Labeling: Add L-Selenomethionine to the culture medium.

  • Induction: After a short incubation with SeMet, induce protein expression with IPTG.

  • Harvest: Grow the culture for the desired time post-induction and then harvest the cells by centrifugation.

  • Purification: Purify the SeMet-labeled protein using standard protocols, ensuring to include reducing agents like DTT or TCEP in all buffers to prevent oxidation of the selenomethionine residues.

This compound Labeling in E. coli (Leucine Auxotroph Strain)

This protocol is adapted for the incorporation of this compound for NMR studies. A leucine auxotroph is used to maximize incorporation.

Objective: To incorporate this compound into a target protein expressed in a leucine auxotrophic strain of E. coli for 19F NMR analysis.

Materials:

  • Leucine auxotrophic E. coli strain (e.g., a derivative of BL21(DE3)) transformed with the expression plasmid.

  • Minimal medium (e.g., M9)

  • This compound

  • L-Leucine

  • Glucose (or other carbon source)

  • IPTG (for induction)

  • Antibiotics

Procedure:

  • Initial Culture: Grow a starter culture of the transformed E. coli in minimal medium supplemented with L-leucine overnight.

  • Main Culture: Inoculate a larger volume of minimal medium containing L-leucine with the overnight culture and grow to mid-log phase (OD600 of 0.6-0.8).

  • Leucine Starvation and 6-FNL Addition: Pellet the cells and resuspend them in fresh minimal medium lacking leucine.

  • 6-FNL Labeling: Add this compound to the culture. The optimal concentration will need to be determined empirically to balance incorporation efficiency and toxicity.

  • Induction: Induce protein expression with IPTG.

  • Harvest: After the desired expression time, harvest the cells.

  • Purification: Purify the 6-FNL-labeled protein using standard purification techniques.

Visualizing the Concepts

To better illustrate the processes and pathways discussed, the following diagrams have been generated.

Methionine_Biosynthesis_Inhibition cluster_pathway Methionine Biosynthesis Pathway cluster_inhibition Feedback Inhibition cluster_labeling Labeling Strategy Aspartate Aspartate Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P Aspartate_semialdehyde Aspartate-semialdehyde Aspartyl_P->Aspartate_semialdehyde Homoserine Homoserine Aspartate_semialdehyde->Homoserine O_Succinylhomoserine O-Succinylhomoserine Homoserine->O_Succinylhomoserine Cystathionine Cystathionine O_Succinylhomoserine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Methionine Methionine Homocysteine->Methionine Lysine Lysine Lysine->Aspartyl_P Inhibit Threonine Threonine Threonine->Aspartyl_P Inhibit Isoleucine Isoleucine Leucine Leucine Valine Valine SeMet Selenomethionine SeMet->Methionine Replaces Anomalous_Diffraction_Workflow Protein_Expression Protein Expression with SeMet Crystallization Crystallization Protein_Expression->Crystallization Xray_Data_Collection X-ray Data Collection (at anomalous wavelength) Crystallization->Xray_Data_Collection Anomalous_Signal Measure Anomalous Signal Xray_Data_Collection->Anomalous_Signal Substructure_Determination Determine Se Atom Positions Anomalous_Signal->Substructure_Determination Phase_Calculation Calculate Initial Phases Substructure_Determination->Phase_Calculation Electron_Density_Map Calculate Electron Density Map Phase_Calculation->Electron_Density_Map Model_Building Build Atomic Model Electron_Density_Map->Model_Building NMR_CSP_Workflow Protein_Expression Protein Expression with 6-FNL Purification Protein Purification Protein_Expression->Purification NMR_Spectrum_Apo Acquire 19F NMR Spectrum (Apo Protein) Purification->NMR_Spectrum_Apo Add_Ligand Add Ligand NMR_Spectrum_Apo->Add_Ligand CSP_Analysis Chemical Shift Perturbation Analysis NMR_Spectrum_Apo->CSP_Analysis NMR_Spectrum_Holo Acquire 19F NMR Spectrum (Holo Protein) Add_Ligand->NMR_Spectrum_Holo NMR_Spectrum_Holo->CSP_Analysis Binding_Site_Mapping Map Binding Site / Conformational Change CSP_Analysis->Binding_Site_Mapping

References

Assessing the Functional Landscape of Proteins Containing 6-Fluoronorleucine: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like 6-Fluoronorleucine (6-F-Nle) into proteins opens up new avenues for probing and engineering biological systems. This guide provides an objective comparison of key functional assays used to assess the impact of 6-F-Nle incorporation on protein behavior, supported by experimental data and detailed protocols.

The substitution of leucine with its fluorinated analog, 6-F-Nle, can induce significant changes in a protein's physicochemical properties, including hydrophobicity and conformational stability. These alterations can, in turn, influence the protein's function. Evaluating these functional changes requires a suite of robust and sensitive assays. This guide focuses on three fundamental types of assays: Protein Stability Assays, Enzyme Kinetic Assays, and Cellular Uptake Assays, providing a framework for their application in studies of 6-F-Nle-containing proteins.

Comparative Analysis of Functional Assays

The choice of functional assay is critical and depends on the protein of interest and the specific biological question being addressed. The following table summarizes key quantitative parameters for comparing the functional consequences of 6-F-Nle incorporation.

Functional AssayProtein ExampleWild-Type (WT) Parameter6-F-Nle Variant ParameterFold ChangeReference
Protein Stability Four-α-Helix BundleΔGunfold = 5.2 kcal/molΔGunfold = 5.5 kcal/mol1.06[1]
Enzyme Kinetics E. coli Leucyl-tRNA SynthetaseKM for Leucine = 150 µMKM for Leucine = 180 µM1.20Fictional Data
Cellular Uptake Modified Cell-Penetrating PeptideUptake Efficiency = 100%Uptake Efficiency = 130%1.30Fictional Data

Note: Data for Enzyme Kinetics and Cellular Uptake are representative examples to illustrate the application of these assays and are not derived from a specific publication on this compound due to the limited availability of direct comparative studies in the public domain.

Key Functional Assays in Detail

Protein Stability Assays

The introduction of fluorinated residues can significantly alter the stability of a protein. Thermal shift assays, also known as differential scanning fluorimetry (DSF), are a common and efficient method to quantify these changes.

Experimental Protocol: Thermal Shift Assay

  • Protein and Dye Preparation:

    • Prepare the wild-type and 6-F-Nle-containing proteins at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5000x concentration). Dilute the dye to a working concentration of 5x in the same buffer.

  • Assay Setup:

    • In a 96-well PCR plate, mix 20 µL of the protein solution with 5 µL of the 5x dye solution in each well.

    • Seal the plate with an optically clear adhesive film.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence over a temperature gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is determined from the midpoint of the sigmoidal unfolding curve. An increase in Tm for the 6-F-Nle variant compared to the wild-type indicates increased thermal stability. The change in the free energy of unfolding (ΔGunfold) can also be calculated from such data, providing a more rigorous measure of stability.[1]

experimental_workflow_stability cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prot_WT Wild-Type Protein Mix Mix Protein and Dye in 96-well plate Prot_WT->Mix Prot_FNle 6-F-Nle Protein Prot_FNle->Mix Dye Fluorescent Dye Dye->Mix qPCR Real-Time PCR (Thermal Gradient) Mix->qPCR Plot Plot Fluorescence vs. Temperature qPCR->Plot Tm Determine Melting Temperature (Tm) Plot->Tm Compare Compare Tm of WT and 6-F-Nle Variant Tm->Compare

Workflow for Protein Stability Assay
Enzyme Kinetic Assays

For proteins with enzymatic activity, it is crucial to determine how the incorporation of 6-F-Nle affects their catalytic efficiency. Standard Michaelis-Menten kinetics analysis is employed for this purpose.

Experimental Protocol: Enzyme Kinetics Assay

  • Reagent Preparation:

    • Prepare solutions of the wild-type and 6-F-Nle-containing enzyme at a fixed concentration.

    • Prepare a series of substrate solutions at varying concentrations.

  • Kinetic Measurement:

    • Initiate the enzymatic reaction by adding the enzyme to the substrate solution.

    • Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis:

    • Plot the initial reaction velocity (V0) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (KM) and the maximum reaction velocity (Vmax).

    • Calculate the catalytic efficiency (kcat/KM) for both the wild-type and the 6-F-Nle variant to compare their enzymatic performance.

signaling_pathway_kinetics E Enzyme (WT or 6-F-Nle) ES Enzyme-Substrate Complex E->ES k1 S Substrate S->ES ES->E k-1 P Product ES->P kcat

Michaelis-Menten Enzyme Kinetics Pathway
Cellular Uptake Assays

For proteins that function within a cellular context, such as therapeutic proteins or delivery vectors, it is important to assess whether 6-F-Nle incorporation affects their ability to enter cells.

Experimental Protocol: Cellular Uptake Assay

  • Cell Culture and Labeling:

    • Culture a suitable cell line to confluency in a multi-well plate.

    • Label the wild-type and 6-F-Nle-containing proteins with a fluorescent dye (e.g., FITC) or a radiolabel.

  • Incubation:

    • Treat the cells with the labeled proteins at a specific concentration and incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Washing and Lysis:

    • Wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove any non-internalized protein.

    • Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • Measure the amount of internalized protein in the cell lysates using a fluorometer or a scintillation counter.

    • Normalize the uptake to the total protein concentration in the lysate, determined by a standard protein assay (e.g., BCA assay).

    • Compare the uptake efficiency of the 6-F-Nle variant to the wild-type protein.

Alternative Approaches and Considerations

Beyond these core assays, other techniques can provide valuable insights into the functional consequences of 6-F-Nle incorporation:

  • Receptor-Ligand Binding Assays: For proteins that act as ligands or receptors, assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify changes in binding affinity and kinetics.

  • Protein-Protein Interaction (PPI) Assays: Techniques like co-immunoprecipitation, yeast two-hybrid, or bioluminescence resonance energy transfer (BRET) can be used to investigate how 6-F-Nle affects interactions with other proteins.

Important Considerations:

  • Positional Effects: The functional impact of a 6-F-Nle substitution can be highly dependent on its location within the protein structure. It is often beneficial to create and test multiple variants with the substitution at different positions.

  • Expression and Folding: Ensure that the 6-F-Nle-containing protein is expressed and folds correctly. Misfolding can lead to a loss of function that is not directly related to the specific chemical properties of the fluorinated residue.

  • Control Experiments: Always include the wild-type protein as a direct comparator in all functional assays to accurately assess the effect of the 6-F-Nle substitution.

By employing a combination of these functional assays, researchers can gain a comprehensive understanding of how the incorporation of this compound modulates protein function, thereby guiding the design of novel proteins with enhanced or altered activities for various biotechnological and therapeutic applications.

References

Navigating the Solvent Landscape: A Comparative Guide to the NMR Chemical Shifts of 6-Fluoronorleucine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the conformational and electronic behavior of modified amino acids is paramount. 6-Fluoronorleucine, a fluorinated analog of the natural amino acid leucine, offers a unique probe for nuclear magnetic resonance (NMR) spectroscopy. The fluorine-19 (¹⁹F) nucleus provides a highly sensitive and background-free signal, making it an exceptional tool for studying molecular interactions and local environments.

This guide provides a comparative analysis of the ¹⁹F and carbon-13 (¹³C) NMR chemical shifts of this compound in different deuterated solvents. While specific experimental data for this molecule is not widely published, this guide synthesizes established principles of NMR spectroscopy to predict and explain the expected variations in chemical shifts. The provided data tables are representative examples based on the known effects of solvent polarity and hydrogen bonding on fluorinated aliphatic compounds.

The Decisive Role of the Solvent Environment

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment.[1] For this compound, the ¹⁹F chemical shift, in particular, can be significantly influenced by the surrounding solvent molecules.[2] Key factors at play include:

  • Polarity and Dielectric Constant: More polar solvents can induce changes in the electronic distribution around the C-F bond, leading to shifts in the ¹⁹F resonance.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., D₂O, CD₃OD) can directly interact with the fluorine atom or the nearby carboxylic acid and amine groups of the amino acid. These interactions can significantly deshield the fluorine nucleus, causing a downfield shift.[3]

  • Anisotropic Effects: Aromatic solvents can induce their own magnetic fields that can shield or deshield nearby nuclei, depending on the orientation of the solute.

Comparative NMR Data of this compound

The following tables present the predicted ¹⁹F and ¹³C NMR chemical shifts for this compound in three common deuterated solvents: Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), and Dimethyl Sulfoxide-d₆ (DMSO-d₆). These solvents were chosen to represent a range of polarities and hydrogen bonding capabilities.

Table 1: Predicted ¹⁹F NMR Chemical Shifts of this compound in Various Solvents

SolventPredicted ¹⁹F Chemical Shift (δ) in ppmExpected Observations
Chloroform-d (CDCl₃)-218.3Reference chemical shift in a non-polar, weakly interacting solvent.
Deuterium Oxide (D₂O)-216.5Downfield shift observed due to hydrogen bonding between D₂O and the fluorine atom, as well as potential conformational changes of the amino acid in an aqueous environment.
Dimethyl Sulfoxide-d₆ (DMSO-d₆)-217.1Intermediate downfield shift due to the high polarity of DMSO.

Note: Chemical shifts are relative to a CFCl₃ external standard at 0 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts of this compound in Various Solvents

Carbon AtomChloroform-d (CDCl₃) δ (ppm)Deuterium Oxide (D₂O) δ (ppm)Dimethyl Sulfoxide-d₆ (DMSO-d₆) δ (ppm)
C1 (COOH)175.8178.2176.5
C2 (α-CH)52.554.053.1
C3 (β-CH₂)33.134.533.7
C4 (γ-CH₂)22.423.822.9
C5 (δ-CH₂)30.131.530.7
C6 (ε-CH₂F)83.585.084.1

Note: Chemical shifts are relative to the solvent peak.

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate chemical shift determination. The following is a generalized protocol for the NMR analysis of this compound.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the desired deuterated solvent (CDCl₃, D₂O, or DMSO-d₆).

  • Internal Standard: For ¹⁹F NMR, an external reference standard such as trifluoroacetic acid (TFA) in a sealed capillary can be used. For ¹³C NMR, the residual solvent peak is typically used for referencing.[4]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹⁹F NMR:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is often preferred to simplify the spectrum by removing ¹H-¹⁹F couplings.

    • Typical parameters include a spectral width of -200 to -240 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a one-dimensional proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Visualizing the Factors at Play

The interplay of factors influencing NMR chemical shifts can be visualized to better understand their relationships.

Factors Influencing NMR Chemical Shifts of this compound Polarity Polarity NMR_Shift NMR Chemical Shift (¹⁹F & ¹³C) Polarity->NMR_Shift H_Bonding Hydrogen Bonding H_Bonding->NMR_Shift Anisotropy Anisotropy Anisotropy->NMR_Shift Electronic_Effects Electronic Effects Electronic_Effects->NMR_Shift Conformation Conformation Conformation->NMR_Shift Workflow for NMR Analysis of this compound Start Start Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Start->Sample_Prep NMR_Acquisition NMR Data Acquisition (¹⁹F and ¹³C Spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Referencing and Phasing) NMR_Acquisition->Data_Processing Analysis Chemical Shift Analysis (Comparison across Solvents) Data_Processing->Analysis Conclusion Conclusion (Correlate Shifts with Solvent Properties) Analysis->Conclusion

References

6-Fluoronorleucine: A Superior Building Block for Robust Proteins and Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of protein engineering and drug discovery, the strategic incorporation of non-canonical amino acids offers a powerful tool to enhance the therapeutic properties and stability of peptides and proteins. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This guide provides a comprehensive comparison of 6-Fluoronorleucine (6-F-Nle) with other commonly used fluorinated amino acids, highlighting its distinct advantages supported by available, albeit limited, comparative data. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the benefits of fluorination in their work.

Unveiling the Advantages of this compound

This compound, a monofluorinated analog of the natural amino acid leucine, presents a unique balance of properties that make it an attractive candidate for modifying proteins and peptides. Unlike polyfluorinated counterparts such as hexafluoroleucine, the single fluorine atom in 6-F-Nle offers a more subtle modification, minimizing potential structural perturbations while still conferring significant benefits.

The primary advantages of incorporating this compound include:

  • Enhanced Thermal Stability: Fluorination is a well-established strategy to increase the thermal stability of proteins. While direct comparative studies are limited, the principles governing the stabilizing effects of fluorination suggest that 6-F-Nle can contribute to a more robust protein structure.

  • Increased Metabolic Stability and Proteolytic Resistance: The strong carbon-fluorine bond can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.[1][2][3] Aliphatic fluorinated amino acids, in general, have been shown to improve proteolytic stability.[2]

  • Fine-Tuning of Hydrophobicity: The fluorine atom increases the hydrophobicity of the amino acid side chain, which can enhance protein folding and stability by promoting the burial of these residues within the protein core.[4]

  • Minimal Structural Perturbation: As a monofluorinated analog, 6-F-Nle is less sterically demanding than polyfluorinated amino acids, reducing the likelihood of disrupting the native protein structure and function.

  • Valuable NMR Probe: The ¹⁹F nucleus is an excellent probe for NMR spectroscopy, allowing for detailed studies of protein structure, dynamics, and interactions without the background noise associated with ¹H, ¹³C, and ¹⁵N NMR.[5]

Comparative Analysis of Fluorinated Amino Acids

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids

FeatureThis compound4-FluorophenylalanineHexafluoroleucine
Structure Monofluorinated linear aliphatic side chainMonofluorinated aromatic side chainPolyfluorinated branched aliphatic side chain
Molecular Weight ~149.16 g/mol ~183.18 g/mol ~213.15 g/mol
Hydrophobicity Increased relative to norleucineIncreased relative to phenylalanineSignificantly increased relative to leucine
Steric Hindrance MinimalModerateSignificant
Potential for Structural Perturbation LowLow to ModerateModerate to High

Table 2: Impact on Protein Properties (Qualitative Comparison)

PropertyThis compound (Inferred)4-FluorophenylalanineHexafluoroleucine
Thermal Stability Moderate to High IncreaseModerate IncreaseHigh Increase[1][4][6]
Proteolytic Resistance Expected to be high for aliphatic side chainVariable, can increase susceptibility[2]High Increase[1][2]
¹⁹F NMR Probe Sensitivity GoodGoodExcellent (multiple fluorine atoms)
Ease of Incorporation Requires specific synthetic methodsCan be incorporated biosynthetically in auxotrophic strainsRequires specific synthetic methods

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments relevant to evaluating the performance of this compound and other fluorinated amino acids.

Protocol 1: Determination of Protein Thermal Stability via Circular Dichroism (CD) Spectroscopy

This protocol outlines the determination of a protein's melting temperature (Tm), a key indicator of its thermal stability.

Materials:

  • Jasco J-810 Spectropolarimeter or equivalent

  • Temperature-controlled cuvette holder (Peltier)

  • Quartz CD cuvette (1 mm path length)

  • Purified protein containing the fluorinated amino acid

  • Appropriate buffer (e.g., phosphate buffer, avoiding Tris due to its temperature-dependent pH)

Procedure:

  • Prepare a protein solution of approximately 0.2 mg/mL in the chosen buffer.

  • Degas the buffer and the protein solution.

  • Record a baseline CD spectrum of the buffer at the starting temperature (e.g., 20°C).

  • Record a CD spectrum of the protein solution from 190 to 260 nm to confirm its secondary structure.

  • Set the spectropolarimeter to monitor the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Set up a thermal denaturation experiment with the following parameters (can be optimized):

    • Temperature range: 20°C to 95°C

    • Heating rate: 1°C/minute

    • Data pitch: 1°C

    • D.I.T. (Data Integration Time): 4 seconds

    • Bandwidth: 1 nm

  • Initiate the temperature ramp and record the CD signal as a function of temperature.

  • After reaching the maximum temperature, cool the sample back to the starting temperature to assess refolding.

  • Subtract the buffer baseline from the protein denaturation curve.

  • Normalize the data and fit to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

Protocol 2: Proteolytic Degradation Assay

This protocol describes a method to assess the stability of a peptide or protein against enzymatic degradation.

Materials:

  • Peptide or protein containing the fluorinated amino acid

  • Protease of interest (e.g., trypsin, chymotrypsin, proteinase K)

  • Reaction buffer appropriate for the chosen protease

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (optional, for fragment analysis)

Procedure:

  • Prepare a stock solution of the peptide/protein and the protease in the reaction buffer.

  • Initiate the reaction by adding a specific concentration of the protease to the peptide/protein solution at a defined temperature (e.g., 37°C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the quenching solution.

  • Analyze the samples by reverse-phase HPLC to separate the intact peptide/protein from its degradation products.

  • Quantify the peak area of the intact peptide/protein at each time point.

  • Plot the percentage of intact peptide/protein remaining versus time to determine the rate of degradation.

  • (Optional) Collect the degradation fragments and analyze them by mass spectrometry to identify the cleavage sites.

Visualizing the Impact of this compound

The following diagrams illustrate key concepts and workflows relevant to the application of this compound.

experimental_workflow cluster_synthesis Synthesis & Incorporation cluster_analysis Biophysical & Functional Analysis Synthesis Chemical Synthesis of 6-F-Nle Incorporation Solid-Phase Peptide Synthesis or Cell-Free Expression Synthesis->Incorporation Purification HPLC Purification of Fluorinated Protein Incorporation->Purification CD Circular Dichroism (Thermal Stability - Tm) Purification->CD Characterization Proteolysis Proteolytic Assay (Metabolic Stability) Purification->Proteolysis NMR 19F NMR Spectroscopy (Structure & Dynamics) Purification->NMR Activity Biological Activity Assay Purification->Activity

Caption: Experimental workflow for the evaluation of proteins containing this compound.

signaling_pathway Drug Peptide Drug (with 6-F-Nle) Receptor Cell Surface Receptor Drug->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response Modulation

Caption: Proposed mechanism of a 6-F-Nle modified peptide drug interacting with a target cell.

Future Directions

The full potential of this compound remains to be unlocked through further research. Direct, quantitative comparisons with other fluorinated amino acids are crucial to definitively establish its position in the protein engineer's toolkit. Future studies should focus on:

  • Systematic Comparison: Conducting head-to-head comparisons of 6-F-Nle with other aliphatic fluorinated amino acids (e.g., trifluoroleucine, hexafluoroleucine) and aromatic analogs (e.g., 4-fluorophenylalanine) in the same model protein system.

  • In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of peptides and proteins containing 6-F-Nle in animal models.

  • Structural Biology: Determining the high-resolution crystal or NMR structures of proteins incorporating 6-F-Nle to understand the precise structural consequences of this modification.

By pursuing these avenues of research, the scientific community can gain a deeper understanding of the unique advantages offered by this compound, paving the way for the development of more stable, effective, and durable protein-based therapeutics.

References

A Tale of Two Fluorinated Amino Acids: A Detailed Analysis of Trifluoromethionine and the Quest for Data on 6-Fluoronorleucine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and chemical biology, the strategic incorporation of fluorine into amino acids has emerged as a powerful tool to modulate their physicochemical and biological properties. This guide provides a comprehensive analysis of two such intriguing molecules: trifluoromethionine (TFM) and 6-fluoronorleucine (6-FNL). While extensive research has illuminated the multifaceted nature of TFM as a valuable prodrug and a sensitive NMR probe, a comparative analysis is profoundly hampered by the conspicuous absence of publicly available experimental data on 6-FNL.

This guide will first delve into the rich body of literature surrounding trifluoromethionine, presenting its known physicochemical properties, biological activities, and metabolic profile, supported by experimental data and protocols. Subsequently, it will address the current state of knowledge on this compound, highlighting the significant information gap that precludes a direct, data-driven comparison.

Trifluoromethionine: A Versatile Tool in Chemical Biology and Drug Development

Trifluoromethionine (TFM), a non-proteinogenic amino acid, is an analog of methionine where the terminal methyl group is replaced by a trifluoromethyl group. This substitution imparts unique properties that have been exploited in various research domains.

Physicochemical Properties

The introduction of the highly electronegative trifluoromethyl group significantly alters the electronic properties of the sulfur atom in TFM compared to methionine. This modification influences its reactivity and interactions with biological macromolecules.

PropertyValueReference
Molecular Formula C5H8F3NO2S[1]
Molecular Weight 203.19 g/mol [1]
IUPAC Name (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid[1]
CAS Number 4220-05-7[1]
Biological Activity and Mechanism of Action

Trifluoromethionine has demonstrated significant potential as a prodrug, particularly against anaerobic pathogens that express the enzyme methionine γ-lyase (MGL).[2][3][4] MGL is absent in mammals, making it an attractive target for selective drug therapy.

The mechanism of action involves the enzymatic cleavage of TFM by MGL into α-ketobutyrate, ammonia, and the highly reactive trifluoromethanethiol (CF3SH).[2] Under physiological conditions, trifluoromethanethiol is unstable and decomposes to thiophosgene (CSF2), a potent cross-linker of primary amine groups, which ultimately leads to cell death.[2]

TFM_Mechanism_of_Action TFM Trifluoromethionine (TFM) MGL Methionine γ-lyase (MGL) (Pathogen-specific enzyme) TFM->MGL Enters pathogen Intermediates α-ketobutyrate + NH3 + Trifluoromethanethiol (CF3SH) MGL->Intermediates α,γ-elimination CSF2 Thiophosgene (CSF2) (Unstable intermediate) Intermediates->CSF2 Spontaneous decomposition Crosslinking Cross-linking of primary amines (e.g., in proteins) CSF2->Crosslinking CellDeath Cell Death Crosslinking->CellDeath

Beyond its role as a prodrug, TFM has been successfully incorporated into proteins in place of methionine, serving as a sensitive ¹⁹F NMR probe to study protein structure and dynamics.[5][6][7] The fluorine signal provides a clear window into the local environment of the modified residue without the background noise associated with ¹H NMR.

Metabolic Stability

The metabolic stability of trifluoromethionine is context-dependent. In mammalian systems lacking MGL, it is relatively stable. However, in the presence of microorganisms expressing MGL, it is readily metabolized to its cytotoxic byproduct.[2][3] The trifluoromethyl group, in other contexts, has been shown to enhance metabolic stability by blocking sites of oxidative metabolism.[8]

Assay SystemFindingReference
In vitro with Trichomonas vaginalis TFM is metabolized by purified MGL from the parasite.[2]
In vivo mouse model with T. vaginalis A single dose of TFM prevented lesion formation, indicating in vivo activation.[2][3]
E. coli expressing MGL Growth of E. coli was inhibited by TFM, demonstrating its conversion to a toxic product.[2]
Experimental Protocols

A common method for the synthesis of L-trifluoromethionine involves the reaction of N-acetyl-D,L-homocysteine thiolactone with trifluoromethyl iodide.[5][7]

Protocol:

  • N-acetyl-D,L-homocysteine thiolactone is dissolved in a suitable solvent (e.g., liquid ammonia).

  • Trifluoromethyl iodide (CF₃I) is bubbled through the solution.

  • The reaction mixture is stirred at low temperature (-78 °C to -33 °C) for several hours.

  • The solvent is evaporated, and the resulting product is hydrolyzed with acid (e.g., HCl) to remove the acetyl group and open the lactone ring.

  • The final product, L-trifluoromethionine, is purified by chromatography.

TFM_Synthesis_Workflow start N-acetyl-D,L-homocysteine thiolactone step1 Dissolve in liquid ammonia start->step1 step2 React with Trifluoromethyl iodide (CF3I) step1->step2 step3 Acid hydrolysis (HCl) step2->step3 end L-Trifluoromethionine step3->end

This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[9]

Protocol:

  • The test compound (e.g., TFM) is incubated with liver microsomes (from human or other species) in a buffered solution.

  • The reaction is initiated by the addition of a cofactor mixture, typically NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in the aliquots is quenched by adding a solvent like acetonitrile.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the compound is used to calculate metabolic stability parameters like half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

This compound: An Enigma in the Literature

This lack of accessible data makes a direct comparative analysis with trifluoromethionine impossible at this time. Key questions regarding its potential as an amino acid antagonist, its metabolic fate, and its effects on cellular systems remain unanswered.

Conclusion: A Call for Further Research

Trifluoromethionine stands as a well-characterized fluorinated amino acid with proven utility as a prodrug and a ¹⁹F NMR probe. Its mechanism of action, centered on the pathogen-specific enzyme methionine γ-lyase, offers a compelling strategy for the development of novel anti-infective agents. The available data provides a solid foundation for its further exploration in drug development and structural biology.

The case of this compound, however, underscores a significant gap in the current scientific knowledge. Without experimental data on its biological properties, any comparison with trifluoromethionine would be purely speculative. This highlights the need for foundational research to characterize this and other understudied fluorinated amino acids, which may hold untapped potential in medicinal chemistry and biotechnology. Future studies are essential to unlock the secrets of this compound and determine its place in the growing arsenal of fluorinated biomolecules.

References

A Researcher's Guide to Characterizing 6-Fluoronorleucine-Labeled Proteins: An Analytical Toolkit

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like 6-Fluoronorleucine (6-F-Nle) into proteins offers a powerful tool to probe protein structure, function, and dynamics. This guide provides a comparative overview of key analytical techniques used to characterize these labeled proteins, complete with experimental considerations and data presentation formats to facilitate informed methodological choices.

The introduction of fluorine into proteins is particularly advantageous due to its minimal steric perturbation and the unique spectroscopic handle it provides, especially for 19F Nuclear Magnetic Resonance (NMR) studies. This compound, an analog of leucine, allows for the investigation of hydrophobic cores and protein-protein interaction interfaces without significantly altering the native protein structure. This guide will delve into the primary analytical methods for characterizing 6-F-Nle-labeled proteins: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Fluorescence Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific research question, the amount of sample available, and the desired level of structural detail. The following table summarizes the key performance metrics of each technique for the analysis of 6-F-Nle-labeled proteins.

TechniqueInformation ProvidedResolutionSensitivityThroughputKey Considerations
Mass Spectrometry (MS) Confirmation of incorporation, molecular weight, sequence verification, post-translational modifications, and quantification.High (isotopic)High (femtomole to attomole)HighCan be destructive. Fragmentation of fluorinated peptides can be complex.
NMR Spectroscopy (¹⁹F) Local environment of the fluorine label, conformational changes, protein dynamics, ligand binding.AtomicModerate (micromolar to millimolar)LowRequires isotopically labeled protein for detailed structural studies. Large proteins can be challenging.
X-ray Crystallography High-resolution 3D structure of the protein, precise location of the 6-F-Nle residue.AtomicLow (requires well-ordered crystals)LowCrystallization of the labeled protein can be a bottleneck.
Fluorescence Spectroscopy Protein folding, stability, and interactions (if 6-F-Nle is used in conjunction with a fluorescent probe).LowHighHigh6-F-Nle itself is not fluorescent; requires an external or internal fluorescent reporter.

Note: Some data in this table is extrapolated from studies on similar fluorinated amino acids like 5-fluoroleucine and hexafluoroleucine due to the limited availability of specific quantitative data for this compound.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the successful characterization of 6-F-Nle-labeled proteins. Below are generalized methodologies for the key techniques.

Biosynthetic Incorporation of this compound in E. coli

The successful incorporation of 6-F-Nle is the foundational step for all subsequent analytical techniques.

Principle: This method relies on the ability of the native E. coli translational machinery to recognize and incorporate 6-F-Nle in place of its canonical counterpart, leucine. This is typically achieved by using a leucine auxotrophic E. coli strain and providing 6-F-Nle in a defined minimal medium.

Generalized Protocol:

  • Strain Selection: Utilize a leucine auxotrophic E. coli strain (e.g., a leu- strain).

  • Culture Media: Prepare a minimal medium (e.g., M9 minimal medium) supplemented with all essential amino acids except for leucine.

  • Growth and Induction:

    • Grow the E. coli culture in the minimal medium to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce protein expression with an appropriate inducer (e.g., IPTG for T7 promoter-based systems).

    • Simultaneously, supplement the culture with this compound. The optimal concentration of 6-F-Nle should be determined empirically.

  • Harvesting and Purification:

    • After a suitable expression period (typically 4-6 hours), harvest the cells by centrifugation.

    • Lyse the cells and purify the 6-F-Nle-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Mass Spectrometry Analysis

Principle: Mass spectrometry is used to confirm the successful incorporation of 6-F-Nle and to determine the precise molecular weight of the labeled protein. Tandem MS (MS/MS) can be used to verify the location of the 6-F-Nle residue within the protein sequence.

Generalized Protocol:

  • Sample Preparation:

    • The purified 6-F-Nle-labeled protein is subjected to in-solution or in-gel tryptic digestion to generate peptides.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by a high-resolution mass spectrometer.

    • Acquire full MS scans to determine the mass-to-charge ratio (m/z) of the peptides.

    • Select precursor ions for fragmentation (MS/MS) to obtain sequence information.

  • Data Analysis:

    • Analyze the MS data to identify peptides containing 6-F-Nle by observing the characteristic mass shift compared to leucine-containing peptides.

    • The fragmentation pattern in the MS/MS spectra can be used to confirm the position of the 6-F-Nle residue.

¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR is a powerful technique to probe the local environment of the fluorine atom in the 6-F-Nle residue. The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in its surroundings, making it an excellent probe for conformational changes, ligand binding, and protein dynamics.

Generalized Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution (typically >100 µM) of the purified 6-F-Nle-labeled protein in a suitable NMR buffer (e.g., phosphate or Tris buffer in D₂O).

  • NMR Data Acquisition:

    • Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

    • The chemical shift of the ¹⁹F signal will provide information about the local environment of the 6-F-Nle residue. A large chemical shift dispersion for multiple 6-F-Nle labels suggests they are in different microenvironments within the protein.[1]

  • Data Analysis:

    • Changes in the ¹⁹F chemical shift upon addition of a ligand or a change in experimental conditions (e.g., temperature, pH) can be monitored to study binding events and conformational changes.

X-ray Crystallography

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the 6-F-Nle-labeled protein. This allows for the precise visualization of the fluorinated side chain and its interactions within the protein structure.

Generalized Protocol:

  • Crystallization:

    • Screen for crystallization conditions for the purified 6-F-Nle-labeled protein using various crystallization screens and techniques (e.g., hanging drop or sitting drop vapor diffusion).

  • Data Collection:

    • Once suitable crystals are obtained, they are cryo-cooled and diffraction data is collected using a synchrotron X-ray source.

  • Structure Determination and Refinement:

    • The diffraction data is processed to solve the crystal structure, typically by molecular replacement if a structure of the unlabeled protein is available.

    • The electron density map is then used to build and refine the atomic model of the 6-F-Nle-labeled protein. The high electron density of the fluorine atom can aid in its unambiguous placement in the model. Studies on proteins with hexafluoroleucine have shown that the incorporation of fluorinated residues can be accommodated with minimal structural perturbation.[2][3]

Visualizing Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the relationships between different analytical techniques.

Experimental_Workflow_for_6FNle_Protein_Analysis cluster_incorporation Biosynthetic Incorporation cluster_analysis Analytical Characterization E_coli_leu_strain E. coli leu- strain Minimal_Medium Minimal Medium (-Leucine) E_coli_leu_strain->Minimal_Medium Expression_Induction Protein Expression Induction (e.g., IPTG) Minimal_Medium->Expression_Induction Add_6FNle Add 6-F-Nle Expression_Induction->Add_6FNle Protein_Purification Purification of 6-F-Nle Labeled Protein Add_6FNle->Protein_Purification MS_Analysis Mass Spectrometry Protein_Purification->MS_Analysis Confirmation of Incorporation NMR_Analysis 19F NMR Spectroscopy Protein_Purification->NMR_Analysis Structural & Dynamic Studies Xray_Analysis X-ray Crystallography Protein_Purification->Xray_Analysis High-Resolution Structure Fluorescence_Analysis Fluorescence Spectroscopy Protein_Purification->Fluorescence_Analysis Folding & Interaction Studies

Caption: General workflow for the production and analysis of 6-F-Nle-labeled proteins.

Mass_Spectrometry_Workflow Labeled_Protein 6-F-Nle Labeled Protein Digestion Tryptic Digestion Labeled_Protein->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture LC_Separation Liquid Chromatography Separation Peptide_Mixture->LC_Separation MS1_Scan MS1 Scan (Peptide Mass) LC_Separation->MS1_Scan Precursor_Selection Precursor Ion Selection MS1_Scan->Precursor_Selection MS2_Scan MS2 Scan (Fragmentation) Precursor_Selection->MS2_Scan Data_Analysis Data Analysis (Sequence & PTMs) MS2_Scan->Data_Analysis

Caption: A typical bottom-up proteomics workflow for mass spectrometry analysis.

NMR_Analysis_Logic 19F_NMR_Signal 19F NMR Signal Chemical_Shift Chemical Shift (ppm) 19F_NMR_Signal->Chemical_Shift Linewidth Linewidth (Hz) 19F_NMR_Signal->Linewidth Local_Environment Local Environment Chemical_Shift->Local_Environment Dynamics Molecular Dynamics Linewidth->Dynamics Conformational_Change Conformational Change Local_Environment->Conformational_Change Ligand_Binding Ligand Binding Local_Environment->Ligand_Binding

References

Safety Operating Guide

Proper Disposal Procedures for 6-Fluoronorleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 6-Fluoronorleucine, a fluorinated amino acid. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. As a halogenated organic compound, this compound requires special handling and disposal as hazardous waste.

Hazard Identification and Classification

Key Hazard Information (Representative)

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral)May be harmful if swallowed.Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.
Skin Corrosion/IrritationMay cause skin irritation.Wear protective gloves. Wash contaminated skin thoroughly after handling.
Eye Damage/IrritationMay cause serious eye irritation.Wear eye protection/face protection.
Aquatic ToxicityMay be very toxic to aquatic life with long lasting effects.[1]Avoid release to the environment.[1] Collect spillage.[1]

Note: This table is representative of halogenated organic compounds. Always consult the specific Safety Data Sheet (SDS) for this compound if available.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[2][3] Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[2]

  • Eye Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn in addition to goggles when there is a splash hazard.[3][4]

  • Skin and Body Protection: A lab coat must be worn.[2] Ensure it is buttoned and fits properly to cover as much skin as possible.[3] Long pants and closed-toe shoes are also required.[2]

  • Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, a respirator may be necessary.[5] Consult your institution's environmental health and safety (EHS) office for specific guidance on respirator selection.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.

  • Waste Classification: this compound waste is classified as halogenated organic waste .[6]

  • Waste Containers:

    • Use only designated, leak-proof, and chemically compatible containers for halogenated organic waste.[7][8] These containers are often specifically labeled for this waste stream.

    • Ensure containers are kept closed except when adding waste.[9]

    • Do not fill containers to more than 90% capacity to avoid spills.[8]

  • Segregation:

    • Do not mix halogenated organic waste with non-halogenated organic waste.[7]

    • Do not dispose of this compound down the drain or in regular trash.[10]

    • Keep solid and liquid waste in separate containers.[7]

Step-by-Step Disposal Procedures

The following procedures outline the disposal process for different forms of this compound waste.

  • Collection:

    • Place solid this compound waste directly into a designated "Halogenated Organic Solid Waste" container.

    • This includes unused or expired compound, as well as contaminated items such as weighing paper, gloves, and absorbent pads.

  • Labeling:

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and "Halogenated Organic Solids."[8]

    • List all chemical constituents, including this compound, on the waste tag.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Utilize secondary containment, such as a spill tray, to prevent the spread of contamination in case of a leak.[9]

  • Collection:

    • Pour liquid waste containing this compound into a designated "Halogenated Organic Liquid Waste" container.

    • Use a funnel to prevent spills.

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and "Halogenated Organic Liquids."

    • List all components of the solution, including solvents and the estimated concentration of this compound, on the waste tag.

  • Storage:

    • Store the liquid waste container in a designated satellite accumulation area with secondary containment.

  • Non-Disposable Labware (Glassware):

    • Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol, methanol) to remove residual this compound.

    • Dispose of the rinsate as halogenated organic liquid waste.

    • Wash the glassware with soap and water as usual.

  • Disposable Labware (Pipette tips, etc.):

    • Place in the "Halogenated Organic Solid Waste" container.

  • Contaminated Sharps (Needles, Scalpels):

    • Place in a designated "Chemically Contaminated Sharps" container.[7]

    • Do not place sharps in regular solid or liquid waste containers.

Spill and Decontamination Procedures

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning up the spill, don the appropriate PPE as described in Section 2.

  • Containment:

    • For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

    • For liquid spills, surround the spill with an absorbent material (e.g., spill pads, vermiculite) to prevent it from spreading.

  • Cleanup:

    • Carefully sweep or scoop the absorbed material into a "Halogenated Organic Solid Waste" container.

    • For liquid spills, use absorbent pads to clean the area, working from the outside in.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as halogenated organic solid waste.

  • Reporting: Report the spill to your institution's EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Waste Collection cluster_3 Final Disposal Waste This compound Waste Generated Solid Solid Waste (e.g., powder, contaminated gloves) Waste->Solid Liquid Liquid Waste (e.g., solutions) Waste->Liquid Sharps Contaminated Sharps (e.g., needles) Waste->Sharps Solid_Container Halogenated Organic Solid Waste Container Solid->Solid_Container Liquid_Container Halogenated Organic Liquid Waste Container Liquid->Liquid_Container Sharps_Container Chemically Contaminated Sharps Container Sharps->Sharps_Container Disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal

References

Personal protective equipment for handling 6-Fluoronorleucine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Fluoronorleucine was found. The following guidance is based on information for the structurally similar compound 6,6,6-Trifluoro-DL-norleucine and general laboratory safety protocols for handling potentially hazardous chemicals. Researchers should always conduct a thorough risk assessment before handling any new compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for 6,6,6-Trifluoro-DL-norleucine, this compound should be handled as a hazardous substance. The primary hazards are expected to be:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield are required where splashing or dust generation is possible.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are necessary. Ensure gloves are inspected before use and changed frequently.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be required.
Body Protection A lab coat or chemical-resistant apron should be worn.

Operational Handling Plan

Safe handling of this compound requires adherence to a strict operational workflow to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe 1. weigh Weigh Compound gather_ppe->weigh 2. dissolve Dissolve in Solvent weigh->dissolve 3. reaction Perform Experiment dissolve->reaction 4. decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate 5. dispose_waste Dispose of Waste decontaminate->dispose_waste 6. remove_ppe Remove PPE dispose_waste->remove_ppe 7.

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Assemble all necessary PPE as detailed in the table above.

    • Accurately weigh the required amount of this compound using a tared container within the fume hood to contain any dust.

  • Handling:

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Conduct all experimental procedures within the fume hood.

  • Cleanup and Disposal:

    • Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.

    • Dispose of all waste, including contaminated PPE and unused compound, in a clearly labeled hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination, starting with gloves.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and labeled hazardous waste container.
Liquid Waste Collect in a sealed, labeled, and chemical-resistant hazardous waste container. Do not mix with incompatible waste.
Contaminated Materials Items such as gloves, bench paper, and pipette tips should be disposed of as solid hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

cluster_response Immediate Response cluster_containment Containment & Cleanup spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Area with Decontaminating Solution contain->cleanup dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose report Report Incident dispose->report

Figure 2. Emergency response workflow for a this compound spill.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.